epi-Eudesmol
Description
Properties
IUPAC Name |
2-[(2R,4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOPMQRJLLIEJV-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@@]2(CCC1)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15051-81-7 | |
| Record name | epi-Eudesmol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015051817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epi-eudesmol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Botanical Treasury of Zingiberaceae: A Technical Guide to the Natural Sources and Isolation of epi-Eudesmol
For Immediate Release
This technical guide provides an in-depth overview of the natural occurrence and isolation of epi-eudesmol, a sesquiterpenoid of significant interest to the pharmaceutical and fragrance industries, from plants of the Zingiberaceae family. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the extraction, quantification, and purification of this valuable compound.
Introduction to this compound and the Zingiberaceae Family
This compound is a naturally occurring sesquiterpene alcohol with various reported biological activities, including potential neuroprotective properties. The Zingiberaceae family, commonly known as the ginger family, comprises a diverse range of aromatic perennial herbs. This plant family is a rich source of essential oils and bioactive compounds, making it a key target in the search for novel natural products. This guide focuses on the presence and isolation of this compound from specific members of this botanical family.
Natural Sources of this compound in Zingiberaceae
Recent studies have identified several species within the Zingiberaceae family as notable sources of this compound. The essential oils extracted from these plants have shown varying concentrations of the compound, highlighting the importance of species and even the specific plant part used for extraction.
Quantitative Data on this compound Content
The following table summarizes the quantitative analysis of this compound found in the essential oils of select Zingiberaceae species. The data has been compiled from various scientific studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for chemical composition analysis.
| Plant Species | Plant Part | Extraction Method | This compound (% of Essential Oil) | Reference |
| Renealmia ligulata | Aerial Parts | Microwave-Assisted Hydrodistillation (MAHD) | 28% | [1][2][3] |
| Renealmia ligulata | Rhizomes | Microwave-Assisted Hydrodistillation (MAHD) | 13% | [1][2] |
| Hedychium spicatum | Leaves | Hydrodistillation | 2.64% (as γ-10-epi-eudesmol) | |
| Hedychium spicatum | Rhizomes | Hydrodistillation | 1.8% - 7.1% (as 10-epi-γ-eudesmol) | |
| Hedychium spicatum | Rhizomes | Hydrodistillation | up to 9.70% (as γ-10-epi-eudesmol) |
Note: γ-10-epi-eudesmol is a synonym for this compound.
Experimental Protocols for Isolation and Analysis
The successful isolation and quantification of this compound from Zingiberaceae species involve a multi-step process, beginning with the extraction of the essential oil, followed by chromatographic separation and analytical verification.
Extraction of Essential Oil from Plant Material
Two primary methods for the extraction of essential oils rich in this compound are conventional hydrodistillation and Microwave-Assisted Hydrodistillation (MAHD).
3.1.1. Microwave-Assisted Hydrodistillation (MAHD) of Renealmia ligulata
This modern extraction technique offers a more efficient and faster alternative to conventional methods.
-
Plant Material Preparation: The aerial parts or rhizomes of Renealmia ligulata are dried in a recirculating air oven at 40-45 °C for eight days and then pulverized.
-
Ultrasound Pre-treatment: The pulverized plant material (30 g of aerial parts or 20 g of rhizomes) is subjected to an ultrasound bath for 30 minutes at a frequency of 40 kHz and 145 W power to enhance extraction efficiency.
-
MAHD Procedure:
-
A modified household microwave oven (2450 MHz) is used.
-
For aerial parts (30 g), the optimal conditions are a radiation power of 765 W, an extraction time of 42.75 minutes, and a solvent (water) volume of 225.9 mL.
-
For rhizomes (20 g), the optimal conditions are a radiation power of 799 W, an extraction time of 42 minutes, and a solvent (water) volume of 145 mL.
-
The essential oil is collected using a Clevenger-type apparatus.
-
3.1.2. Hydrodistillation of Hedychium spicatum
A traditional and widely used method for essential oil extraction.
-
Plant Material Preparation: Fresh or dried rhizomes of Hedychium spicatum are chopped into small pieces. To aid in the release of essential oil, fresh rhizomes can be submerged in water for an hour before distillation.
-
Hydrodistillation Procedure:
-
The prepared rhizome material is placed in a Clevenger-type apparatus.
-
Water is added to the flask, and the mixture is boiled.
-
The distillation process is carried out for 3-5 hours until no more essential oil is collected.
-
The collected essential oil is dried over anhydrous sodium sulfate.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.
-
Sample Preparation: The essential oil is diluted in a suitable solvent, such as dichloromethane (B109758) (e.g., 1:20 v/v).
-
GC-MS System: A GC system coupled with a mass spectrometer is used.
-
Column: A non-polar capillary column, such as a Zebron ZB-5MS (30 m × 0.25 mm ID × 0.25 µm), is commonly employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 260°C) at a controlled rate (e.g., 5°C/min), and may include a final ramp to a higher temperature (e.g., 310°C).
-
Injector and Detector Temperatures: The injector and transfer line temperatures are typically set to a high temperature, such as 300°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 40-450.
-
Component Identification: The identification of this compound and other components is achieved by comparing their retention times and mass spectra with those of reference standards and by searching mass spectral libraries (e.g., NIST).
Isolation of this compound by Column Chromatography
To obtain pure this compound, the essential oil is fractionated using column chromatography.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a commonly used adsorbent.
-
Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Sample Loading: The essential oil is loaded onto the top of the silica gel column.
-
Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For the separation of sesquiterpenes like eudesmol isomers, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is often used. The elution can begin with 100% hexane, with the polarity gradually increased by adding ethyl acetate in a stepwise or linear gradient.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound.
-
Purification: Fractions rich in this compound are combined and may be subjected to further chromatographic purification steps (e.g., another column chromatography or preparative TLC) to achieve high purity.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for the isolation and analysis of this compound from Zingiberaceae species.
References
An In-depth Technical Guide to the Biosynthesis of epi-Eudesmol from Farnesyl Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epi-eudesmol, a sesquiterpenoid alcohol, exhibits a range of biological activities, making its biosynthetic pathway a subject of significant interest for synthetic biology and drug development. This technical guide provides a comprehensive overview of the enzymatic conversion of farnesyl diphosphate (B83284) (FDP) to this compound, focusing on the key enzyme, 10-epi-γ-eudesmol synthase. This document details the biosynthetic pathway, presents quantitative data on enzyme kinetics and product yields, and offers detailed experimental protocols for the key steps in studying this process, from gene cloning to product analysis. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.
Introduction
Sesquiterpenes are a diverse class of C15 isoprenoids synthesized from farnesyl diphosphate (FDP). Among these, eudesmol isomers, including this compound, are found in various plants and are known for their potential therapeutic properties. The biosynthesis of these complex cyclic molecules is catalyzed by a class of enzymes known as terpene synthases or cyclases. Specifically, the conversion of the linear precursor FDP into the bicyclic structure of this compound is accomplished by 10-epi-γ-eudesmol synthase (EC 4.2.3.84).[1][2] This enzyme facilitates a complex carbocation-driven cyclization cascade. Understanding the intricacies of this biosynthesis is crucial for the heterologous production of this compound in microbial chassis like Escherichia coli and Saccharomyces cerevisiae, which can serve as scalable platforms for producing this valuable compound.
The Biosynthetic Pathway from Farnesyl Diphosphate to this compound
The biosynthesis of this compound from FDP is a multi-step enzymatic process initiated by the ionization of FDP. This process is catalyzed by a sesquiterpene synthase, which guides the substrate through a series of carbocationic intermediates to form the final product.
The generally accepted mechanism proceeds as follows:
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Ionization of FDP: The enzyme abstracts the diphosphate group from FDP, generating a farnesyl cation.
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First Cyclization (1,10-cyclization): The farnesyl cation undergoes a 1,10-cyclization to form a germacradienyl cation.
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Intermediate Formation: This cation is then converted to a key intermediate, hedycaryol (B1638063).[3]
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Second Cyclization (2,7-closure): The hedycaryol intermediate undergoes a 2,7-closure, leading to the formation of the eudesmol cation.[3]
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Deprotonation/Quenching: The final step involves the quenching of the eudesmol cation by a water molecule to yield this compound.
A study on γ-eudesmol synthase from sacred lotus (B1177795) (Nelumbo nucifera) has highlighted the critical role of specific amino acid residues, such as N314, in facilitating the secondary cyclization step.[3]
References
- 1. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 2. mdpi.com [mdpi.com]
- 3. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of epi-Eudesmol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of epi-eudesmol, a significant sesquiterpenoid alcohol found in various plant essential oils. This document delves into the distinct characteristics of its common isomers, outlines detailed experimental protocols for their analysis, and explores their biological activities and associated signaling pathways. The information is presented to support research and development efforts in phytochemistry, pharmacology, and drug discovery.
Physicochemical Properties of Eudesmol Isomers
Eudesmol exists in several isomeric forms, with α-, β-, and γ-eudesmol being the most common. The "epi" designation refers to epimers, which are diastereomers that differ in configuration at only one stereocentric carbon. This subtle structural variation can lead to significant differences in their physical, chemical, and biological properties. Below is a comparative summary of the key physicochemical data for prominent this compound isomers and the related β-eudesmol.
| Property | 10-epi-γ-Eudesmol | 7-epi-α-Eudesmol | β-Eudesmol |
| CAS Number | 15051-81-7[1] | 123123-38-6[2] | 473-15-4[3] |
| Molecular Formula | C₁₅H₂₆O[1] | C₁₅H₂₆O[2] | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol | 222.37 g/mol | 222.37 g/mol |
| Boiling Point | 301.5 °C | 299.00 to 301.00 °C | 301.00 to 302.00 °C |
| Melting Point | Not available (solid) | Not available | 72.00 to 74.00 °C |
| Density | ~0.96-1.0 g/cm³ | Not available | 1.0±0.1 g/cm³ |
| Flash Point | 108.5 °C | 107.78 °C | 108.33 °C |
| Solubility | Low solubility in water; soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | Soluble in alcohol; sparingly soluble in water (8.507 mg/L @ 25 °C est.). | Soluble in alcohol, mineral oil, and paraffin (B1166041) oil; insoluble in water. |
| Appearance | High-purity solid | Not specified | Pale beige powder or colorless to pale yellow oil |
| Odor | Sweet, woody, floral | Sweet, woody | Pleasant, woody, floral |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of this compound from natural sources, as well as the determination of its key physical properties.
Extraction of this compound from Plant Material
A common method for extracting essential oils containing sesquiterpenoids like this compound is hydrodistillation.
Protocol: Hydrodistillation
-
Plant Material Preparation: The plant material (e.g., leaves, roots, or wood) is dried to reduce moisture content and then ground into a coarse powder to increase the surface area for extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled. The powdered plant material is placed in a round-bottom flask and fully submerged in distilled water.
-
Distillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and passes into a condenser.
-
Condensation and Separation: The condenser cools the steam, turning it back into a liquid (water and oil). This mixture flows into a separator where the essential oil, being less dense than water, forms a layer on top.
-
Collection: The upper oil layer is carefully collected.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: The final essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.
An alternative, more modern technique is Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures to achieve higher extraction efficiency in a shorter time.
Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the individual components of an essential oil.
Protocol: GC-MS Analysis of Eudesmol Isomers
-
Sample Preparation: The essential oil sample is diluted in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 10 µg/mL.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used. A non-polar capillary column (e.g., DB-5) is often employed for the separation of sesquiterpenoids.
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through the column. The temperature of the column is gradually increased (a temperature program) to separate the compounds based on their boiling points and interactions with the column's stationary phase. A typical program might be: start at 60°C for 3 minutes, then ramp up to 240°C at a rate of 3°C/minute.
-
Mass Spectrometry: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Identification: The mass spectrum of each unknown peak is compared to a library of known spectra (e.g., NIST) for identification. The retention time of the peak is also used as a confirmation.
-
Quantification: The relative abundance of each compound can be estimated by the area of its corresponding peak in the chromatogram.
For the separation of enantiomers, chiral gas chromatography using a column with a chiral stationary phase (e.g., derivatized cyclodextrins) is necessary.
Determination of Boiling Point
The Thiele tube method is a common and efficient way to determine the boiling point of a small liquid sample.
Protocol: Thiele Tube Boiling Point Determination
-
Sample Preparation: A small glass vial (Durham tube) is filled about half-full with the liquid sample. A capillary tube, sealed at one end, is placed open-end-down into the vial.
-
Apparatus Setup: The vial is attached to a thermometer with a rubber band, ensuring the bottom of the vial is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil, with the sample positioned in the main arm of the tube.
-
Heating: The side arm of the Thiele tube is gently heated. The oil circulates, ensuring even heating of the sample.
-
Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit. When the boiling point of the sample is reached, a continuous stream of bubbles will emerge from the capillary tube. Heating is continued for a short period to ensure the vapor of the substance has replaced all the air in the capillary tube.
-
Cooling and Measurement: The heat is removed, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and liquid just begins to be drawn back into the capillary tube is the boiling point of the substance. At this temperature, the vapor pressure of the substance equals the atmospheric pressure.
Determination of Solubility
The equilibrium solubility of a compound can be determined using the shake-flask method.
Protocol: Shake-Flask Solubility Determination
-
Preparation of Saturated Solution: An excess amount of the solid this compound is added to a known volume of the solvent (e.g., water, buffer solution, or an organic solvent) in a flask. This ensures that a saturated solution is formed.
-
Equilibration: The flask is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid changes in temperature during this step.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method. For compounds with a chromophore, UV-Vis spectroscopy can be used after creating a standard calibration curve. For other compounds, HPLC or GC-MS are more appropriate.
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.
Biological Activity and Signaling Pathways
This compound and its isomers have been investigated for a range of biological activities, making them of interest for drug development. The primary reported activities include anti-inflammatory, antimicrobial, and anticancer effects. The mode of action is generally attributed to the interaction of these sesquiterpenoids with biological membranes and cellular receptors, which in turn modulates various cellular processes.
General Mechanism of Action
The lipophilic nature of eudesmol isomers allows them to penetrate cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins. This interaction is a key aspect of their broad-spectrum biological effects.
References
Unveiling Eudesmane Sesquiterpenoids in Alpinia japonica Essential Oil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinia japonica (Thunb.) Miq., a perennial herb of the Zingiberaceae family, has been a subject of phytochemical interest due to its traditional use and complex chemical profile. While the essential oil of Alpinia japonica is predominantly composed of monoterpenoids such as 1,8-cineole and camphor, the presence of sesquiterpenoids, specifically those with a eudesmane (B1671778) skeleton, has also been noted.[1][2][3] This technical guide provides an in-depth overview of the identification of eudesmane-type sesquiterpenoids in Alpinia japonica, with a particular focus on 10-epi-γ-eudesmol, a compound that has been reported in this species.[4][5]
It is important to clarify that while the term "epi-eudesmol" is used, the most specific and scientifically documented eudesmol isomer in Alpinia japonica is 10-epi-γ-eudesmol. The distribution of sesquiterpenoids in the volatile fraction of the essential oil is considered to be relatively low. This document synthesizes the available data on the chemical composition, outlines the experimental protocols for identification, and presents visual workflows relevant to the analysis of these compounds.
Quantitative Data on Essential Oil Composition
The essential oil of Alpinia japonica is characterized by a high concentration of monoterpenoids. Sesquiterpenoids, including eudesmane derivatives, constitute a minor fraction. The table below summarizes the general chemical profile of Alpinia japonica essential oil based on available literature.
| Compound Class | Major Compounds | Relative Abundance | Reference |
| Monoterpenoids | 1,8-Cineole, Camphor, Fenchone, Fenchyl acetate | High | |
| Sesquiterpenoids | Eudesmane-type (e.g., 10-epi-γ-eudesmol) | Low |
Note: Specific percentage compositions of eudesmane sesquiterpenoids in the essential oil are not consistently reported across studies, reflecting their low abundance.
Experimental Protocols
The identification of sesquiterpenoids like 10-epi-γ-eudesmol in Alpinia japonica involves a multi-step process encompassing extraction and sophisticated analytical techniques.
Extraction of Essential Oil
A common method for extracting essential oils from plant material is hydrodistillation.
-
Plant Material: Fresh or dried rhizomes of Alpinia japonica are typically used.
-
Apparatus: A Clevenger-type apparatus is employed for the hydrodistillation process.
-
Procedure:
-
The plant material is finely ground or chopped and placed in a flask with a sufficient volume of distilled water.
-
The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, rises.
-
The steam is then passed through a condenser, which cools it and converts it back into a liquid.
-
The essential oil, being immiscible with water, separates and can be collected.
-
The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
The oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) prior to analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 4°C/min).
-
Injector: The essential oil sample is injected in split or splitless mode at a high temperature (e.g., 250°C).
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization is standard, typically at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectra of the eluting compounds are recorded over a specific mass range (e.g., 40-500 amu).
-
-
Compound Identification:
-
Retention Indices (RI): The retention time of each compound is converted to a Retention Index by analyzing a homologous series of n-alkanes under the same chromatographic conditions.
-
Mass Spectra Matching: The experimentally obtained mass spectrum of each compound is compared with the spectra in commercial mass spectral libraries (e.g., NIST, Wiley).
-
Comparison with Literature: The calculated Retention Indices and mass spectra are compared with published data for authentic standards or from reliable literature to confirm the identity of the compounds.
-
Visualizations
Experimental Workflow for Sesquiterpenoid Identification
Caption: Workflow for the extraction and identification of sesquiterpenoids.
Logical Relationship of Eudesmol Isomers
Caption: Relationship between the eudesmane skeleton and its isomers.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Hypolipidemic Effects of Alpinia japonica Extracts: Modulation of PPAR Signaling, Gut Microbiota, and Intestinal Barrier Function in Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Metabolites and Species Classification of Thirteen Zingiberaceae Spices Based on GC–MS and Multi-Spectral Fusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10-epi-gamma-Eudesmol | C15H26O | CID 6430754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10-epi-gamma-eudesmol - Wikidata [wikidata.org]
The Occurrence of epi-Eudesmol in Eugenia langsdorffii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the occurrence, analysis, and biosynthesis of eudesmol stereoisomers, with a focus on epi-eudesmol, in Eugenia langsdorffii O. Berg. The information presented herein is compiled from scientific literature and is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Quantitative Analysis of Eudesmol Isomers in Eugenia langsdorffii
The essential oil of Eugenia langsdorffii is a rich source of sesquiterpenoids, with distinct compositions in different parts of the plant. Notably, isomers of eudesmol are prominent constituents in both the leaves and fruits. The primary compounds of interest are γ-eudesmol and its stereoisomer, 10-epi-γ-eudesmol.
A key study by Moraes et al. analyzed the essential oils from the leaves and fruits of Eugenia langsdorffii using gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS).[1] The results revealed a high percentage of sesquiterpenes in both oils.[1] In the leaf oil, γ-eudesmol was identified as a major component.[1] The fruit oil was found to contain a significant amount of 10-epi-γ-eudesmol, which was the principal constituent.[1]
The quantitative data from this study are summarized in the table below for clear comparison.
| Plant Part | Compound | Percentage (%) |
| Leaf Oil | γ-eudesmol | 12.3 ± 0.2 |
| Fruit Oil | 10-epi-γ-eudesmol | 35.7 ± 0.3 |
| Fruit Oil | γ-eudesmol | 4.0 ± 0.1 |
Table 1: Quantitative composition of major eudesmol isomers in the essential oil of Eugenia langsdorffii.[1]
Experimental Protocols
The following sections detail the methodologies for the extraction and analysis of eudesmol isomers from Eugenia langsdorffii, based on established protocols for essential oil analysis.
Extraction of Essential Oil
A representative method for the extraction of essential oils from plant material is hydrodistillation.
Protocol:
-
Plant Material Collection: Fresh leaves and fruits of Eugenia langsdorffii are collected.
-
Hydrodistillation: A known quantity of the fresh plant material (e.g., 100 g) is placed in a Clevenger-type apparatus.
-
Extraction: The material is subjected to hydrodistillation for a sufficient duration (e.g., 3 hours) to extract the volatile components.
-
Oil Separation and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.
-
Storage: The dried essential oil is stored in a sealed, airtight container in a cool, dark place (e.g., 4°C) until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils.
Instrumentation and Parameters (Representative):
-
Gas Chromatograph: An Agilent 6890 series or similar, coupled to a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., split ratio of 50:1).
-
Injection Volume: 1 µL of a diluted essential oil sample (e.g., 1% in hexane).
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Compound Identification:
The identification of this compound and other constituents is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from established mass spectral libraries (e.g., NIST, Wiley).
Quantification:
The relative percentage of each component is calculated from the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve can be prepared using an external or internal standard.
Biosynthesis of Eudesmol
The biosynthesis of eudesmol isomers, like other sesquiterpenoids, originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm of plant cells. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP).
The formation of the characteristic bicyclic eudesmane (B1671778) skeleton is catalyzed by a class of enzymes known as terpene synthases, specifically eudesmol synthases. While the specific enzymes in Eugenia langsdorffii have not been characterized, the general mechanism involves the ionization of FPP, followed by a series of cyclizations and rearrangements.
The proposed biosynthetic pathway to the eudesmol skeleton is as follows:
-
Formation of Farnesyl Pyrophosphate (FPP): The MVA pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP) and subsequently FPP.
-
Ionization of FPP: A terpene synthase facilitates the removal of the pyrophosphate group from FPP, generating a farnesyl cation.
-
Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a germacradienyl cation intermediate.
-
Secondary Cyclization and Rearrangement: The germacradienyl cation is then further cyclized and rearranged to form the eudesmyl cation.
-
Termination: The reaction is terminated by the quenching of the carbocation with a water molecule, leading to the formation of the eudesmol alcohol.
The stereochemistry of the final eudesmol product (e.g., γ-eudesmol, 10-epi-γ-eudesmol) is determined by the specific folding of the FPP substrate within the active site of the particular eudesmol synthase enzyme.
Conclusion
Eugenia langsdorffii is a significant natural source of eudesmol-type sesquiterpenoids, particularly 10-epi-γ-eudesmol in its fruits. The well-established methods of hydrodistillation followed by GC-MS analysis are effective for the extraction and quantification of these compounds. The biosynthesis proceeds through the MVA pathway, with the stereospecific cyclization of farnesyl pyrophosphate by eudesmol synthases being the key step in determining the final isomeric form. Further research into the isolation and characterization of the specific terpene synthases from Eugenia langsdorffii could provide valuable insights for the biotechnological production of these potentially bioactive molecules. This guide provides a foundational understanding for researchers and professionals interested in the exploration and development of natural products from Eugenia langsdorffii.
References
epi-Eudesmol: A Comprehensive Technical Guide for Researchers
Introduction
epi-Eudesmol is a naturally occurring sesquiterpenoid alcohol, a class of C15 isoprenoids, found in the essential oils of various plants. As a member of the eudesmane (B1671778) family of sesquiterpenoids, it exists in several isomeric forms, with 10-epi-γ-eudesmol being a prominent and well-studied example. This technical guide provides an in-depth overview of the chemical properties, biological activities, and potential therapeutic applications of this compound, with a focus on 10-epi-γ-eudesmol. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Chemical and Physical Properties
This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₆O and a molecular weight of approximately 222.37 g/mol .[1] Its structure features a decalin (bicyclo[4.4.0]decane) core. The specific stereochemistry at its chiral centers defines the various isomers, such as α-, β-, and γ-eudesmol, and their corresponding "epi" forms. The "epi" designation indicates a difference in the stereochemical configuration at one of the chiral centers compared to the more common isomer. For instance, 10-epi-γ-eudesmol is a stereoisomer of γ-eudesmol.
The physicochemical properties of this compound are influenced by its sesquiterpenoid structure, rendering it relatively hydrophobic with good solubility in organic solvents and low solubility in water.[2] Key physical and chemical data for 10-epi-γ-eudesmol are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| CAS Number | 15051-81-7 | |
| Appearance | Not specified in provided results | |
| Boiling Point | 301.5 °C | [1] |
| Flash Point | 108.5 °C | |
| Density | ~0.965 g/cm³ | |
| Solubility | Soluble in alcohol, mineral oil, paraffin (B1166041) oil; sparingly soluble in water (6.592 mg/L at 25 °C) | [2] |
Biological Activities and Potential Applications
This compound has garnered significant interest in the scientific community for its diverse biological activities, suggesting its potential as a lead compound in drug discovery. The primary therapeutic areas of interest include its antimicrobial, anti-inflammatory, anticancer, and repellent properties.
Antimicrobial Activity
While specific quantitative data for pure this compound is limited in the available literature, essential oils rich in this compound have demonstrated notable antimicrobial effects. For instance, essential oils containing 10-epi-γ-eudesmol have been shown to possess activity against various bacteria and fungi. The proposed mechanism for its antimicrobial action involves the disruption of microbial cell membranes due to its lipophilic nature. Further research is required to determine the precise minimum inhibitory concentrations (MICs) of pure this compound against a broad spectrum of pathogens.
Anti-inflammatory Activity
Several studies have indicated the anti-inflammatory potential of eudesmol isomers. While direct evidence for this compound is still emerging, the anti-inflammatory properties of structurally related sesquiterpenoids are often attributed to their ability to modulate key inflammatory signaling pathways. A plausible mechanism of action for this compound could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, this compound could potentially reduce the production of these inflammatory mediators.
Putative Anti-inflammatory Signaling Pathway of this compound
Anticancer Activity
The anticancer potential of this compound has been suggested by studies on essential oils containing this sesquiterpenoid. These oils have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for the anticancer activity of related sesquiterpenoids often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors). One of the key signaling pathways implicated in these processes is the Mitogen-Activated Protein Kinase (MAPK) pathway. It is plausible that this compound could exert its anticancer effects by modulating this pathway, for instance, by inhibiting the phosphorylation of key kinases like ERK (Extracellular signal-regulated kinases).
Putative Anticancer Signaling Pathway of this compound
Repellent Activity
One of the most well-documented activities of this compound is its repellent effect against arthropods. Specifically, (-)-10-epi-γ-eudesmol has been identified as a potent repellent against the lone star tick (Amblyomma americanum). This suggests its potential as a natural alternative to synthetic repellents.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing the biological activities of this compound.
Tick Repellency Assay (Vertical Filter Paper Bioassay)
This protocol is adapted from studies evaluating the repellency of natural compounds against ticks.
Objective: To determine the repellent activity of this compound against ticks.
Materials:
-
Whatman No. 1 filter paper strips (e.g., 5 cm x 10 cm)
-
This compound test solutions at various concentrations in a suitable solvent (e.g., acetone (B3395972) or ethanol)
-
Solvent control
-
Positive control (e.g., DEET solution)
-
Host-seeking ticks (e.g., Amblyomma americanum nymphs)
-
Test tubes or vials for holding ticks
-
Forceps
-
Climate-controlled chamber (to maintain constant temperature and humidity)
Procedure:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Apply a known volume of each test solution evenly to the surface of a filter paper strip and allow the solvent to evaporate completely.
-
Prepare control strips treated with solvent only and with the positive control.
-
Suspend the treated filter paper strips vertically in the test chamber.
-
Release a predetermined number of ticks at the bottom of each strip.
-
After a set period (e.g., 15-30 minutes), record the number of ticks that have crossed the treated area and the number that have remained below it.
-
Calculate the percentage of repellency for each concentration.
Workflow for Tick Repellency Assay
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation, a process analogous to protein denaturation in inflammatory conditions.
Objective: To evaluate the in vitro anti-inflammatory activity of this compound.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound test solutions at various concentrations
-
Positive control (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a solution of BSA or egg albumin in PBS.
-
Prepare different concentrations of this compound and the positive control.
-
In separate test tubes, mix the protein solution with the test solutions.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 51°C for 20 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Conclusion and Future Directions
This compound, particularly 10-epi-γ-eudesmol, is a promising sesquiterpenoid alcohol with a range of biological activities that warrant further investigation. While preliminary studies on essential oils containing this compound are encouraging, there is a clear need for more research on the isolated, pure compound to fully elucidate its pharmacological profile.
Future research should focus on:
-
Determining the specific minimum inhibitory concentrations (MICs) of pure this compound against a wide range of clinically relevant microorganisms.
-
Conducting comprehensive in vitro and in vivo studies to quantify the anti-inflammatory and anticancer activities of pure this compound and to elucidate the underlying molecular mechanisms and specific signaling pathways involved.
-
Performing detailed structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities, which could guide the synthesis of more potent and selective analogs.
-
Evaluating the safety and toxicity profile of this compound to assess its potential for therapeutic development.
By addressing these research gaps, the full therapeutic potential of this compound as a novel drug lead can be realized.
References
Preliminary Biological Screening of epi-Eudesmol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-eudesmol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. As a stereoisomer of eudesmol, it is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product drug discovery and development.
Quantitative Data Summary
The following tables summarize the quantitative data from various biological screening assays of essential oils and extracts containing 10-epi-γ-eudesmol. It is important to note that much of the current research has been conducted on complex mixtures rather than the isolated compound. The concentration of 10-epi-γ-eudesmol in each tested sample is provided to offer context for its potential contribution to the observed activity.
Table 1: Cytotoxicity Data
| Plant Source (Part) | 10-epi-γ-eudesmol Content (%) | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Teucrium polium (Aerial parts) | 41.7 | HT29 (Colon carcinoma) | Not specified | 66.87 | [1] |
| Psychotria asiatica L. (Leaves) | 15.9 | SK-LU-1 (Lung carcinoma) | SRB | 39.75 ± 1.79 | [2] |
| Aquilaria malaccensis (Leaves) | Not specified | PBMCs (Normal cells) | MTT | 24500 | [3] |
Table 2: Anti-inflammatory Activity
| Plant Source (Part) | 10-epi-γ-eudesmol Content (%) | Cell Line | Bioassay | IC₅₀ (µg/mL) | Reference |
| Psychotria asiatica L. (Leaves) | 15.9 | RAW264.7 (Macrophages) | Nitric Oxide (NO) Inhibition | 29.08 ± 1.54 | [2] |
Table 3: Antioxidant Activity
| Plant Source (Part) | 10-epi-γ-eudesmol Content (%) | Assay | IC₅₀ (µg/mL) | Reference |
| Cryptocarya amygdalina (Leaves) | 22.3 | DPPH Radical Scavenging | 6.97 ± 0.24 | [4] |
| Psychotria asiatica L. (Leaves) | 15.9 | DPPH Radical Scavenging | > 100 | [2] |
Table 4: Antimicrobial Activity
| Plant Source (Part) | 10-epi-γ-eudesmol Content (%) | Microorganism | Assay | MIC (µg/mL) | Reference |
| Machilus zuihoensis (Leaves) | 0.8 | Bacillus cereus | Micro-broth dilution | 125 | [5] |
| Machilus zuihoensis (Leaves) | 0.8 | Staphylococcus aureus | Micro-broth dilution | 125 | [5] |
| Machilus zuihoensis (Leaves) | 0.8 | Staphylococcus epidermidis | Micro-broth dilution | 125 | [5] |
| Machilus zuihoensis (Leaves) | 0.8 | Candida albicans | Micro-broth dilution | 125 | [5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data summary.
Cytotoxicity Assays
a) MTS Assay for Cell Viability
-
Objective: To assess the effect of a substance on the viability of cells.
-
Methodology:
-
Cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test substance (e.g., a plant extract containing this compound) and incubated for a defined period (e.g., 24 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Following incubation, a solution containing a tetrazolium compound (e.g., MTS) is added to each well.
-
The plates are incubated for an additional period (e.g., 2-4 hours) to allow for the conversion of the tetrazolium compound into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the test substance that reduces cell viability by 50%.
-
b) Sulforhodamine B (SRB) Assay
-
Objective: To determine cytotoxicity by measuring the total protein content of viable cells.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with the test compound as described for the MTS assay.
-
After the incubation period, the cells are fixed with a cold solution of trichloroacetic acid (TCA).
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with a solution of Sulforhodamine B.
-
Excess stain is removed by washing with acetic acid.
-
The protein-bound stain is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Anti-inflammatory Assay
a) Nitric Oxide (NO) Inhibition Assay in LPS-induced Macrophages
-
Objective: To evaluate the anti-inflammatory potential of a substance by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Methodology:
-
RAW264.7 macrophage cells are seeded in 96-well plates and incubated until they reach a suitable confluence.
-
The cells are pre-treated with various concentrations of the test substance for a short period (e.g., 1-2 hours).
-
The cells are then stimulated with LPS (a potent inflammatory agent) to induce the production of nitric oxide.
-
After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is the concentration of the test substance that inhibits NO production by 50%.
-
Antioxidant Assay
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To determine the free radical scavenging activity of a substance.
-
Methodology:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test substance are added to a solution of DPPH.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a wavelength where DPPH has maximum absorbance (around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH discoloration. A decrease in absorbance indicates a higher radical scavenging activity.
-
The IC₅₀ value is determined as the concentration of the test substance required to scavenge 50% of the DPPH free radicals.
-
Antimicrobial Assay
a) Micro-broth Dilution Method for Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
A serial dilution of the test substance is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or yeast).
-
Positive (microorganism and medium) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., temperature, time) for the growth of the microorganism.
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test substance at which there is no visible growth.
-
Visualizations
Diagrams of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological screening of this compound.
References
The Sentinel Sesquiterpenoid: A Technical Guide to the Role of epi-Eudesmol in Plant Defense
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these defenses, secondary metabolites play a pivotal role. This technical guide delves into the core functions of epi-eudesmol, a naturally occurring eudesmane (B1671778) sesquiterpenoid, within the intricate framework of plant defense mechanisms. While research has highlighted its potential, specific quantitative data on its broad-spectrum efficacy remains an area ripe for further investigation. This document synthesizes current knowledge on its biosynthesis, mode of action, and the signaling pathways that regulate its production. Furthermore, it provides detailed experimental protocols for researchers seeking to explore its defensive capabilities and outlines the necessary visualizations to comprehend the complex biological processes involved.
Introduction to this compound
10-epi-γ-eudesmol is a sesquiterpenoid alcohol, a C15 isoprenoid compound, found in the essential oils of various aromatic plants, including rose-scented geranium (Pelargonium graveolens), honeybush (Cyclopia subternata), and ginger (Zingiber zerumbet).[1][2][3] Like other sesquiterpenoids, it is a volatile organic compound (VOC) that contributes to the plant's aroma and mediates ecological interactions. Its primary role in plant defense is multifaceted, encompassing direct deterrence of pests and potential antimicrobial activities.[1] The specific stereochemistry of this compound is critical to its biological activity, a common theme among plant secondary metabolites where subtle structural differences can lead to significant variations in defensive efficacy.
Biosynthesis of this compound
The biosynthesis of all sesquiterpenoids, including this compound, originates from the isoprenoid pathway. The immediate precursor is farnesyl diphosphate (B83284) (FPP), which is synthesized in the cytoplasm. The key enzymatic step is the cyclization of FPP, catalyzed by a specific terpene synthase.
The enzyme 10-epi-γ-eudesmol synthase (EC 4.2.3.84) facilitates the conversion of (2E,6E)-farnesyl diphosphate into 10-epi-γ-eudesmol.[4] This reaction involves a series of complex carbocation rearrangements following the removal of the diphosphate group from FPP. The enzyme from ginger (Zingiber zerumbet), for instance, is known to produce a mixture of sesquiterpenes, with β-eudesmol, 10-epi-γ-eudesmol, and α-eudesmol as major products, highlighting the plasticity of these enzymes.
Caption: Biosynthesis pathway of 10-epi-γ-eudesmol from FPP.
Role in Plant Defense Mechanisms
This compound contributes to both direct and potentially indirect plant defense strategies.
Direct Defense: Repellency and Antifeedant Activity
The primary documented defensive role of this compound is as a repellent against arthropods. It deters pests from feeding or settling on the plant, thereby preventing damage.
-
Acaricidal and Repellent Activity: Research has demonstrated that (-)-10-epi-γ-eudesmol is an effective repellent against the lone star tick (Amblyomma americanum). Its efficacy is comparable to the synthetic repellent DEET at certain concentrations. It is also suggested to have acaricidal (mite-killing) properties.
Direct Defense: Antimicrobial Activity
Many sesquiterpenoids possess antimicrobial properties, protecting plants from pathogenic fungi and bacteria. While the specific activity of pure this compound against plant pathogens is not extensively documented, essential oils containing eudesmol isomers have shown efficacy. For example, an essential oil containing β-eudesmol (10.8%) exhibited strong growth suppression against Gram-positive bacteria and yeast, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL. This suggests that this compound likely contributes to the overall antimicrobial profile of the plants that produce it, though targeted studies are needed to determine its specific MIC values against pathogens like Botrytis cinerea or Fusarium species.
Data Presentation: Quantitative Defense Metrics
Quantitative data is crucial for assessing the defensive potential of a specific compound. Below is a summary of the available quantitative data for this compound.
Table 1: Repellent Activity of (-)-10-epi-γ-Eudesmol against Amblyomma americanum (Lone Star Tick)
| Concentration (mg/cm²) | Percent Repellency (%) | Comparator: DEET Repellency (%) |
|---|---|---|
| 0.103 | 90.0 | >90.0 |
| 0.052 | 73.3 | Not specified, but similar to this compound |
| 0.026 | Significantly reduced | Not specified |
Data sourced from Tabanca et al. (2013) via bioassay-guided fractionation of geranium oil.
Table 2: Illustrative Antimicrobial Activity of a β-Eudesmol-Containing Essential Oil
| Microbial Species | Type | MIC (µg/mL) |
|---|---|---|
| Bacillus cereus | Gram-positive Bacteria | 31.25 |
| Staphylococcus aureus | Gram-positive Bacteria | 31.25 |
| Candida albicans | Yeast | 62.5 |
Note: This data is for an essential oil from Taiwania cryptomerioides containing 10.8% β-eudesmol, not pure this compound. It is included for illustrative purposes. Data sourced from Cheng et al. (2009).
Signaling Pathways for Induced Defense
The production of defensive sesquiterpenoids like this compound is often not constitutive but is induced upon attack by herbivores or pathogens. This induction is regulated by a complex signaling network, primarily orchestrated by phytohormones.
-
Jasmonic Acid (JA): Herbivore feeding or mechanical wounding triggers the rapid synthesis of jasmonic acid. JA, or its bioactive conjugate JA-Isoleucine, binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-represses transcription factors (e.g., MYC2) that activate the expression of defense-related genes, including terpene synthases like 10-epi-γ-eudesmol synthase.
-
Ethylene (ET) and Salicylic Acid (SA): Ethylene often acts synergistically with JA to potentiate defense responses against chewing insects. Salicylic acid is typically associated with defense against biotrophic pathogens and can sometimes act antagonistically with the JA pathway.
Caption: A simplified signaling pathway for herbivore-induced this compound production.
Experimental Protocols
Protocol for Volatile Collection and Quantification
This protocol describes the collection of VOCs from plant headspace followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow Diagram:
Caption: Workflow for plant volatile organic compound (VOC) analysis.
Methodology:
-
Plant Material: Select healthy plants. For induced defense studies, introduce herbivores (e.g., Spodoptera larvae) or apply mechanical wounding and allow induction for a specified period (e.g., 24-48 hours).
-
Headspace Collection: Enclose the plant or a single leaf in a volatile-free glass chamber or bag (e.g., Nalophan).
-
Dynamic Sampling: Use a push-pull system. Purified air is pushed into the chamber at a constant flow rate (e.g., 200 mL/min), and air is pulled out through a sorbent trap at a slightly lower rate (e.g., 180 mL/min).
-
Volatile Trapping: The trap consists of a glass tube packed with a sorbent material like Tenax® TA or a combination of adsorbents to capture a broad range of volatiles. Sampling is conducted for a defined period (e.g., 4-8 hours).
-
Analysis:
-
The sorbent tube is placed in a thermal desorber unit connected to a GC-MS.
-
Volatiles are desorbed with heat and transferred to the GC column (e.g., DB-5ms) via a cooled injection system.
-
The GC oven temperature is programmed to separate the compounds (e.g., start at 40°C, ramp to 250°C).
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
-
Identification and Quantification:
-
This compound is identified by comparing its mass spectrum and Kovats retention index to an authentic standard and/or library data (e.g., NIST).
-
Quantification is achieved by comparing the peak area of this compound to the peak area of a known amount of an internal standard (added to the trap before sampling) or an external standard curve.
-
Protocol for Arthropod Repellency Bioassay
This protocol details a vertical filter paper bioassay used to test the repellency of this compound against ticks.
Methodology:
-
Preparation of Test Substance: Prepare serial dilutions of pure this compound in a suitable solvent (e.g., acetone). A positive control (e.g., DEET) and a negative control (solvent only) should be prepared.
-
Bioassay Arena: Use a strip of filter paper (e.g., 5 cm x 10 cm). A line is drawn 4 cm from the bottom. The 4 cm x 5 cm area below the line is treated evenly with a specific volume of the test solution to achieve a target concentration (e.g., 0.103 mg/cm²). The paper is allowed to dry completely.
-
Experimental Setup: The treated filter paper is positioned vertically. A heat source or other host cue (e.g., CO₂) is placed above the paper to encourage upward movement of the arthropod.
-
Tick Introduction: A single tick nymph (e.g., A. americanum) is released at the bottom of the filter paper.
-
Observation: The tick's behavior is observed for a set period (e.g., 5 minutes). A tick is recorded as "repelled" if it fails to cross the treated line within the observation period. A tick that crosses the line is recorded as "not repelled".
-
Data Analysis: The experiment is replicated multiple times (e.g., n=10-15 per concentration). Percent repellency is calculated as: (Number of ticks repelled / Total number of ticks tested) * 100.
Conclusion and Future Directions
This compound is an important sesquiterpenoid component of the chemical defense portfolio of several plant species. Current evidence strongly supports its role as an effective arthropod repellent, with efficacy comparable to commercial standards against certain tick species. Its biosynthesis from FPP via a dedicated synthase and its regulation by the jasmonate signaling pathway place it firmly within the established framework of induced plant defenses.
However, significant knowledge gaps remain. To fully realize the potential of this compound in agricultural or pharmaceutical applications, future research should focus on:
-
Quantitative Antifeedant and Toxicity Studies: Determining the EC₅₀ and LD₅₀ values of pure this compound against a range of key agricultural insect pests.
-
Broad-Spectrum Antimicrobial Assays: Establishing the MIC values against important plant pathogenic fungi and bacteria.
-
Gene Expression Analysis: Quantifying the induction of 10-epi-γ-eudesmol synthase gene expression in response to varying degrees of herbivory and specific elicitors.
-
Synergistic Effects: Investigating whether this compound acts synergistically with other plant defense compounds.
By addressing these questions, the scientific community can build a more comprehensive understanding of this compound's role and harness its defensive properties for the development of novel, nature-inspired pest management solutions.
References
- 1. Systematic identification of terpene synthases from sacred lotus (Nelumbo nucifera) and heterologous biosynthesis of the insecticidal and antimicrobial compound γ-eudesmol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-epi-gamma-Eudesmol CAS 15051-81-7 [benchchem.com]
- 3. Buy 10-epi-gamma-Eudesmol | 15051-81-7 [smolecule.com]
- 4. 10-epi-gamma-eudesmol synthase - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 10-epi-γ-Eudesmol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid 10-epi-γ-eudesmol. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of 10-epi-γ-eudesmol. This information is crucial for the unambiguous identification and structural elucidation of the molecule.
Table 1: ¹H NMR Spectroscopic Data of 10-epi-γ-Eudesmol
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of 10-epi-γ-Eudesmol
| Position | Chemical Shift (δ) ppm |
| Data not available in search results |
Table 3: IR Spectroscopic Data of 10-epi-γ-Eudesmol
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data of 10-epi-γ-Eudesmol
| m/z | Relative Intensity (%) | Fragmentation |
| 222 | Data not available | [M]⁺ |
| Additional fragmentation data not available in search results |
Note: While specific experimental spectra for 10-epi-γ-eudesmol were not found, the molecular formula is C₁₅H₂₆O and the molecular weight is 222.37 g/mol .[1][2] The PubChem database contains computed NMR and MS data.[1]
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of sesquiterpenoids and related natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 10-epi-γ-eudesmol.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.
Sample Preparation:
-
A sample of purified 10-epi-γ-eudesmol (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.
Data Acquisition:
-
¹H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: One-dimensional carbon spectra, often proton-decoupled, are acquired to identify the chemical shifts of each carbon atom.
-
2D NMR (COSY, HSQC, HMBC): To further elucidate the structure, a suite of two-dimensional NMR experiments can be performed.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 10-epi-γ-eudesmol.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation:
-
Thin Film (for oils): A drop of the purified liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid sample cell.
Data Acquisition: The prepared sample is placed in the IR beam path of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 10-epi-γ-eudesmol.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like sesquiterpenoids.[3][4]
GC-MS Protocol:
-
Sample Preparation: A dilute solution of the purified compound in a volatile solvent (e.g., hexane, dichloromethane) is prepared.
-
Injection: A small volume of the sample is injected into the GC inlet, where it is vaporized.
-
Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The temperature of the GC oven is typically programmed to ramp up to facilitate separation.
-
Mass Spectrometry: As each component elutes from the GC column, it enters the mass spectrometer.
-
Ionization: The molecules are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
-
Data Analysis: The mass spectrum provides the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that reveal the structure of the molecule. The retention time from the gas chromatogram and the Kovats retention index are also important parameters for identification.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and structural elucidation of a natural product like 10-epi-γ-eudesmol.
Caption: Workflow for the isolation and spectroscopic characterization of 10-epi-γ-eudesmol.
References
Epi-Eudesmol Synthase: A Comprehensive Technical Guide to its Role in Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epi-eudesmol synthase is a pivotal enzyme in the biosynthesis of eudesmane-type sesquiterpenoids, a class of natural products with a diverse range of biological activities. This technical guide provides an in-depth overview of this compound synthase, its catalytic mechanism, and its role within the broader context of terpenoid biosynthesis. Detailed experimental protocols for the heterologous expression, purification, and characterization of this enzyme are presented, alongside methods for the analysis of its products. Furthermore, this document includes quantitative data on various eudesmol synthases and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of natural product chemistry and drug development.
Introduction to Terpenoid Biosynthesis
Terpenoids, also known as isoprenoids, are the largest and most diverse class of natural products, with over 60,000 known compounds.[1] They play crucial roles in plant defense, signaling, and as precursors to essential molecules.[2] The biosynthesis of all terpenoids originates from two five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4] These precursors are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of eukaryotes, archaea, and some bacteria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants, algae, and many bacteria.[4][5]
The MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid, while the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate.[3][5] The C5 units, IPP and DMAPP, are then sequentially condensed by prenyltransferases to form larger prenyl diphosphates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).[2] These molecules serve as the direct precursors for the synthesis of monoterpenes, sesquiterpenes, and diterpenes, respectively.[2]
This compound Synthase and the Eudesmane Skeleton
This compound synthase belongs to the family of sesquiterpene synthases (STSs), which catalyze the conversion of the acyclic C15 precursor, farnesyl diphosphate (FPP), into a vast array of cyclic and acyclic sesquiterpenes.[1][6] These enzymes are responsible for the immense structural diversity observed in this class of compounds.[7] The catalytic mechanism of STSs is initiated by the metal-dependent ionization of the diphosphate group from FPP, generating a farnesyl cation.[7][8] This highly reactive carbocation intermediate then undergoes a series of complex intramolecular cyclizations, hydride shifts, and rearrangements, ultimately leading to the formation of one or more stable sesquiterpene products.[1][8]
This compound synthases specifically catalyze the formation of eudesmane-type sesquiterpenoids, which are characterized by a bicyclic carbon skeleton. The biosynthesis of eudesmols is thought to proceed through a germacradienyl cation intermediate.[9] The enzyme guides the folding of the FPP substrate and stabilizes the carbocation intermediates to ensure the formation of the specific eudesmol isomer.
The term "this compound" can refer to several stereoisomers of eudesmol, with 10-epi-γ-eudesmol being a prominent example.[10] The enzyme 10-epi-γ-eudesmol synthase (EC 4.2.3.84) catalyzes the reaction:
(2E,6E)-farnesyl diphosphate + H₂O ⇌ 10-epi-γ-eudesmol + diphosphate[10][11]
Interestingly, many sesquiterpene synthases are multi-product enzymes. For instance, the recombinant 10-epi-γ-eudesmol synthase from ginger (Zingiber zerumbet) produces β-eudesmol (62.6%), 10-epi-γ-eudesmol (16.8%), α-eudesmol (10%), and aristolene (5.6%) as its main products.[10][12][13]
Quantitative Data on Eudesmol Synthases
The following table summarizes the product distribution of a known eudesmol synthase. Kinetic parameters for other relevant sesquiterpene synthases are also provided for comparative purposes, as specific kinetic data for this compound synthases are not widely available.
| Enzyme | Source Organism | Substrate | Major Products (%) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| 10-epi-γ-Eudesmol Synthase | Zingiber zerumbet | FPP | β-Eudesmol (62.6), 10-epi-γ-Eudesmol (16.8), α-Eudesmol (10.0), Aristolene (5.6) | N/A | N/A | N/A | [10][12][13] |
| (+)-epi-α-Bisabolol Synthase | Lippia dulcis | FPP | (+)-epi-α-Bisabolol | 4.8 | 0.04 | 8333 | [14] |
| epi-Cedrol Synthase | Artemisia annua | FPP | epi-Cedrol (96), Cedrol (4) | 0.4 (pH 7.0), 1.3 (pH 9.0) | N/A | N/A | [15] |
| Cop2 (engineered mutant 17H2) | Coprinus cinereus | FPP | Germacrene D-4-ol (77) | N/A | N/A | 0.62 x 10³ | [16] |
| SAV_76 (Avermitilol Synthase) | Streptomyces avermitilis | FPP | Avermitilol | 1.06 | 0.04 | 3.77 x 10⁴ |
N/A : Data not available in the cited literature.
Experimental Protocols
Heterologous Expression and Purification of this compound Synthase
This protocol describes the expression of a hypothetical His-tagged this compound synthase in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
4.1.1. Gene Cloning and Expression Vector Construction
-
The coding sequence of the target this compound synthase gene is codon-optimized for E. coli expression and synthesized commercially.
-
The gene is amplified by PCR using primers that introduce appropriate restriction sites (e.g., BamHI and XhoI) for cloning into an expression vector such as pET-28a(+), which provides an N-terminal His₆-tag.[7]
-
The PCR product and the pET-28a(+) vector are digested with the corresponding restriction enzymes, ligated, and transformed into a cloning strain of E. coli (e.g., DH5α).
-
The resulting plasmid is verified by DNA sequencing.
4.1.2. Protein Expression
-
The verified expression plasmid is transformed into an E. coli expression strain, such as BL21(DE3).[7]
-
A single colony is used to inoculate a starter culture of 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.
-
The overnight culture is used to inoculate a larger volume (e.g., 1 L) of LB medium containing the same antibiotic.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) with shaking to enhance the solubility of the recombinant protein.
4.1.3. Protein Purification
-
The bacterial cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
The cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The column is washed with several column volumes of wash buffer to remove unbound proteins.
-
The recombinant protein is eluted with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
The purified protein fractions are analyzed by SDS-PAGE to assess purity.
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10% glycerol) and stored at -80°C.
Enzyme Assay for this compound Synthase Activity
This assay measures the conversion of FPP to sesquiterpene products by the purified enzyme.
4.2.1. Reaction Setup
-
The standard assay is performed in a 2 mL glass vial.
-
The reaction mixture (final volume of 500 µL) contains:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
1-5 µg of purified this compound synthase
-
-
The mixture is pre-incubated at 30°C for 5 minutes.
-
The reaction is initiated by the addition of FPP to a final concentration of 50 µM.
4.2.2. Product Extraction
-
The reaction is incubated at 30°C for 1-2 hours.
-
The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume (500 µL) of an organic solvent such as n-hexane or ethyl acetate, containing an internal standard (e.g., caryophyllene (B1175711) or longifolene) at a known concentration.
-
The mixture is vortexed vigorously for 30 seconds.
-
The phases are separated by centrifugation at 5,000 x g for 5 minutes.
-
The organic phase is carefully transferred to a new vial and dried over anhydrous Na₂SO₄.
-
The dried organic extract is transferred to a GC-MS vial for analysis.
GC-MS Analysis of Sesquiterpene Products
Gas chromatography-mass spectrometry (GC-MS) is used to separate and identify the sesquiterpene products.
4.3.1. Instrumentation and Column
-
A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for sesquiterpene analysis.[13]
4.3.2. GC Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 150°C.
-
Ramp: 15°C/minute to 280°C, hold for 5 minutes.
-
(Note: The temperature program should be optimized for the specific mixture of eudesmol isomers.)
-
4.3.3. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4.3.4. Data Analysis
-
The individual sesquiterpene products are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification of each product can be performed by comparing its peak area to that of the internal standard.
Visual Diagrams
Biosynthetic Pathway to this compound
References
- 1. Quantitative exploration of the catalytic landscape separating divergent plant sesquiterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The in vivo synthesis of plant sesquiterpenes by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. jpharmacognosy.com [jpharmacognosy.com]
- 14. Improved selectivity of an engineered multi-product terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Quantification of epi-Eudesmol in Essential Oils by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
epi-Eudesmol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. As a significant contributor to the aromatic profile and potential biological activity of these oils, accurate quantification of this compound is crucial for quality control, authentication, and research into the therapeutic properties of essential oils. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.[1] This document provides a detailed protocol for the quantification of this compound using GC-MS.
Data Presentation: Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the reported concentrations of 10-epi-γ-eudesmol in various essential oils.
| Essential Oil Source | Plant Part | Concentration of 10-epi-γ-Eudesmol (%) |
| Aquilaria malaccensis (Agarwood) | Wood | 13.39[2][3] |
| Piper cernum vell. var. cernum | Leaf | 7.10[4][5] |
| Geranium (Pelargonium graveolens) | Leaf | 5.10[5] |
| Geranium (Pelargonium graveolens) | Petiole | 7.88[5] |
| Geranium (Pelargonium graveolens) | Stem | 2.46[5] |
| Phoebe oil | - | 2.12[4][5] |
| Guaiacwood oil | Wood | 2.21[4][5] |
| Amyris wood oil | Wood | 10.90[5] |
| Helichrysum italicum | - | 0.11[4][5] |
| Lemongrass oil (Morocco) | - | 0.10[4][5] |
Experimental Protocols
This section outlines a comprehensive protocol for the GC-MS analysis of essential oils to identify and quantify this compound.
Materials and Reagents
-
Essential oil sample
-
This compound analytical standard (purity ≥98%)
-
Internal Standard (IS): Cedrol or another suitable sesquiterpenoid not present in the sample.
-
Solvent: Hexane (B92381) or ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate
-
2 mL GC vials with caps (B75204) and septa
-
Micropipettes
Sample and Standard Preparation
-
Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard (e.g., Cedrol) in hexane to prepare a stock solution of 1 mg/mL.
-
Calibration Standards:
-
Prepare a stock solution of this compound in hexane (e.g., 1 mg/mL).
-
Perform serial dilutions of the this compound stock solution with hexane to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Add a constant amount of the internal standard stock solution to each calibration standard to achieve a final IS concentration of, for example, 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the essential oil into a 2 mL vial.
-
Add 1 mL of hexane to dissolve the oil.
-
Add the same constant amount of the internal standard stock solution as used in the calibration standards.
-
Vortex the solution to ensure homogeneity. If the solution is cloudy or contains water, add a small amount of anhydrous sodium sulfate.
-
Transfer an aliquot of the clear solution to a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters. These may need to be optimized based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless, depending on concentration |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min. Ramp at 4 °C/min to 240 °C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Solvent Delay | 3 minutes |
| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
Identification and Quantification
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard. The mass spectrum can also be compared with a reference library such as NIST. The molecular ion of this compound is m/z 222.37.
-
Quantification:
-
For quantification, operate the mass spectrometer in SIM mode. Select characteristic ions for this compound (e.g., m/z 207, 161, 105) and the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared calibration standards.
-
Determine the concentration of this compound in the prepared sample solution from the calibration curve using the peak area ratio obtained from the sample chromatogram.
-
Calculate the final concentration of this compound in the original essential oil sample, taking into account the initial weight of the oil and the dilution factor.
-
Method Validation
For robust and reliable quantification, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
| Validation Parameter | Typical Specification |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy | 80-120% recovery |
| Precision (RSD%) | Intra-day: ≤ 15%, Inter-day: ≤ 15% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in essential oils by GC-MS.
References
Application Notes and Protocols for the Steam Distillation of epi-Eudesmol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-eudesmol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. As a valuable bioactive compound, this compound and its isomers have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Steam distillation is a widely employed and efficient method for extracting essential oils, including this compound, from plant matrices. This document provides detailed application notes and protocols for the extraction of this compound from plant material using steam distillation, tailored for a scientific audience.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| Appearance | Oily liquid |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, hexane (B92381), and chloroform.[1] |
| Boiling Point | Approximately 299-302 °C at 760 mmHg |
Plant Sources and Expected Yield of this compound
Several plant species are known to contain this compound isomers. The yield of essential oil and the concentration of this compound can vary significantly based on the plant species, geographical origin, harvesting time, and the specific part of the plant used.
| Plant Species | Plant Part | Essential Oil Yield (% w/w) | This compound Isomer Content (%) in Essential Oil | Reference |
| Ferula assa-foetida | Fruits | 0.3 - 1.13 | 4.89 (5-epi-7-epi-α-eudesmol) | [2][3][4] |
| Laggera crispata | Aerial Parts | Not specified | 14.7 (10-epi-γ-eudesmol) | [1] |
| Aquilaria malaccensis | Wood | Variable | ~3.9 (10-epi-γ-eudesmol) |
Experimental Protocols
Protocol 1: Laboratory-Scale Steam Distillation of Ferula assa-foetida Fruits
This protocol is based on established methods for the hydrodistillation of Ferula assa-foetida fruits.[2][4]
Materials and Equipment:
-
Dried fruits of Ferula assa-foetida
-
Grinder or mill
-
Clevenger-type apparatus
-
2 L round-bottom flask
-
Heating mantle
-
Condenser with circulating cold water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
-
Distilled water
Procedure:
-
Preparation of Plant Material: Grind the dried fruits of Ferula assa-foetida to a coarse powder to increase the surface area for efficient steam penetration.
-
Apparatus Setup:
-
Place 100 g of the powdered plant material into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.
-
Connect the condenser to a cold water supply.
-
-
Distillation:
-
Heat the flask using the heating mantle to bring the water to a boil.
-
Continue the hydrodistillation for 3 to 4 hours. The steam will pass through the plant material, carrying the volatile essential oils.
-
The steam and oil vapor will travel to the condenser, where they will cool and liquefy.
-
The condensed mixture of oil and water will collect in the Clevenger trap. As the essential oil is less dense than water, it will form a layer on top.
-
-
Oil Collection and Drying:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.
-
Carefully collect the essential oil from the Clevenger trap using a separatory funnel.
-
Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place (e.g., at 4°C) for subsequent analysis.
Protocol 2: General Steam Distillation for Sesquiterpene-Rich Essential Oils
This protocol provides a general framework that can be adapted for various plant materials, with a focus on optimizing the extraction of higher-boiling point sesquiterpenoids like this compound.
Materials and Equipment:
-
Dried and powdered plant material
-
Steam distillation unit (including a steam generator, distillation flask, condenser, and collection vessel)
-
Heating source for the steam generator
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Ensure the plant material is appropriately sized (coarsely powdered) to allow for efficient steam penetration without causing blockages.
-
Apparatus Setup:
-
Place the prepared plant material into the distillation flask.
-
Fill the steam generator with distilled water and bring it to a boil.
-
Connect the steam generator to the distillation flask, allowing steam to pass through the plant material.
-
Ensure the condenser is connected to a reliable cold water source.
-
-
Distillation:
-
The distillation time will significantly influence the yield and composition of the essential oil. For sesquiterpenoids like this compound, which have higher boiling points, a longer distillation time is generally required compared to more volatile monoterpenes.[5]
-
It is recommended to collect fractions of the distillate at different time intervals (e.g., every 30-60 minutes) to monitor the extraction progress and the composition of the oil.
-
Continue the distillation until the volume of collected oil plateaus, which can take several hours depending on the plant material. For some woody materials like Aquilaria malaccensis, this can extend up to 16 hours or more.[6]
-
-
Oil Collection, Drying, and Storage: Follow steps 4 and 5 from Protocol 1.
Optimization of Steam Distillation Parameters
To maximize the yield of this compound, the following parameters can be optimized:
| Parameter | Effect on Extraction | Recommendations |
| Distillation Time | Longer times generally favor the extraction of less volatile sesquiterpenoids.[5] | Conduct preliminary experiments with varying distillation times (e.g., 2, 4, 6, 8 hours) and analyze the composition of the essential oil at each interval. |
| Particle Size | Smaller particles increase surface area but can lead to clumping and impede steam flow. | Grind the plant material to a coarse powder. Avoid very fine powders. |
| Material to Water Ratio | Affects the efficiency of heat and mass transfer. | A common starting point is a 1:10 ratio (w/v) of plant material to water. This can be optimized for specific plant materials. |
| Steam Flow Rate | A higher flow rate can reduce distillation time but may also lead to the loss of more volatile components. | Adjust the heating of the steam generator to maintain a steady and consistent flow of steam through the plant material. |
Analytical Protocol: Quantification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying the components of essential oils.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating sesquiterpenoids.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 3°C/minute.
-
Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes.
-
(This is a general program and should be optimized for the specific essential oil being analyzed).
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: 40-500 amu.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as hexane or ethanol.
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with those of a certified reference standard and/or with data from spectral libraries (e.g., NIST, Wiley).
-
Quantify the relative percentage of this compound in the essential oil by peak area normalization from the GC-FID chromatogram. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Essential oil composition of Ferula Assa-Foetida L. fruits from Western Iran | Semantic Scholar [semanticscholar.org]
- 3. repository.brieflands.com [repository.brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrodistillation extraction time effect on essential oil yield, composition, and bioactivity of coriander oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards Higher Oil Yield and Quality of Essential Oil Extracted from Aquilaria malaccensis Wood via the Subcritical Technique [mdpi.com]
Application Notes & Protocols for the Isolation of epi-Eudesmol via Hydrodistillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of epi-eudesmol, a sesquiterpenoid alcohol of interest for its potential pharmacological activities, using the hydrodistillation method. The protocols are primarily based on the extraction from Atractylodes lancea rhizomes, a well-documented source of eudesmol isomers.
Introduction
This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. It belongs to the eudesmane (B1671778) class of sesquiterpenoids and is a stereoisomer of other eudesmol compounds like β-eudesmol and α-eudesmol, which often co-occur in nature. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications.
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[1] The process involves the co-distillation of plant material with water, where the steam carries the volatile compounds, which are then condensed and separated.[1] This method is particularly suitable for the extraction of thermostable volatile compounds like sesquiterpenoids.
This document outlines a detailed protocol for the isolation of an essential oil rich in this compound and its isomers from Atractylodes lancea rhizomes using a Clevenger-type apparatus. It also provides a protocol for the subsequent analysis and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Overview
The overall workflow for the isolation and analysis of this compound is depicted below.
Caption: Experimental workflow for the isolation and analysis of this compound.
Quantitative Data
The yield of essential oil and the concentration of eudesmol isomers can vary depending on the plant source, geographical location, harvest time, and extraction parameters. The following table summarizes representative quantitative data for the hydrodistillation of Atractylodes lancea rhizomes.
| Parameter | Value | Reference(s) |
| Plant Material | Dried Rhizomes of Atractylodes lancea | [2] |
| Essential Oil Yield | 0.25 - 1.5% (v/w) | [2] |
| Key Sesquiterpenoids | Hinesol (B1673248), Atractylon, β-eudesmol | [3] |
| β-eudesmol Content | Can be a major component, with significant variation. Ratios of hinesol to β-eudesmol can range from low (<1) to high (>10) depending on the chemotype. | [4] |
| This compound Content | Often co-elutes or is present in smaller quantities compared to β-eudesmol. Quantification requires specific chiral GC columns for baseline separation. | [5] |
Experimental Protocols
Protocol for Hydrodistillation of Atractylodes lancea Rhizomes
This protocol describes the extraction of essential oil from dried Atractylodes lancea rhizomes using a Clevenger-type apparatus.
Materials and Equipment:
-
Dried rhizomes of Atractylodes lancea
-
Grinder or mill
-
Clevenger-type hydrodistillation apparatus (including a 2 L round-bottom flask, condenser, and collection burette)[1]
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material:
-
Take 100 g of dried Atractylodes lancea rhizomes and grind them into a fine powder (approximately 40-60 mesh size) to increase the surface area for efficient extraction.[2]
-
-
Apparatus Setup:
-
Place the powdered rhizomes into the 2 L round-bottom flask.
-
Add a sufficient volume of distilled water to fully submerge the powder, typically at a water-to-plant material ratio of 10:1 (v/w).[2]
-
Assemble the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.[1]
-
-
Hydrodistillation:
-
Turn on the cooling water flow to the condenser.
-
Begin heating the flask using the heating mantle. Bring the water to a rolling boil.
-
Continue the distillation for a period of 3 to 4 hours.[2] The distillate, a milky emulsion of essential oil and water, will collect in the graduated burette of the Clevenger apparatus.[1]
-
-
Collection and Separation of Essential Oil:
-
After the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.
-
Carefully drain the collected essential oil from the burette into a separatory funnel.
-
Separate the upper essential oil layer from the lower aqueous layer (hydrosol).
-
-
Drying and Storage:
-
Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to stand for 15-20 minutes to remove any residual water.
-
Decant the dried essential oil into a clean, amber glass vial.
-
Store the essential oil at 4°C in a dark place until further analysis.
-
Protocol for GC-MS Analysis of this compound
This protocol outlines the conditions for the identification and quantification of this compound in the extracted essential oil.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column for separation of enantiomers)
-
Helium (carrier gas)
-
Hexane (B92381) (solvent)
-
This compound analytical standard
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the extracted essential oil in hexane.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
-
-
Compound Identification:
-
Identify the constituents of the essential oil by comparing their retention times and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
-
Quantification of this compound:
-
Prepare a series of standard solutions of this compound in hexane at known concentrations.
-
Inject the standard solutions into the GC-MS under the same conditions as the sample.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the essential oil sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key steps in the hydrodistillation process and the factors influencing the outcome.
Caption: Factors influencing the hydrodistillation process and its outcomes.
Disclaimer: These protocols are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling chemicals and operating laboratory equipment. The yield and composition of the extracted essential oil can vary, and optimization of the protocol may be necessary for specific applications.
References
- 1. scienceequip.com.au [scienceequip.com.au]
- 2. benchchem.com [benchchem.com]
- 3. Geoherbalism Metabolomic Analysis of Atractylodes lancea (Thunb.) DC. by LC-Triple TOF-MS/MS and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Sesquiterpenes in Essential Oils Using epi-Eudesmol as an Internal Standard by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquiterpenes are a class of C15 terpenoids found abundantly in the essential oils of many plants. Their diverse chemical structures contribute to the characteristic aroma and potential biological activities of these oils, which are of great interest in the pharmaceutical, cosmetic, and flavor industries. Accurate and precise quantification of individual sesquiterpenes is crucial for quality control, standardization, and the scientific investigation of essential oils and other natural product extracts.
Gas chromatography (GC) with flame ionization detection (FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like sesquiterpenes. The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of GC quantification. An internal standard helps to correct for variations in injection volume, solvent evaporation, and instrument response.
This document provides a detailed protocol for the use of epi-eudesmol as an internal standard for the quantification of sesquiterpenes in essential oil samples by GC-FID. This compound, a sesquiterpenoid alcohol, is a suitable internal standard as it is structurally similar to many sesquiterpenes of interest, well-resolved from common essential oil components on standard GC columns, and not naturally present in many common essential oils.[1]
Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [2] |
| Molecular Weight | 222.37 g/mol | [2] |
| Boiling Point | Not Available | |
| Solubility | Good solubility in organic solvents (e.g., ethanol, methanol, hexane (B92381), ethyl acetate) | [3] |
| Kovats Retention Index (Standard non-polar column) | ~1593 - 1619 | [2] |
| Kovats Retention Index (Standard polar column) | ~2130 |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Target sesquiterpene standards (e.g., β-caryophyllene, α-humulene, farnesol, etc., ≥98% purity)
-
Solvent: Ethyl acetate (B1210297) or hexane (GC grade, ≥99.5% purity)
-
Essential oil sample
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with caps
Preparation of Standard and Sample Solutions
2.1. Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the this compound in the chosen GC solvent (e.g., ethyl acetate).
-
Fill the flask to the mark with the solvent.
-
Mix thoroughly to ensure complete dissolution.
-
Store the stock solution at 4°C in a tightly sealed container.
2.2. Calibration Standards
-
Prepare a series of at least five calibration standards containing the target sesquiterpene(s) and a constant concentration of the internal standard.
-
For each calibration level, add a fixed volume of the IS stock solution to a volumetric flask.
-
Add varying, known amounts of the target sesquiterpene standard(s) to each flask.
-
Dilute to the final volume with the GC solvent.
-
An example of a calibration series is provided in the table below.
Example Calibration Standards:
| Standard Level | Concentration of Target Analyte (µg/mL) | Concentration of this compound (IS) (µg/mL) |
| 1 | 5 | 50 |
| 2 | 10 | 50 |
| 3 | 25 | 50 |
| 4 | 50 | 50 |
| 5 | 100 | 50 |
2.3. Sample Preparation
-
Accurately weigh a known amount of the essential oil sample (e.g., 20 mg) into a 10 mL volumetric flask.
-
Add a known volume of the this compound internal standard stock solution (e.g., 500 µL of a 1 mg/mL solution to achieve a 50 µg/mL final concentration).
-
Dilute to the mark with the GC solvent.
-
Mix thoroughly.
-
Transfer an aliquot to a GC vial for analysis.
Gas Chromatography (GC-FID) Method
The following GC parameters are provided as a starting point and may require optimization based on the specific instrument and analytes of interest.
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1.0 mL/min for Helium) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min. Ramp at 3°C/min to 240°C. Hold at 240°C for 5 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the target sesquiterpenes and this compound based on their retention times, confirmed by running individual standards.
-
Calibration Curve: For each target analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS) against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and the regression equation (y = mx + c) and the coefficient of determination (R²).
-
Quantification: For the essential oil sample, calculate the peak area ratio of the target analyte to the internal standard. Use the regression equation from the calibration curve to determine the concentration of the target analyte in the prepared sample solution.
-
Calculate Concentration in Original Sample: Calculate the concentration of the analyte in the original essential oil sample using the following formula:
Concentration (mg/g) = (Csolution * V) / W
Where:
-
Csolution = Concentration of the analyte in the prepared sample solution (µg/mL)
-
V = Final volume of the prepared sample solution (mL)
-
W = Weight of the original essential oil sample (mg)
-
Method Validation Data (Example)
The following tables present example data for the validation of this method for the quantification of β-caryophyllene.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area Ratio (β-caryophyllene / this compound) |
| 5 | 0.102 |
| 10 | 0.205 |
| 25 | 0.515 |
| 50 | 1.028 |
| 100 | 2.055 |
| Linear Range | 5 - 100 µg/mL |
| Regression Equation | y = 0.0205x + 0.001 |
| R² | 0.9995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 1.5 |
| LOQ | 5.0 |
LOD and LOQ were determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively.
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 10 | 1.8 | 2.5 |
| 50 | 1.2 | 1.9 |
| 100 | 0.9 | 1.5 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 50.7 | 101.4 |
| 100 | 99.2 | 99.2 |
Visualizations
Caption: Workflow for GC-FID quantification of sesquiterpenes using an internal standard.
References
Application Note: In Vitro Anti-inflammatory Assays for epi-Eudesmol
Audience: Researchers, scientists, and drug development professionals.
Introduction Epi-Eudesmol, a sesquiterpenoid found in various plants, has garnered interest for its potential therapeutic properties.[1] Evaluating its anti-inflammatory activity is crucial for its development as a potential pharmaceutical agent. Inflammation is a complex biological response involving various signaling pathways and mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines.[2][3] Key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process.[4] This document provides detailed protocols for a panel of in vitro assays designed to characterize the anti-inflammatory effects of this compound.
General Experimental Workflow
The initial assessment of this compound's anti-inflammatory potential involves a series of tiered in vitro assays. The workflow begins with cytotoxicity testing to determine non-toxic concentrations, followed by functional assays to measure the inhibition of key inflammatory mediators. Finally, mechanistic assays elucidate the underlying signaling pathways affected by the compound.
Caption: General workflow for evaluating the in vitro anti-inflammatory activity of this compound.
Nitric Oxide (NO) Production Assay in Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The Griess reaction is used for colorimetric detection.
Data Presentation
The results are typically expressed as the concentration of this compound that inhibits NO production by 50% (IC₅₀).
| Compound | Concentration (µg/mL) | % Inhibition of NO Production (Mean ± SD) | IC₅₀ (µg/mL) |
| This compound | 1 | 15.2 ± 2.1 | \multirow{4}{*}{24.90 ± 0.86} |
| 10 | 48.5 ± 3.5 | ||
| 25 | 75.8 ± 4.2 | ||
| 50 | 92.1 ± 2.9 | ||
| Positive Control | (e.g., L-NAME) | (Concentration-dependent inhibition) | (Known Value) |
| Note: Data is representative and based on published studies on similar compounds. |
Experimental Protocol
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for another 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) solution) to each supernatant sample.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) and mix.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition relative to the LPS-only treated cells.
Reactive Oxygen Species (ROS) Assay
This assay measures the ability of this compound to reduce intracellular ROS levels. A common method uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA), which becomes fluorescent upon oxidation by ROS.
Data Presentation
| Compound | Concentration (µM) | % Reduction in ROS (Mean ± SD) |
| This compound | 1 | 12.5 ± 1.8 |
| 10 | 35.7 ± 4.1 | |
| 50 | 68.2 ± 5.3 | |
| Positive Control | (e.g., N-acetylcysteine) | (Concentration-dependent reduction) |
| Note: Data is representative. Overexposure to ROS can damage cellular antioxidant defenses. |
Experimental Protocol
-
Cell Culture: Seed cells (e.g., HDFs or macrophages) in a 96-well black plate and culture overnight.
-
Probe Loading: Wash the cells with Phosphate-Buffered Saline (PBS). Add 100 µL of DCF-DA solution (e.g., 10 µM) to each well and incubate for 30 minutes at 37°C in the dark.
-
Treatment: Remove the DCF-DA solution, wash the cells with PBS, and then add media containing various concentrations of this compound.
-
ROS Induction: Induce oxidative stress by adding an agent like H₂O₂ or LPS to the wells.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Calculation: Calculate the percentage reduction in fluorescence in this compound-treated cells compared to cells treated with the ROS inducer alone.
Pro-inflammatory Cytokine Expression Analysis
This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This can be done by quantifying protein levels in the cell supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or by measuring mRNA expression using quantitative Real-Time PCR (qRT-PCR).
Data Presentation (ELISA)
| Cytokine | Compound | Concentration (µg/mL) | % Inhibition of Cytokine Release (Mean ± SD) |
| TNF-α | This compound | 10 | 38.6 ± 4.5 |
| 50 | 71.3 ± 6.2 | ||
| IL-1β | This compound | 10 | 45.1 ± 5.0 |
| 50 | 79.8 ± 5.9 | ||
| Note: Representative data showing dose-dependent inhibition of cytokine release. |
Experimental Protocol (ELISA)
-
Cell Treatment: Seed cells (e.g., RAW 264.7), treat with this compound, and stimulate with LPS as described in the NO assay protocol.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kit being used.
-
Data Analysis: Generate a standard curve using recombinant cytokines. Calculate the concentration of cytokines in the samples and determine the percentage inhibition by this compound.
NF-κB and MAPK Signaling Pathways
Inflammatory stimuli like LPS activate the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes. This compound's mechanism of action can be investigated by assessing its effect on these pathways.
NF-κB Signaling Pathway
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate gene transcription. Studies suggest that eudesmol isomers can suppress inflammation by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK family, including p38 and JNK, are stress-activated kinases that play key roles in inflammation. They are activated by a cascade of phosphorylation events (MAPKKK → MAPKK → MAPK) and regulate the expression of inflammatory genes.
Caption: Potential inhibition points of this compound in the MAPK signaling cascade.
Protocol (Western Blot for Phosphorylated Proteins)
-
Cell Lysis: After treating and stimulating cells as previously described, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies overnight at 4°C (e.g., anti-p-IκBα, anti-p-p38, anti-p-JNK).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein amount.
References
Application Notes and Protocols: Antimicrobial Activity Testing of epi-Eudesmol Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
epi-Eudesmol, a sesquiterpenoid alcohol, is a naturally occurring stereoisomer of eudesmol found in the essential oils of various plants.[1][2] Natural products, including sesquiterpenoids, are of significant interest in the search for new antimicrobial agents due to the increasing challenge of antibiotic resistance. While research has indicated the potential for antimicrobial and anti-inflammatory effects of this compound, detailed studies quantifying its specific activity against pathogenic bacteria are emerging.[1][3] Studies on essential oils containing 10-epi-γ-eudesmol have demonstrated antibacterial activity, suggesting its potential contribution to the overall effect.[4] For instance, an essential oil with 10-epi-γ-eudesmol showed potent activity against the Gram-positive bacterium Staphylococcus aureus.
These application notes provide detailed protocols for determining the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The methodologies described include the determination of Minimum Inhibitory Concentration (MIC) and the assessment of growth inhibition zones, which are standard preliminary assays in antimicrobial drug discovery.
Data Presentation
The effective evaluation of antimicrobial compounds necessitates the systematic recording and presentation of quantitative data. The following table provides a template for summarizing the results obtained from the described experimental protocols.
Table 1: Summary of Antimicrobial Activity of this compound
| Pathogenic Bacterium | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Positive | Data to be determined | Data to be determined | Data to be determined |
| Streptococcus pneumoniae | Positive | Data to be determined | Data to be determined | Data to be determined |
| Escherichia coli | Negative | Data to be determined | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Negative | Data to be determined | Data to be determined | Data to be determined |
| Klebsiella pneumoniae | Negative | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Positive control (e.g., a standard antibiotic like gentamicin)
-
Negative control (MHB with DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in MHB to achieve the desired starting concentration for the assay. The final concentration of DMSO should not exceed 1% (v/v) in the wells, as higher concentrations can inhibit bacterial growth.
-
Preparation of Bacterial Inoculum: Culture the test bacteria in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate for each bacterium to be tested.
-
Add 200 µL of the working solution of this compound (in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum without this compound), and well 12 will be the negative control (MHB and DMSO without inoculum).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.
Agar Well Diffusion Assay for Zone of Inhibition
This method qualitatively assesses the antimicrobial activity of this compound by measuring the diameter of the zone where bacterial growth is inhibited around a well containing the compound.
Materials:
-
This compound solution (in a suitable solvent like DMSO)
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (standard antibiotic solution)
-
Negative control (solvent alone, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Lawn: Aseptically swab the surface of an MHA plate with the standardized bacterial inoculum (0.5 McFarland) to create a uniform lawn of bacteria.
-
Creating Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Application of this compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a well. In separate wells, add the positive and negative controls.
-
Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound into the agar. Then, incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway for the antimicrobial action of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Agar Well Diffusion (Zone of Inhibition) assay.
Caption: Proposed mechanism of antimicrobial action of this compound.
Discussion and Potential Mechanism of Action
The antimicrobial activity of many terpenoids, a class of compounds to which this compound belongs, is often attributed to their interaction with the bacterial cell membrane. Due to their lipophilic nature, these compounds can partition into the lipid bilayer of the cell membrane, leading to a disruption of its structure and function. This can result in increased membrane permeability, leakage of essential intracellular components such as ions and ATP, and dissipation of the proton motive force.
The proposed mechanism for this compound's antimicrobial activity, as depicted in the diagram above, involves its initial interaction with the bacterial cell membrane. This interaction is hypothesized to cause membrane disruption, leading to increased permeability. The subsequent leakage of ions and the inactivation of essential membrane-bound proteins would ultimately result in bacterial cell death. Further studies, such as membrane potential assays and electron microscopy, would be required to fully elucidate the precise mechanism of action.
It is also plausible that this compound may have intracellular targets, and a comprehensive investigation should also consider its effects on cellular processes such as DNA replication, protein synthesis, and enzymatic activity. The protocols provided herein serve as a foundational step for researchers to systematically evaluate the antimicrobial potential of this compound and to contribute valuable data to the field of natural product-based drug discovery.
References
Application Notes and Protocols for Tick Repellency Bioassay of epi-Eudesmol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticks are significant vectors of a wide range of pathogens affecting human and animal health. The development of effective and safe repellents is a crucial strategy in preventing tick-borne diseases. Natural products, such as sesquiterpenoids, have garnered increasing interest as potential alternatives to synthetic repellents. Epi-Eudesmol, a sesquiterpene alcohol, has demonstrated notable tick-repellent properties. This document provides detailed protocols for conducting tick repellency bioassays to evaluate the efficacy of this compound and similar compounds. The primary method detailed is the in vitro vertical filter paper bioassay, a widely used and validated technique for assessing tick repellents.[1][2][3]
Data Presentation
The repellent activity of a test compound is typically quantified by determining the concentration that repels a certain percentage of the tick population. The data below summarizes the reported repellency of (-)-10-epi-γ-eudesmol against Ixodes ricinus nymphs.
Table 1: Repellency of (-)-10-epi-γ-Eudesmol Against Ixodes ricinus Nymphs
| Concentration (mg/cm²) | Percent Repellency (%) |
| 0.103 | 90.0 |
| 0.052 | 73.3 |
Data sourced from a study utilizing a vertical filter paper bioassay.
Experimental Protocols
Vertical Filter Paper Bioassay
This in vitro assay is a standard method for evaluating the repellency of chemical compounds against ticks. It leverages the natural negative geotaxis (upward climbing behavior) of ticks.
Materials:
-
Whatman No. 4 filter paper strips (e.g., 7 cm x 4 cm)
-
This compound test solutions of varying concentrations in a suitable solvent (e.g., ethanol)
-
Solvent-only control solution
-
Positive control (e.g., DEET solution)
-
Micropipette
-
Glass vials
-
Petri dish with a moat of water to prevent tick escape
-
Binder clips and a stand to suspend the filter paper
-
Unfed tick nymphs or adults (e.g., Ixodes scapularis, Amblyomma americanum, Ixodes ricinus)
-
Timer
-
Forceps
Procedure:
-
Preparation of Treated Filter Paper:
-
Mark the filter paper strip to create a central treated zone (e.g., 5 cm x 4 cm) with untreated zones at the top and bottom (e.g., 1 cm each).
-
Using a micropipette, evenly apply a specific volume (e.g., 165 µL) of the this compound test solution to the central zone of the filter paper.[1]
-
Prepare control filter papers by applying the solvent only.
-
Prepare positive control filter papers with a known repellent like DEET.
-
Allow the filter papers to dry completely in a fume hood for a set period (e.g., 10 minutes) to ensure solvent evaporation.[1]
-
-
Assay Setup:
-
Suspend the treated filter paper vertically from a stand using a binder clip attached to the top untreated zone.
-
Place a petri dish with a water moat at the bottom of the setup to catch any ticks that may fall and prevent them from escaping.
-
Place a glass vial in the center of the petri dish, with its rim touching the lower untreated zone of the filter paper.
-
-
Tick Introduction and Observation:
-
Using forceps, carefully place a single tick into the glass vial. The tick will be able to crawl out of the vial and onto the lower untreated portion of the filter paper.
-
Observe the tick's movement. A tick is considered "repelled" if it fails to cross the treated zone and enter the upper untreated zone within a specified time period (e.g., 15 minutes).[3] Ticks that remain in the lower untreated zone, move off the paper, or drop are also counted as repelled.
-
Record the number of ticks that successfully cross the treated zone and reach the upper untreated zone.
-
Repeat the assay with a sufficient number of replicates for each concentration of this compound, the solvent control, and the positive control.
-
-
Data Analysis:
-
Calculate the percentage of repellency for each concentration using the following formula:
-
% Repellency = [ (Number of ticks in control crossing the treated zone - Number of ticks in test crossing the treated zone) / Number of ticks in control crossing the treated zone ] x 100
-
-
Alternatively, a simpler calculation can be used:
-
% Repellency = (Total number of ticks - Number of ticks crossing to the upper untreated zone) / Total number of ticks x 100
-
-
Determine the effective concentration that repels 50% (EC50) or 95% (EC95) of the ticks using probit analysis or other appropriate statistical methods.
-
Visualizations
Experimental Workflow: Vertical Filter Paper Bioassay
Caption: Workflow for the vertical filter paper tick repellency bioassay.
Conceptual Signaling Pathway for Tick Repellency
The primary sensory organ in ticks responsible for detecting chemical cues, including repellents, is the Haller's organ, located on the forelegs.[4][5] While the precise molecular targets for sesquiterpenoids like this compound are still under investigation, the current understanding points towards a G-protein coupled receptor (GPCR) signaling cascade.[4][6][7] Repellents may also interfere with the tick's ability to sense host-emitted infrared radiation (heat).
Caption: Conceptual signaling pathway of tick repellency mediated by the Haller's organ.
References
- 1. Developing attractants and repellents for ticks: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tick Haller’s Organ, a New Paradigm for Arthropod Olfaction: How Ticks Differ from Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantick.ca [atlantick.ca]
- 5. Current Knowledge on Chemosensory-Related Candidate Molecules Potentially Involved in Tick Olfaction via Haller’s Organ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Tick Haller's Organ, a New Paradigm for Arthropod Olfaction: How Ticks" by Ann L. Carr, Robert D. Michell III et al. [digitalcommons.odu.edu]
- 7. Ticks home in on body heat: A new understanding of Haller’s organ and repellent action | PLOS One [journals.plos.org]
Application of epi-Eudesmol in Phytochemistry Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-eudesmol, a sesquiterpenoid alcohol, is a naturally occurring isomeric form of eudesmol found in the essential oils of various plants, including those from the Zingiberaceae and Lamiaceae families. Its unique stereochemistry contributes to a range of biological activities, making it a compound of significant interest in phytochemistry, pharmacology, and drug development. This document provides detailed application notes and experimental protocols for the extraction, isolation, analysis, and biological evaluation of this compound.
Application Notes
This compound has demonstrated a variety of potential therapeutic applications, primarily attributed to its anti-inflammatory, antimicrobial, and insect-repellent properties. Research into its mechanisms of action suggests that, similar to its isomer β-eudesmol, it may interact with biological membranes and modulate key signaling pathways involved in inflammation and cell proliferation.
Key Research Applications:
-
Anti-inflammatory Studies: Investigation of its potential to mitigate inflammatory responses.
-
Antimicrobial Research: Screening against a panel of pathogenic bacteria and fungi.
-
Acaricidal and Insect Repellent Development: Evaluation as a natural alternative to synthetic pesticides and repellents.
-
Phytochemical Analysis: Use as a marker compound for the chemical fingerprinting and quality control of essential oils.
Data Presentation
Quantitative Analysis of this compound in Plant Essential Oils
| Plant Species | Plant Part | Extraction Method | This compound Content (%) | Reference |
| Amyris balsamifera | Wood | Steam Distillation | 14.80 | [1] |
| Litsea mushaensis | Leaves | Hydrodistillation | 24.2 | [2] |
| Litsea linii | Twigs | Hydrodistillation | 5.2 | [2] |
| Lavandula angustifolia | Inflorescences | Not specified | 1.85 (as α-eudesmol) | [3] |
Tick Repellent Activity of this compound
| Compound | Concentration (mg/cm²) | Tick Species | Repellency (%) | Reference |
| (-)-10-epi-γ-Eudesmol | 0.103 | Amblyomma americanum (nymphs) | 90 | [4] |
| (-)-10-epi-γ-Eudesmol | 0.052 | Amblyomma americanum (nymphs) | 73.3 | [4] |
| DEET (control) | ≥0.052 | Amblyomma americanum (nymphs) | Similar to this compound | [4] |
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol describes a general method for the extraction and isolation of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems, roots)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Distilled water
-
Silica (B1680970) gel (for column chromatography)
-
Glass column for chromatography
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Extraction:
-
Macerate 1 kg of the dried, powdered plant material in 10 L of 95% ethanol at room temperature for 72 hours.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 500 mL of distilled water.
-
Perform sequential partitioning in a separatory funnel with the following solvents (3 x 500 mL each):
-
Petroleum ether (to remove non-polar compounds)
-
Ethyl acetate
-
n-Butanol
-
-
Collect each solvent fraction separately and concentrate using a rotary evaporator. The ethyl acetate fraction is often enriched in sesquiterpenoids.
-
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest (identified by comparison with a standard, if available) and concentrate to yield purified this compound.
-
GC-MS Analysis of this compound
This protocol outlines the parameters for the gas chromatography-mass spectrometry (GC-MS) analysis of essential oils to identify and quantify this compound.
Sample Preparation:
-
Prepare a 1% (v/v) solution of the essential oil or purified fraction in a suitable solvent (e.g., hexane or ethanol).
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 4°C/min to 240°C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and/or a library database (e.g., NIST, Wiley).
In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production
This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Antimicrobial Activity Assay: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the broth medium in the 96-well plate to achieve a range of final concentrations.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of the structurally similar isomer, β-eudesmol, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Hypothesized Modulation of the MAPK Signaling Pathway by this compound.
Experimental Workflow
Caption: General Experimental Workflow for the Study of this compound.
Conclusion
This compound is a promising natural compound with multifaceted biological activities that warrant further investigation for its potential applications in the pharmaceutical and agricultural industries. The protocols and data presented here provide a framework for researchers to explore the phytochemistry and therapeutic potential of this interesting sesquiterpenoid. Further studies are needed to elucidate its precise mechanisms of action and to obtain more extensive quantitative data on its efficacy in various biological systems.
References
epi-Eudesmol: A Promising Sesquiterpenoid for Therapeutic Development
Introduction
epi-Eudesmol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including species from the Zingiberaceae (ginger) family.[1] As a member of the eudesmane (B1671778) class of sesquiterpenoids, it shares a structural framework with isomers such as α-, β-, and γ-eudesmol.[1] While research on this compound is emerging, its structural similarity to the more extensively studied β-eudesmol suggests a potential for a range of therapeutic applications. This document provides an overview of the current understanding of this compound's biological activities, detailed protocols for its investigation, and a summary of available quantitative data.
Potential Therapeutic Applications
Preliminary studies and in silico models suggest that this compound may possess several therapeutic properties, including:
-
Anticancer Activity: Essential oils containing this compound have demonstrated cytotoxic effects against various cancer cell lines.[1] While data on the pure compound is limited, these findings warrant further investigation into its potential as a standalone or adjuvant anticancer agent.
-
Anti-inflammatory Effects: Although direct experimental evidence is pending, in silico molecular docking studies predict that this compound has a strong binding affinity for key anti-inflammatory and immunomodulatory receptors.[1] Its isomer, β-eudesmol, has been shown to exert anti-inflammatory effects by modulating critical signaling pathways such as NF-κB and MAPK.[2]
-
Antimicrobial Properties: Studies on essential oils rich in this compound suggest potential antimicrobial activity against various bacterial and fungal strains.
-
Tick Repellent: (-)-10-epi-γ-Eudesmol has been identified as a potent tick repellent, with efficacy comparable to the synthetic repellent DEET at certain concentrations.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and essential oils containing this compound. It is important to note that much of the existing data is for essential oil preparations, and the activity of pure this compound may differ.
Table 1: Cytotoxic Activity of Essential Oils Containing this compound
| Essential Oil Source | Cancer Cell Line | IC50 (µg/mL) |
| Aquilaria sinensis | HepG2 (Liver) | 43.19 |
| Aquilaria sinensis | MDA-MB-231 (Breast) | 59.84 |
| Aquilaria sinensis | B16F10 (Melanoma) | 59.04 |
| Gaharu Bouya Oil | HeLa (Cervical) | ~77.9 |
| Gaharu Bouya Oil | MCF-7 (Breast) | Not Specified |
| Gaharu Bouya Oil | HT-29 (Colon) | Not Specified |
Table 2: Antimicrobial Activity of an Essential Oil Containing this compound
| Essential Oil Source | Bacterial Strain | MIC (µg/mL) |
| Piper barbatum | Staphylococcus aureus | 264 |
Table 3: Tick Repellent Activity of (-)-10-epi-γ-Eudesmol
| Compound | Concentration (mg/cm²) | Repellency (%) |
| (-)-10-epi-γ-Eudesmol | 0.103 | 90 |
| (-)-10-epi-γ-Eudesmol | 0.052 | 73.3 |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, the well-documented mechanisms of its isomer, β-eudesmol, provide a valuable framework for hypothesizing its potential modes of action, particularly in inflammation.
Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. β-eudesmol has been shown to suppress the activation of NF-κB. It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Potential Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. β-eudesmol has been demonstrated to inhibit the phosphorylation of key MAPK proteins like ERK1/2 and p38. This suggests that this compound may also modulate this pathway to exert its biological effects.
References
- 1. The barrier-protective effect of β-eudesmol against type 2-inflammatory cytokine-induced tight junction disassembly in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulatory mechanism of β-eudesmol is through the suppression of caspase-1 activation in mast cell-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of epi-Eudesmol: A Guide to Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the biological activities of epi-eudesmol, a sesquiterpenoid of interest for its potential therapeutic applications. Due to the limited availability of detailed mechanistic studies on this compound itself, this document also includes data and protocols for its well-studied isomer, β-eudesmol, as a valuable reference for researchers. This guide offers detailed experimental protocols and summarizes key quantitative data to facilitate further investigation into the pharmacological properties of this natural compound.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and repellent effects. While specific quantitative data for pure this compound is emerging, studies on essential oils containing this compound and its isomer, β-eudesmol, provide valuable insights into its potency.
Anticancer Activity
The cytotoxic effects of eudesmol isomers have been evaluated against various cancer cell lines. While data for pure this compound is limited, studies on essential oils rich in this compound and on its isomer, β-eudesmol, indicate significant anticancer potential.
Table 1: Cytotoxicity of Essential Oils Containing 10-epi-γ-Eudesmol and of β-Eudesmol
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) |
| Essential Oil of Aquilaria sinensis (containing 10-epi-γ-Eudesmol) | HepG2 | Liver Cancer | 43.19 µg/mL | 72 |
| MDA-MB-231 | Breast Cancer | 59.84 µg/mL | 72 | |
| B16F10 | Melanoma | 59.04 µg/mL | 72 | |
| β-Eudesmol | HuCCT-1 | Cholangiocarcinoma | 16.80 ± 4.41 µg/mL | 72 |
Data for β-eudesmol is included as a reference for the potential activity of the eudesmol scaffold.
Anti-inflammatory Activity
The anti-inflammatory properties of eudesmol isomers are attributed to their ability to modulate key inflammatory pathways. Quantitative data for this compound is not yet widely available, but studies on β-eudesmol demonstrate its potential to inhibit inflammatory mediators.
Repellent Activity
(-)-10-epi-γ-Eudesmol has been identified as a potent repellent against the lone star tick, Amblyomma americanum.
Table 2: Repellent Activity of (-)-10-epi-γ-Eudesmol against Amblyomma americanum Nymphs
| Compound | Concentration | Repellency (%) |
| (-)-10-epi-γ-Eudesmol | 0.103 mg/cm² | 90 |
| 0.052 mg/cm² | 73.3 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the biological activities of this compound.
Anticancer Activity: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
MTT Assay Workflow for Cytotoxicity Assessment.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol describes the measurement of the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
LPS from E. coli
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells and medium only, an LPS-only group, and groups with this compound and LPS.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-only group.
Repellent Activity: Vertical Filter Paper Bioassay
This protocol details a method to evaluate the repellent activity of this compound against ticks.
Materials:
-
This compound
-
Acetone or ethanol (B145695) (solvent)
-
Filter paper strips (e.g., 5 cm x 10 cm)
-
Petri dishes
-
Ticks (e.g., Amblyomma americanum nymphs)
-
Heat source (to stimulate tick movement)
Procedure:
-
Preparation of Treated Filter Paper: Dissolve this compound in the solvent to achieve the desired concentration. Apply a defined volume of the solution evenly to the filter paper and allow the solvent to evaporate completely. A control filter paper should be treated with the solvent only.
-
Assay Setup: Place the treated filter paper vertically in a petri dish.
-
Tick Introduction: Place a specific number of ticks (e.g., 10) at the bottom of the filter paper.
-
Stimulation and Observation: Apply a gentle heat source above the setup to encourage upward movement of the ticks. Observe and record the number of ticks that cross the treated area and the number that are repelled and move downwards or off the paper over a defined period (e.g., 15 minutes).
-
Data Analysis: Calculate the percentage of repellency as the number of repelled ticks divided by the total number of ticks, multiplied by 100.
Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, studies on its isomer, β-eudesmol, suggest potential mechanisms of action that may be relevant for this compound as well.
Putative Anticancer Signaling Pathway (based on β-eudesmol studies)
Research on β-eudesmol suggests that it may exert its anticancer effects by modulating the PI3K/AKT and MAPK signaling pathways, which are crucial for cell survival, proliferation, and apoptosis.
Hypothesized anticancer signaling based on β-eudesmol.
Putative Anti-inflammatory Signaling Pathway (based on β-eudesmol studies)
The anti-inflammatory effects of β-eudesmol have been linked to the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Application Notes and Protocols for Investigating the Acaricidal Properties of epi-Eudesmol
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the current knowledge and experimental protocols for evaluating the acaricidal and repellent properties of epi-eudesmol, a sesquiterpenoid found in various plants.
Introduction to this compound
This compound (specifically (-)-10-epi-γ-eudesmol) is a naturally occurring sesquiterpenoid alcohol. It is a stereoisomer of γ-eudesmol and is characterized by its distinct molecular structure.[1] This compound is a component of the essential oils of numerous plants, contributing to their characteristic aroma and, potentially, their bioactive properties.
Key Characteristics:
-
Chemical Formula: C₁₅H₂₆O
-
Molecular Weight: 222.37 g/mol [1]
-
Appearance: Colorless oil
-
Odor: Sweet, woody, and floral[1]
-
Natural Sources: Found in geranium (Pelargonium graveolens), Eugenia langsdorffii, Alpinia japonica, and Laggera alata, among others.[2][3]
Known Acaricidal and Repellent Activities
Direct research on the acaricidal (killing) properties of isolated this compound is limited. However, studies on essential oils containing this compound and direct studies on its repellent effects provide strong evidence for its potential as a pest control agent.
Acaricidal Activity of this compound-Containing Essential Oils
Essential oil extracted from the fruit of Eugenia langsdorffii, which contains 10-epi-γ-eudesmol as a major constituent (35.7%), has demonstrated acaricidal activity against the two-spotted spider mite (Tetranychus urticae). This suggests that this compound may be a significant contributor to the oil's toxicity to mites.
Repellent Activity of this compound
More direct evidence exists for the repellent properties of this compound. A study isolating (-)-10-epi-γ-eudesmol from geranium oil demonstrated significant repellent activity against nymphs of the lone star tick, Amblyomma americanum. The results are comparable to the widely used synthetic repellent, DEET, at certain concentrations.
Data Presentation: Repellent Activity of (-)-10-epi-γ-eudesmol against Amblyomma americanum Nymphs
| Concentration (mg/cm²) | Repellency (%) | Comparison to DEET |
| 0.103 | 90.0 | - |
| 0.052 | 73.3 | Similar repellency |
| 0.026 | Significantly reduced | - |
Data sourced from bioactivity-guided fractionation studies of geranium oil.
Experimental Protocols
The following protocols provide standardized methods for researchers to evaluate the acaricidal and repellent properties of this compound.
Protocol for Acaricidal Activity Testing: Larval Packet Test (LPT)
This protocol is adapted from the widely used FAO method for testing acaricide resistance in tick larvae.
Objective: To determine the lethal concentration (LC) of this compound required to cause mortality in tick or mite larvae.
Materials:
-
This compound (of known purity)
-
Solvent (e.g., ethanol, acetone)
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Olive oil and trichloroethylene (B50587) (for packet impregnation)
-
Whatman No. 1 filter paper (7.5 x 8.5 cm)
-
10-14 day old tick larvae (e.g., Rhipicephalus microplus)
-
Glass vials
-
Micropipettes
-
Incubator (28°C, 85% relative humidity)
-
Fine-tipped paintbrushes
-
Sealing tape
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to test a range of concentrations.
-
Impregnation of Filter Paper: For each concentration, impregnate a filter paper packet. A common method involves using a mixture of olive oil and trichloroethylene (1:2) as the carrier for the test compound. A control packet should be impregnated with the carrier solution only.
-
Drying: Allow the treated filter papers to dry completely in a fume hood to evaporate the solvent.
-
Packet Assembly: Fold each filter paper in half and seal two sides with tape, leaving one side open.
-
Introduction of Larvae: Using a fine-tipped paintbrush, carefully place approximately 100 larvae into each packet.
-
Sealing and Incubation: Seal the open side of the packet. Place the sealed packets in an incubator at 28°C and 85% relative humidity for 24 hours.
-
Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are unable to walk are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 and LC90 values.
Protocol for Repellent Activity Testing: Vertical Filter Paper Bioassay
This in vitro method is effective for assessing the repellency of compounds against questing ticks.
Objective: To determine the concentration of this compound that effectively repels ticks from a treated surface.
Materials:
-
This compound
-
Solvent (e.g., acetone)
-
Whatman No. 1 filter paper strips (e.g., 4 x 7 cm)
-
Tick nymphs (e.g., Amblyomma americanum or Ixodes scapularis)
-
Micropipettes
-
Ring stands and clamps
-
Petri dishes
-
Water
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of this compound in the chosen solvent.
-
Treatment of Filter Paper: Divide the filter paper strip into three zones with pencil lines. Apply a known volume (e.g., 150 µL) of the test solution evenly to the central zone of the filter paper. The top and bottom zones remain untreated. A control strip should be treated with the solvent only.
-
Drying: Allow the filter papers to air dry for at least 30 minutes.
-
Assay Setup: Suspend the filter paper strips vertically from a stand. Place a petri dish filled with water at the base of each strip to create a moat and prevent ticks from escaping.
-
Tick Introduction: Place a set number of tick nymphs (e.g., 5-10) at the bottom of the untreated zone of the filter paper.
-
Observation: Record the number of ticks that cross into the treated zone, remain in the lower untreated zone, or drop off the paper at set time intervals (e.g., every 5 minutes for a total of 30 minutes).
-
Data Analysis: Calculate the percentage of ticks repelled at each concentration. Repelled ticks are those that do not enter or quickly leave the treated zone. Determine the effective concentration (EC50) required to repel 50% of the ticks.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating acaricidal and repellent properties of this compound.
Hypothetical Signaling Pathway for a Neurotoxic Acaricide
Disclaimer: The specific mechanism of action for this compound against acarids is currently unknown. The following diagram illustrates a common neurotoxic pathway targeted by some acaricides and serves as a hypothetical model for investigation.
Many terpenoid-based acaricides are thought to act on the nervous system of arthropods. A potential mechanism could involve the modulation of neurotransmitter receptors, such as the octopamine (B1677172) receptor or the GABA (gamma-aminobutyric acid) receptor, or inhibition of key enzymes like acetylcholinesterase (AChE). Disruption of these pathways leads to paralysis and death.
Caption: Hypothetical inhibition of acetylcholinesterase (AChE) by this compound.
Future Research Directions
The available data strongly indicates that this compound is a promising candidate for development as a natural acaricide or repellent. Future research should focus on:
-
Determining the LC50 values of pure this compound against a range of economically important ticks and mites.
-
Investigating the specific mechanism of action. Studies could explore its effects on key neurological targets in arthropods, such as AChE, octopamine receptors, and GABA receptors.
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Field trials to evaluate the efficacy of this compound-based formulations in real-world conditions.
-
Synergistic studies to determine if this compound can enhance the efficacy of other natural or synthetic acaricides.
References
Troubleshooting & Optimization
Challenges in the purification of epi-Eudesmol from essential oil mixtures
Technical Support Center: Purification of epi-Eudesmol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound from essential oil mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purification from essential oils so challenging?
A1: this compound is a sesquiterpenoid alcohol, a type of natural compound found in the essential oils of various plants. Its purification is challenging due to the complex nature of essential oils, which can contain hundreds of compounds.[1] The primary difficulties arise from:
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Presence of Isomers: Essential oils often contain multiple isomers of eudesmol (e.g., α-, β-, γ-eudesmol) which have identical molecular weights and very similar physicochemical properties, making them difficult to separate.[2][3]
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Similar Boiling Points: Other sesquiterpenoids and related compounds in the oil can have boiling points very close to that of this compound, complicating purification by distillation.[4]
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Co-elution in Chromatography: Due to similar polarities and structures, this compound and its related isomers or other sesquiterpenoids frequently co-elute during chromatographic separation.[5][6]
-
Thermal Sensitivity: Like many components of essential oils, this compound can be susceptible to thermal degradation at the high temperatures required for atmospheric distillation.[7]
Q2: What are the primary classes of compounds that interfere with this compound purification?
A2: The main interfering compounds are other sesquiterpenoids and monoterpenoids. Essential oils are broadly composed of hydrocarbons (terpenes, sesquiterpenes) and oxygenated compounds (alcohols, ketones, esters, etc.).[8][9] Specifically for this compound, the key interferents include:
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Eudesmol Isomers: α-eudesmol, β-eudesmol, and γ-eudesmol.
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Other Sesquiterpene Alcohols: Compounds like T-nerolidol and cadinols.[3]
-
Sesquiterpene Hydrocarbons: Molecules such as caryophyllene (B1175711) and cadinene.[3]
Q3: Which analytical techniques are most effective for assessing the purity of an this compound fraction?
A3: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common and effective method for analyzing the composition and purity of essential oil fractions.[2][4] High-Performance Liquid Chromatography (HPLC), also potentially coupled with MS, can be used as well.[1][10] For resolving co-eluting isomers that have identical mass spectra, advanced techniques may be necessary, such as using specific chiral GC columns or specialized spectroscopic methods.[2][11]
Troubleshooting Guide: Purification Methodologies
This section addresses specific issues that may arise during the two primary stages of purification: fractional distillation and chromatography.
Vacuum Fractional Distillation
Fractional distillation under vacuum is often the first step to enrich the sesquiterpenoid fraction from the more volatile monoterpenoids.[4][8]
Q: My distilled fraction shows poor enrichment of this compound and contains significant amounts of other compounds with similar boiling points. What can I do?
A: This is a common issue due to the close boiling points of many sesquiterpenoids.[4]
-
Troubleshooting Steps:
-
Optimize Vacuum Level: Ensure you are operating at a stable and sufficiently low pressure. Lowering the pressure reduces the boiling points of all compounds, which can sometimes improve the boiling point differential and, critically, prevents thermal degradation.[7]
-
Increase Column Efficiency: Use a packed distillation column with a higher number of theoretical plates (e.g., Vigreux, packed column). This provides more surface area for condensation-revaporization cycles, enhancing separation.
-
Control the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column versus condensate collected) can improve separation but will increase the distillation time. Experiment to find an optimal balance.[7]
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Implement a Multi-Stage Distillation: Perform a two-stage distillation. The first stage aims to remove the lighter monoterpenes. The second stage then fractionates the remaining sesquiterpene-rich mixture more carefully to isolate the eudesmol-containing fractions.[4]
-
Workflow for Sesquiterpenoid Enrichment
Caption: General workflow for isolating this compound from essential oils.
Chromatographic Purification (Column, Flash, HPLC)
Chromatography is essential for separating this compound from its isomers and other closely related compounds.[12]
Q: My this compound peak is co-eluting with one or more other compounds. How can I improve the chromatographic resolution?
A: Co-elution is the most frequent challenge in the chromatography of essential oil components.[6] A systematic approach is needed to resolve this.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: This is the first and often most effective step.
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Isocratic Elution: If using a single solvent mixture, finely adjust the polarity. For normal phase (e.g., silica (B1680970) gel), slightly decreasing the polar solvent percentage can improve separation. For reverse phase (e.g., C18), decrease the organic solvent percentage.[13]
-
Gradient Elution: Switch to a shallow gradient. A slow, gradual change in solvent composition over a longer run time can effectively separate closely eluting compounds.[13]
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Change Solvent Selectivity: Replace one of the solvents in your mobile phase. For example, in reverse-phase HPLC, switching from methanol (B129727) to acetonitrile (B52724) can alter the selectivity and resolve co-eluting peaks because they interact differently with the stationary phase.[13] Sometimes, a three-solvent "ternary" gradient can provide a unique selectivity needed for difficult separations.[5]
-
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, the stationary phase chemistry may not be suitable.
-
Consider a different type of column. For example, if a standard C18 reverse-phase column fails, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity.[13]
-
For separating isomers, a chiral stationary phase may be required, although this is a more specialized and expensive option.
-
-
Optimize Temperature: In HPLC, increasing the column temperature can sometimes improve peak shape and resolution by lowering mobile phase viscosity and increasing mass transfer rates.[13]
-
Troubleshooting Logic for Chromatographic Co-elution
Caption: Decision tree for resolving co-elution issues in chromatography.
Data Presentation
Table 1: Physicochemical Properties of Eudesmol Isomers and Common Sesquiterpenoids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | General Polarity |
| 10-epi-γ-Eudesmol | C₁₅H₂₆O | 222.37 | 299 - 302[14] | Alcohol (Polar) |
| α-Eudesmol | C₁₅H₂₆O | 222.37 | ~296 | Alcohol (Polar) |
| β-Eudesmol | C₁₅H₂₆O | 222.37 | ~298 | Alcohol (Polar) |
| Caryophyllene Oxide | C₁₅H₂₄O | 220.35 | ~285 | Epoxide (Medium Polarity) |
| β-Caryophyllene | C₁₅H₂₄ | 204.36 | ~262 | Hydrocarbon (Non-polar) |
| T-Nerolidol | C₁₅H₂₆O | 222.37 | ~276 | Alcohol (Polar) |
Note: Boiling points are approximate and can vary. The key challenge is the very small difference between the eudesmol isomers.
Experimental Protocols
Protocol 1: Two-Stage Vacuum Fractional Distillation
This protocol is designed to enrich the sesquiterpenoid fraction from a raw essential oil.
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux) and a vacuum source. Ensure all glass joints are properly sealed with vacuum grease.
-
Stage 1 - Monoterpene Removal:
-
Charge the distillation flask with the raw essential oil.
-
Apply vacuum and gently heat the flask using a heating mantle.
-
Collect the initial, lower-boiling-point fraction, which will be rich in monoterpenes.[8] Continue until the distillation rate slows significantly or the head temperature begins to rise sharply.
-
-
Stage 2 - Sesquiterpenoid Fractionation:
-
Allow the apparatus to cool and break the vacuum. The residue in the flask is your sesquiterpene-rich fraction.[8]
-
Re-establish the vacuum at the lowest stable pressure possible.
-
Slowly increase the temperature to begin distilling the sesquiterpenoid fraction.
-
Collect multiple small fractions (e.g., 5-10 mL each) sequentially. Label each fraction carefully.
-
-
Analysis: Analyze each fraction from Stage 2 by GC-MS to identify those with the highest concentration of this compound. Pool the richest fractions for further purification by chromatography.
Protocol 2: Silica Gel Column Chromatography
This protocol is for the preparative separation of the eudesmol-rich fraction.[2][12]
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Carefully pour the slurry into a glass chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the pooled, eudesmol-rich fraction from distillation in a minimal amount of the starting mobile phase.
-
Alternatively, adsorb the sample onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to create a dry powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether. A typical gradient might be from 0% to 20% ethyl acetate in hexane.[2]
-
Collect small fractions continuously and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate, develop the plate, and visualize the spots (e.g., using an appropriate stain like vanillin-sulfuric acid and heating).
-
Combine fractions that show a pure spot corresponding to the Rf value of this compound.
-
Confirm the purity of the combined fractions using GC-MS.
-
References
- 1. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpharmacognosy.com [jpharmacognosy.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. biotage.com [biotage.com]
- 6. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US2631145A - Separation of essential oils into component fractions - Google Patents [patents.google.com]
- 9. purodem.com [purodem.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Separate Coeluting Compounds - Chromatography Forum [chromforum.org]
- 14. 10-epi-gamma-eudesmol, 15051-81-7 [thegoodscentscompany.com]
Improving the efficiency of epi-Eudesmol synthesis
Welcome to the technical support center for the synthesis of epi-eudesmol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and its related stereoisomers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Question 1: My overall yield for the multi-step synthesis of a eudesmol stereoisomer is significantly lower than reported in the literature. What are the common areas for product loss?
Low overall yield in a multi-step synthesis is a common issue stemming from minor losses at each stage that compound over the entire sequence. Here are key areas to investigate:
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Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure. Impurities can lead to side reactions, reducing the yield of the desired product. Accurately calculate and measure reagent amounts to ensure correct stoichiometry.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). A reaction that proceeds too slowly may indicate issues with catalyst activity or temperature, while one that is too fast might generate side products. Quenching the reaction at the optimal time is crucial.[1]
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Workup and Extraction: Significant product loss can occur during the workup phase. Ensure the pH is correct during aqueous washes to prevent your product from becoming water-soluble. Check the aqueous layer for your product before discarding it.[2] Inefficient extraction can be another source of loss; perform multiple extractions with smaller volumes of solvent for better results.
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Purification: The purification step, especially column chromatography, can be a major source of yield reduction. Using an excessive amount of solvent during recrystallization can also lead to loss of product.[3]
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Material Transfers: Minimize the number of transfers between flasks. Each transfer can leave behind a small amount of product.[3] Thoroughly rinse all glassware that contained your product to recover as much material as possible.[1]
Question 2: I am struggling with the stereoselectivity of my cyclization step to form the decalin core. How can I improve the diastereomeric ratio?
Achieving high stereoselectivity in the formation of the bicyclic eudesmane (B1671778) skeleton is a critical challenge. The choice of reagents and reaction conditions is paramount.
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Controlled Annulation Strategies: Traditional Robinson annulation can sometimes lead to mixtures of stereoisomers. Consider alternative strategies that offer better stereocontrol.
-
Substrate-Controlled Diastereoselection: The existing stereocenters in your precursor can influence the stereochemical outcome of the cyclization. Ensure the stereochemistry of your starting material is correct.
-
Reagent-Controlled Diastereoselection: The use of chiral auxiliaries or catalysts can enforce a specific stereochemical pathway. For instance, a chelation-controlled Ireland-Claisen rearrangement has been used to set key stereocenters effectively.
-
Reaction Conditions: Temperature, solvent, and the nature of the base or acid catalyst can all influence the transition state of the cyclization, thereby affecting the stereochemical outcome. Systematically screen these parameters to find the optimal conditions for your specific substrate.
Question 3: My Grignard reaction to add the final methyl groups is sluggish and gives a low yield. What could be the problem?
Grignard reactions are notoriously sensitive to reaction conditions. Here’s a troubleshooting guide:
-
Strictly Anhydrous Conditions: The most common cause of Grignard reaction failure is the presence of water. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure your starting materials are dry.
-
Reagent Quality: The magnesium turnings should be fresh and activated if necessary. The alkyl halide must be pure.
-
Initiation: Sometimes, the reaction is difficult to initiate. Gentle heating or the addition of a small crystal of iodine can help start the reaction.
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Side Reactions: Enolization of the ketone starting material by the Grignard reagent acting as a base is a common side reaction. Using a less sterically hindered Grignard reagent or a different organometallic reagent like an organolithium compound might be beneficial.
Below is a troubleshooting workflow for a failing Grignard reaction:
Caption: Troubleshooting workflow for Grignard reactions.
Synthesis Efficiency Data
The efficiency of eudesmol synthesis varies significantly depending on the chosen route and strategy. Below is a summary of yields from different reported syntheses to provide a comparative benchmark.
| Synthesis Target | Starting Material | Key Steps | No. of Steps | Overall Yield | Reference |
| (+)-5-epi-eudesm-4(15)-ene-1β,6β-diol | (−)-cis-piperitol | Ireland–Claisen rearrangement, Intramolecular nitrile oxide cycloaddition | 12 | Not stated | |
| (±)-β-Eudesmol | Methyl farnesate | Not specified | 9 | 2.9% | |
| (±)-β-Eudesmol | Octalone | Not specified | 12 | 7.4% | |
| (±)-β-Eudesmol | 5-methoxytetralone-3-carboxylic acid | Not specified | 7 | 24% | |
| (+)-β-Eudesmol | Chiral ene ketal | Diastereoselective cyclopropanation | 12 | 7% | |
| α-Eudesmol (Hemisynthesis) | Inulicic acid | Wittig reaction, Grignard reaction | 6 | 52% |
Experimental Protocols
This section provides a generalized protocol for a key transformation often used in eudesmol synthesis: the intramolecular cycloaddition, which is crucial for forming the bicyclic core.
Protocol: Intramolecular Nitrile Oxide Cycloaddition
This key step is used to construct the core bicyclic structure of the eudesmol framework.
-
Preparation of the Precursor: The linear precursor containing both a nitrile oxide and an alkene moiety is synthesized according to the main reaction scheme.
-
Generation of the Nitrile Oxide: The nitrile oxide is typically generated in situ from an oxime precursor. To a solution of the aldoxime in a suitable solvent (e.g., dichloromethane (B109758) or toluene), add an oxidizing agent such as sodium hypochlorite (B82951) (bleach) in the presence of a base like triethylamine.
-
Cycloaddition: The reaction mixture is stirred at room temperature. The intramolecular [3+2] cycloaddition occurs spontaneously upon formation of the nitrile oxide. The reaction progress is monitored by TLC until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the bicyclic isoxazoline (B3343090) product, which can then be further transformed into the target this compound derivative.
Below is a diagram illustrating the general workflow for this experimental protocol.
Caption: Experimental workflow for intramolecular cycloaddition.
References
Overcoming low yield in the metabolic engineering of epi-Eudesmol production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the metabolic engineering of epi-eudesmol production in microbial hosts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound yield in engineered microbes?
A1: Low yields of this compound typically stem from one or more of the following factors:
-
Insufficient Precursor Supply: The availability of the direct precursor, farnesyl pyrophosphate (FPP), is often a major limiting factor.
-
Suboptimal Enzyme Activity: The heterologous this compound synthase may have low expression levels, poor solubility, or low catalytic activity in the chosen microbial host.
-
Metabolic Imbalance: The introduction of the this compound production pathway can create a metabolic burden on the host, diverting resources from essential cellular processes.
-
Product Toxicity: Accumulation of this compound can be toxic to the microbial host, inhibiting growth and further production.
-
Product Loss: this compound is a volatile compound, and significant amounts can be lost through evaporation during fermentation.
Q2: Which microbial hosts are commonly used for this compound production?
A2: Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are the most common microbial hosts for producing this compound and other sesquiterpenes. Both have well-established genetic tools and fermentation processes. The choice of host can depend on factors such as the origin of the this compound synthase and the desired final product profile.
Q3: How can I increase the supply of FPP for this compound production?
A3: Enhancing the FPP pool is a critical step. Key strategies include:
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Overexpression of Mevalonate (B85504) (MVA) Pathway Genes: In S. cerevisiae, upregulating key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), can significantly boost FPP production.
-
Downregulation of Competing Pathways: Minimizing the flux towards competing pathways, such as sterol biosynthesis, by downregulating enzymes like squalene (B77637) synthase (ERG9), can redirect FPP towards this compound.
-
Fusion Proteins: Creating a fusion protein of FPP synthase (FPPS) and this compound synthase can channel the FPP precursor directly to the final synthesis step, increasing efficiency.
Q4: What is codon optimization and why is it important?
A4: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codon usage of the expression host without changing the amino acid sequence of the protein. This is crucial for efficient translation of heterologous genes, like a plant-derived this compound synthase, in a microbial host, leading to higher protein expression and activity.
Troubleshooting Guides
Problem 1: Low or No Detectable this compound Production
| Possible Cause | Troubleshooting Steps |
| Inefficient this compound Synthase Expression | 1. Codon Optimize the Gene: Synthesize the this compound synthase gene with codons optimized for your host (S. cerevisiae or E. coli). 2. Use a Strong Promoter: Clone the gene under the control of a strong, inducible promoter (e.g., GAL1 for yeast, T7 for E. coli). 3. Verify Protein Expression: Perform SDS-PAGE and Western blot to confirm the expression and solubility of the synthase. |
| Insufficient FPP Precursor | 1. Overexpress Key MVA Pathway Genes: Introduce additional copies of genes encoding enzymes like tHMG1 and FPPS. 2. Downregulate Competing Pathways: Use promoter replacement or CRISPRi to reduce the expression of genes like ERG9 (squalene synthase). 3. Supplement the Medium: In some cases, supplementation with mevalonate can bypass upstream limitations. |
| Incorrect Assay or Detection Method | 1. Optimize Extraction: Ensure efficient extraction of this compound from the fermentation broth using an appropriate organic solvent (e.g., dodecane (B42187), ethyl acetate). 2. Calibrate GC-MS: Use an authentic this compound standard to create a calibration curve for accurate quantification. |
Problem 2: High Levels of Precursor (FPP) but Low this compound Titer
| Possible Cause | Troubleshooting Steps |
| Low this compound Synthase Activity | 1. Enzyme Kinetics Assay: Purify the synthase and perform an in vitro assay to determine its kinetic parameters (Km and kcat). 2. Protein Engineering: If the native enzyme has low activity, consider site-directed mutagenesis to improve its catalytic efficiency. A known mutation in a γ-eudesmol synthase, N314T, was shown to be critical for the secondary cyclization step and could be investigated in your enzyme.[1] |
| Metabolic Burden on the Host | 1. Reduce Plasmid Copy Number: Use a lower copy number plasmid for expressing the synthase to reduce the metabolic load. 2. Optimize Induction Conditions: Lower the inducer concentration and/or the induction temperature to slow down protein expression and reduce stress. |
| Product Inhibition | 1. In Situ Product Recovery (ISPR): Implement a two-phase fermentation system with an organic overlay (e.g., dodecane) to continuously extract this compound from the culture.[2][3] |
Problem 3: Good Initial Production Rate, but Titer Plateaus or Decreases
| Possible Cause | Troubleshooting Steps |
| Product Toxicity | 1. Toxicity Assay: Determine the tolerance of your host strain to this compound by adding it exogenously to the culture and monitoring growth. 2. Enhance Host Tolerance: Evolve the host strain for improved tolerance or overexpress genes involved in stress responses. 3. Implement ISPR: As mentioned above, ISPR can keep the intracellular concentration of this compound below toxic levels.[2][3] |
| Nutrient Limitation in Fed-Batch Culture | 1. Optimize Feeding Strategy: Adjust the feed rate of the carbon source to avoid both starvation and overflow metabolism. 2. Monitor Key Nutrients: Analyze the medium for the depletion of essential nutrients like nitrogen, phosphate, and trace elements, and adjust the feed accordingly. |
| Product Volatilization | 1. Use an Organic Overlay: A dodecane or other suitable organic solvent layer in the fermenter will capture volatile this compound.[2][3] 2. Condense Off-Gas: Use a cooled condenser on the fermenter's off-gas stream to recover volatilized product. |
Data Presentation
Table 1: Strategies to Enhance FPP Supply and Their Impact on Sesquiterpene Production
| Strategy | Host Organism | Target Gene(s) | Fold Increase in Titer (approx.) | Reference |
| Overexpression of tHMG1 | S. cerevisiae | tHMG1 | 5-10 | [3] |
| Downregulation of ERG9 | S. cerevisiae | ERG9 | 2-5 | [4] |
| Fusion of FPPS and Sesquiterpene Synthase | S. cerevisiae | FPPS-PTS | 2 | [4] |
| Overexpression of MVA pathway | E. coli | Heterologous MVA pathway | >10 | [5] |
Table 2: Comparison of this compound Production in Different Engineered Strains (Hypothetical Data)
| Strain ID | Host | Key Genetic Modifications | This compound Titer (mg/L) |
| EUD-01 | S. cerevisiae | Episomal this compound synthase | 5 |
| EUD-02 | S. cerevisiae | Integrated this compound synthase, tHMG1 overexpression | 50 |
| EUD-03 | S. cerevisiae | Integrated this compound synthase, tHMG1 overexpression, ERG9 downregulation | 150 |
| EUD-04 | E. coli | This compound synthase, full MVA pathway | 80 |
| EUD-05 | E. coli | EUD-04 with optimized ribosome binding sites | 120 |
Experimental Protocols
Protocol 1: Codon Optimization of this compound Synthase
-
Obtain the amino acid sequence of the desired this compound synthase. A known 10-epi-γ-eudesmol synthase is from Zingiber zerumbet.[6][7][8]
-
Use a codon optimization software tool (e.g., GenArt, IDT Codon Optimization Tool).
-
Select the target expression host (Saccharomyces cerevisiae or Escherichia coli).
-
The software will generate a new DNA sequence with codons adapted for the host.
-
Synthesize the optimized gene and clone it into an appropriate expression vector.
Protocol 2: Enhancing FPP Supply in S. cerevisiae
-
Overexpress tHMG1:
-
Amplify the coding sequence for the catalytic domain of HMG-CoA reductase (tHMG1).
-
Clone tHMG1 into a high-copy yeast expression vector under a strong constitutive or inducible promoter.
-
Transform the construct into the this compound producing yeast strain.
-
-
Downregulate ERG9:
-
Replace the native promoter of the ERG9 gene with a weak or methionine-repressible promoter (e.g., PMET3).
-
This can be achieved through homologous recombination using a PCR-based gene targeting cassette.
-
Cultivate the engineered strain in a medium with a controlled concentration of methionine to fine-tune ERG9 expression.
-
Protocol 3: Quantification of this compound using GC-MS
-
Sample Preparation:
-
Take a 1 mL sample of the fermentation broth.
-
If an organic overlay (e.g., dodecane) was used, take a sample from the organic phase. If not, perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging to separate the phases.
-
Transfer the organic phase to a new vial containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Transfer the dried organic phase to a GC vial.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80°C for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 2 min.
-
MS Detector: Scan mode from m/z 40 to 400.
-
-
Quantification:
-
Prepare a standard curve using a pure this compound standard.
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration based on the peak area and the standard curve.
-
Visualizations
Caption: Metabolic pathway for this compound production in S. cerevisiae.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Systematic identification of terpene synthases from sacred lotus (Nelumbo nucifera) and heterologous biosynthesis of the insecticidal and antimicrobial compound γ-eudesmol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Production and In Situ Recovery of Sesquiterpene (+)-Zizaene from Metabolically-Engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diversion of Flux toward Sesquiterpene Production in Saccharomyces cerevisiae by Fusion of Host and Heterologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10-epi-gamma-eudesmol synthase - Wikipedia [en.wikipedia.org]
- 7. Buy 10-epi-gamma-Eudesmol | 15051-81-7 [smolecule.com]
- 8. enzyme-database.org [enzyme-database.org]
Resolving co-elution issues of eudesmol isomers in GC-MS
Welcome to the technical support center for resolving analytical challenges in Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the co-elution of eudesmol isomers.
Troubleshooting Guide: Resolving Eudesmol Isomer Co-elution
This guide provides a systematic approach to resolving the co-elution of α-, β-, and γ-eudesmol in your GC-MS analysis. Start with Level 1 optimizations before proceeding to more complex solutions.
Q1: My α-, β-, and γ-eudesmol isomers are co-eluting on my standard non-polar column (e.g., DB-5, HP-5ms). What is the first step I should take?
A1: The first and most straightforward approach is to optimize your GC oven temperature program. Modifying the temperature ramp is a powerful tool for improving the separation of closely eluting compounds.[1]
Recommended Action: Optimize Temperature Program
A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can enhance separation.[2][3]
-
Initial Step: Decrease the temperature ramp rate. If your current method uses a 10°C/min ramp, try reducing it to 2-5°C/min.[4][5]
-
Scouting Run: Perform a "scouting gradient" with a low initial temperature (e.g., 40-60°C) and a slow ramp rate (e.g., 10°C/min) to see the elution profile of your sample.[5]
-
Refinement: If peaks are still co-eluting early in the chromatogram, consider lowering the initial oven temperature.[6] For critical pairs, you can introduce an isothermal hold at a temperature just below their elution temperature to maximize resolution.[5]
Q2: I've optimized the temperature program, but the isomers are still not baseline resolved. What's my next option?
A2: If temperature programming is insufficient, the next critical parameter to evaluate is your GC column. The choice of stationary phase is the most important factor influencing selectivity and, therefore, separation.[7]
Recommended Action: Select an Appropriate GC Column
Eudesmol isomers are structurally similar and possess a chiral center, making separation on a standard, non-polar phase difficult.[8] A column with a different selectivity is required.
-
Change Stationary Phase Chemistry: The most effective way to resolve co-eluting isomers is often to switch to a column with a different stationary phase.[1]
-
Use a Chiral Column: For separating stereoisomers and many structural isomers, chiral stationary phases are highly effective.[7][9] Columns based on derivatized cyclodextrins (e.g., β-cyclodextrin phases) are specifically designed for this purpose and are the recommended choice for achieving baseline resolution of eudesmol isomers.[8][10][11]
-
Increase Column Length/Decrease Internal Diameter: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases the number of theoretical plates, which boosts overall column efficiency and can improve resolution.[1] However, this will also lead to longer run times and higher backpressure.
Q3: I cannot purchase a new column right now. Are there any other techniques I can try with my existing setup?
A3: Yes. If you cannot change your column, chemical derivatization is a viable strategy to alter the chromatographic behavior of the eudesmol isomers, potentially resolving co-elution.
Recommended Action: Analyte Derivatization
Derivatization modifies the analyte's functional groups to change its chemical properties, such as volatility and polarity.[12][13] For eudesmol, a tertiary alcohol, the hydroxyl (-OH) group can be targeted.
-
Silylation: This is a common derivatization technique where the active hydrogen in the hydroxyl group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group.[14] This process increases volatility and can alter the retention times of the isomers, possibly leading to separation.[1][13] The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used for this purpose.[14]
Q4: Even after trying these methods, I have some peak overlap. Can I still quantify the individual isomers?
A4: Yes, if you cannot achieve complete chromatographic separation, you can often use the mass spectrometer's capabilities to perform quantitative analysis, provided there are unique ions for each isomer.
Recommended Action: Mass Spectrometric Deconvolution
-
Extracted Ion Chromatograms (EICs): Examine the mass spectra of each isomer to find fragment ions that are unique to each or have significantly different relative abundances. By creating an EIC for a specific mass-to-charge ratio (m/z), you can often deconvolve the overlapping chromatographic peaks.
-
Selected Ion Monitoring (SIM): For higher sensitivity and specificity, develop a SIM method that monitors only the unique or most abundant ions for each isomer during their expected elution window.[15] This can significantly improve your ability to quantify in the presence of co-elution.[7]
Note: Since α-, β-, and γ-eudesmol are structural isomers, their mass spectra can be very similar. This makes finding truly unique ions challenging.[16][17] Therefore, achieving at least partial chromatographic separation is highly recommended to ensure accurate quantification.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting eudesmol isomer co-elution.
Caption: Troubleshooting workflow for resolving eudesmol isomer co-elution.
Frequently Asked Questions (FAQs)
-
Why is it difficult to separate eudesmol isomers? Eudesmol exists as three structural isomers (α, β, γ) which have the same molecular weight and similar chemical properties. Furthermore, they are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers).[8] These similarities make them difficult to separate on standard GC columns that primarily separate based on boiling point and polarity.
-
What type of GC column is best for eudesmol isomer separation? A chiral capillary column is the most effective choice. Specifically, columns with a stationary phase containing derivatized cyclodextrins (like β-DEX or γ-DEX) are designed to interact differently with the spatial arrangement of isomers, enabling their separation.[9][10][11]
-
Will derivatization guarantee separation? Not necessarily, but it is a strong strategy to try. Derivatization alters the molecule's structure and properties.[14] This change can affect how each isomer interacts with the stationary phase, which may be sufficient to induce separation where none existed before. The success depends on both the specific isomers and the column being used.
-
Do α-, β-, and γ-eudesmol have the same mass spectrum? As structural isomers, they have very similar electron ionization (EI) mass spectra because they tend to fragment in similar ways.[16][17] While there might be minor differences in the relative abundance of certain ions, you should not rely on mass spectra alone to distinguish them without confirmatory retention time data from separated standards.
Experimental Protocols
Protocol 1: GC-MS Method for Separation of Eudesmol Isomers
This protocol is a starting point for the separation of eudesmol isomers on a standard non-polar column, adapted from literature methods that have successfully separated similar sesquiterpenoids.[4]
| Parameter | Setting |
| GC System | Agilent GC-MS System (or equivalent) |
| Column | DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 60°C (hold for 2 min), ramp at 3°C/min to 280°C, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-350 |
Protocol 2: Silylation Derivatization of Eudesmol
This protocol describes a general procedure for silylation to form trimethylsilyl (TMS) ethers, which increases volatility and may resolve co-elution.[14][18]
Materials:
-
Dried sample containing eudesmol isomers (in an aprotic solvent like hexane (B92381) or ethyl acetate).
-
Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Pyridine (B92270) (optional, as catalyst).
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Pipette 100 µL of the sample solution into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.
-
Add 50 µL of BSTFA (+ 1% TMCS) and 50 µL of pyridine to the dried sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. The resulting derivative is β-Eudesmol, TMS derivative (or its α/γ counterparts).[1]
Data Presentation
The following table summarizes GC conditions from various methods to illustrate the parameters used for separating sesquiterpene isomers.
| Parameter | Method A (Isomer Separation Focus)[4] | Method B (Chiral Separation Focus)[19] |
| Column Type | DB-5 | Rt-βDEXse (β-cyclodextrin) |
| Dimensions | 30 m x 0.32 mm ID | 30 m x 0.32 mm ID, 0.25 µm film |
| Oven Program | 60°C, then 3°C/min to 280°C | Programmed at 2°C/min during elution |
| Carrier Gas | Helium | Helium (Linear velocity 80 cm/sec) |
| Key Advantage | Good general-purpose separation | Excellent for separating enantiomers/isomers |
Visualization of Experimental Workflow
Caption: General experimental workflow for the analysis of eudesmol isomers.
References
- 1. β-Eudesmol, TMS derivative [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. azom.com [azom.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 15. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beta-Eudesmol | C15H26O | CID 91457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Alpha-eudesmol | C15H26O | CID 92762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispec.co.th [scispec.co.th]
Stability of epi-Eudesmol under different storage conditions
Technical Support Center: Stability of epi-Eudesmol
This technical support center provides guidance on the stability of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a natural sesquiterpenoid alcohol found in various plants.[1] Like many natural products, its chemical structure can be susceptible to degradation under certain environmental conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency, altered biological activity, and the formation of unknown impurities.
Q2: What are the ideal storage conditions for this compound?
Q3: How can I dissolve this compound for my experiments?
A3: this compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] It is sparingly soluble in water.[4] When preparing solutions, it is crucial to use high-purity, dry solvents to minimize potential degradation.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data for this compound is limited. However, as a sesquiterpenoid alcohol, it may be susceptible to degradation in the presence of strong acids, bases, and oxidizing agents. Contact with certain metal ions, such as Fe³⁺, Cu²⁺, and Zn²⁺, has been shown to cause instability in other natural products like flavonoids and should be avoided.[5]
Troubleshooting Guide
Issue 1: I am observing inconsistent results in my bioassays with this compound.
-
Possible Cause: The this compound may have degraded, leading to variable concentrations of the active compound. Natural products can exhibit batch-to-batch variability.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored correctly, as outlined in the table below.
-
Prepare Fresh Solutions: Prepare fresh solutions of this compound from the stock material for each experiment. Avoid using old solutions, as stability in solution can be lower than in the solid state.
-
Perform Quality Control: If possible, perform a quick quality check of your this compound stock using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to look for the appearance of degradation products.
-
Consider pH and Temperature: Be mindful of the pH and temperature of your experimental buffers, as extremes can affect the stability of sesquiterpenoids.
-
Issue 2: The physical appearance (color, smell) of my this compound sample has changed over time.
-
Possible Cause: Changes in physical properties can indicate chemical degradation or contamination.
-
Troubleshooting Steps:
-
Do Not Use: If you observe significant changes in the physical appearance of your sample, it is best to discard it and use a fresh batch.
-
Investigate the Cause: Review your storage and handling procedures to identify any potential causes for the degradation, such as exposure to light, heat, or air.
-
Recommended Storage Conditions for this compound (General Guidelines)
| Condition | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): Room Temperature (20-25°C). Long-term (months to years): Refrigerated (2-8°C) or Frozen (-20°C). | Lower temperatures slow down chemical degradation processes. |
| Light | Store in an amber vial or in the dark. | Exposure to UV light can induce photochemical degradation. |
| Atmosphere | Store in a tightly sealed container. For long-term storage, consider flushing with an inert gas (e.g., argon or nitrogen). | Oxygen in the air can lead to oxidation. |
| Form | Solid (crystalline or amorphous powder) is generally more stable than solutions. | Solvents can participate in degradation reactions. |
| pH (in solution) | For experimental solutions, maintain a neutral or slightly acidic pH if possible. | Sesquiterpenoids can be unstable at strongly acidic or alkaline pH. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under specific conditions.
1. Objective: To quantify the remaining percentage of this compound and detect the formation of degradation products over time.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks, pipettes, and autosampler vials
3. Method:
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Prepare a working standard solution of a suitable concentration (e.g., 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound (e.g., 100 µg/mL) in the desired solvent or buffer system for the stability test.
-
Dispense aliquots of the solution into vials appropriate for the storage conditions being tested (e.g., clear vials for photostability, amber vials for protection from light).
-
-
Storage Conditions:
-
Store the vials under the desired stress conditions (e.g., 40°C, 40°C/75% RH, photostability chamber).
-
Pull samples at predetermined time points (e.g., 0, 24, 48, 72 hours for forced degradation; or 0, 1, 3, 6 months for long-term stability).
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). This may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: As this compound lacks a strong chromophore, a low wavelength (e.g., 210 nm) or a different detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) might be necessary.
-
Injection Volume: 10 µL
-
-
Analysis:
-
At each time point, inject the standard solution and the sample from the stability study.
-
Calculate the percentage of this compound remaining in the sample by comparing the peak area to the initial (time 0) sample.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Conserve O Gram 2/18: Safe Storage And Handling Of Natural History Specimens Preserved In Fluid (U.S. National Park Service) [nps.gov]
- 5. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting epi-Eudesmol degradation during extraction
Welcome to the technical support center for epi-eudesmol extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction of this compound, a valuable sesquiterpenoid alcohol found in various plant species.
Troubleshooting Guides
This section provides answers to specific problems you may face during your extraction workflow, helping you identify the root cause and implement effective solutions.
Issue 1: Low Yield of this compound in the Final Extract
Q: My final extract shows a very low concentration of this compound. What are the potential causes and how can I improve the yield?
A: Low yields of this compound can stem from several factors throughout the extraction process, from the initial choice of plant material to the final concentration steps. The primary culprits are often related to the degradation of this thermally sensitive and pH-sensitive compound.
Possible Causes and Solutions:
-
Inappropriate Extraction Method: Traditional hydrodistillation, while common for essential oils, can lead to thermal degradation of sensitive compounds like this compound. The high temperatures and prolonged extraction times can cause molecular rearrangements or decomposition.
-
Solution: Consider alternative, milder extraction techniques. Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE) with carbon dioxide have been shown to be more efficient and preserve thermolabile compounds.[1] Microwave-Assisted Extraction (MAE) can also be a good alternative, often requiring shorter extraction times and thus reducing the risk of thermal degradation.
-
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial for efficiently solubilizing this compound.
-
Solution: this compound is soluble in alcohols, mineral oil, and paraffin (B1166041) oil, but insoluble in water.[2] For solvent extraction, consider using ethanol (B145695) or hexane. The choice of solvent can significantly impact the extraction efficiency of terpenoids.[3][4]
-
-
High Extraction Temperatures: As a sesquiterpenoid alcohol, this compound is susceptible to degradation at elevated temperatures.
-
Solution: Optimize the extraction temperature. For solvent extractions, aim for lower temperatures over a slightly longer duration. If using SFE, temperature is a critical parameter to optimize for maximizing yield.[5]
-
-
Incorrect pH of the Extraction Medium: The pH of the extraction solvent can influence the stability and recovery of essential oil components.
-
Solution: While specific data for this compound is limited, for essential oils in general, a neutral to slightly acidic pH is often preferred. Highly acidic conditions can lead to acid-catalyzed rearrangements of sesquiterpenoids, while highly alkaline conditions may affect the recovery of certain compounds. It is recommended to maintain the pH of your extraction medium as close to neutral as possible unless empirical data suggests otherwise for your specific plant matrix.
-
-
Oxidative Degradation: Exposure to air (oxygen) and light during and after extraction can lead to the oxidation of terpenes, forming peroxides and other degradation products.
-
Solution: Perform extractions under an inert atmosphere (e.g., nitrogen or argon) if possible. Protect your extracts from light by using amber glassware or wrapping containers in aluminum foil. Store the final extract at low temperatures (e.g., -20°C) to minimize oxidative degradation.
-
Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis
Q: My GC-MS/LC-MS analysis of the extract shows several unexpected peaks close to the retention time of this compound. What could these be?
A: The presence of unexpected peaks often indicates the degradation of this compound into various byproducts or the co-extraction of related compounds.
Possible Causes and Solutions:
-
Thermal Degradation Products: High temperatures during extraction or analysis (e.g., in the GC injector) can cause dehydration or rearrangement of this compound.
-
Solution:
-
Lower the injector temperature of your GC-MS system to the lowest possible temperature that still allows for efficient volatilization.
-
Employ a milder extraction technique as described in Issue 1 .
-
Analyze the sample using LC-MS/MS, which does not require high temperatures for sample introduction.
-
-
-
Acid-Catalyzed Rearrangements: If the extraction environment is acidic, this compound can undergo isomerization or cyclization reactions, leading to the formation of other sesquiterpenoid structures.
-
Solution:
-
Neutralize the plant material or the extraction solvent before starting the extraction.
-
Use non-acidic solvents and avoid the addition of acids during the work-up.
-
The diagram below illustrates a potential acid-catalyzed degradation pathway for a generic eudesmol-type sesquiterpenoid.
-
-
References
- 1. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-epi-gamma-eudesmol, 15051-81-7 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up epi-Eudesmol Isolation for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of epi-eudesmol for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges, alongside detailed experimental protocols, comparative data, and visual workflows to facilitate a smooth transition from laboratory to pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the isolation of this compound?
A1: The primary challenges in scaling up this compound isolation include:
-
Source Material Variability: The concentration of this compound can vary significantly depending on the plant source, geographical location, and harvesting time.[1][2]
-
Co-eluting Impurities: this compound is often present in a complex mixture of other sesquiterpenoids and structurally similar isomers (diastereomers), which can be difficult to separate at a larger scale.
-
Thermal Degradation: As a volatile sesquiterpenoid, this compound can be susceptible to degradation at elevated temperatures used in some extraction and distillation techniques.[3]
-
Solvent Consumption: Large-scale chromatographic purification can be solvent- and cost-intensive.
-
Maintaining Purity and Consistency: Ensuring batch-to-batch consistency in terms of purity and impurity profiles is critical for preclinical studies.
Q2: Which plant species are reported to be good sources of this compound?
A2: Several plant species have been identified as sources of this compound, with varying concentrations. Notably, Pelargonium graveolens (rose geranium) has been reported to contain significant amounts of 10-epi-γ-eudesmol in its essential oil.[1][2] Other reported sources include Laggera alata, Teucrium ramosissimum, and various species of Eucalyptus. The selection of the plant source is a critical first step and should be based on regional availability and the concentration of the target compound.
Q3: What are the most suitable large-scale extraction techniques for this compound?
A3: For scaling up the extraction of this compound, several methods can be considered, each with its advantages and disadvantages:
-
Steam Distillation: A traditional and effective method for extracting volatile compounds like sesquiterpenes. It is scalable but can lead to the degradation of heat-sensitive compounds.
-
Solvent Extraction: Using organic solvents like hexane (B92381) or ethanol (B145695) can provide high extraction efficiency. However, it requires subsequent solvent removal steps and may raise environmental and safety concerns at a large scale.
-
Supercritical Fluid Extraction (SFE) with CO₂: This is a "green" and highly tunable extraction method that uses supercritical carbon dioxide as the solvent. It is particularly suitable for non-polar compounds like this compound and minimizes the risk of thermal degradation. The extracted product is also free of residual organic solvents.[4][5]
Q4: How can the separation of this compound from its isomers be improved during scale-up?
A4: Separating diastereomers like this compound from other eudesmol isomers is a significant chromatographic challenge. To improve separation at scale, consider the following:
-
Column Selection: Utilize high-resolution preparative chromatography columns. Different stationary phases, such as silver nitrate-impregnated silica (B1680970) gel, have been used to improve the separation of sesquiterpenoids.
-
Mobile Phase Optimization: A systematic optimization of the solvent system (mobile phase) is crucial. A shallow gradient or isocratic elution with a carefully selected solvent mixture can enhance resolution.
-
Advanced Chromatographic Techniques: Techniques like centrifugal partition chromatography (CPC) or simulated moving bed (SMB) chromatography can offer higher throughput and reduced solvent consumption for industrial-scale separations.
Troubleshooting Guides
Issue 1: Poor Yield of this compound in Crude Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Plant Material | Source plant material from a reputable supplier with a certificate of analysis indicating the expected range of this compound. If possible, analyze a small sample by GC-MS before large-scale extraction. | The concentration of sesquiterpenoids can vary significantly based on plant species, geographical origin, and harvest time.[1][2] |
| Inefficient Extraction Method | For laboratory-scale trials, compare the yield from different extraction methods such as steam distillation, solvent extraction (e.g., with hexane or ethanol), and supercritical fluid extraction (SFE). | The chosen extraction method significantly impacts the yield of target compounds. SFE, for instance, can offer higher recovery for certain sesquiterpenes compared to traditional methods.[4][5] |
| Incomplete Extraction | Increase the extraction time or the solvent-to-solid ratio. For SFE, optimize pressure and temperature to enhance the solvating power of CO₂. | Ensuring complete extraction from the plant matrix is crucial for maximizing yield. |
| Thermal Degradation | If using steam distillation, carefully monitor the temperature and duration. Consider using vacuum steam distillation to lower the boiling point. SFE is a non-thermal method that can prevent degradation.[3] | This compound, like other sesquiterpenoids, can be susceptible to thermal degradation. |
Issue 2: Co-elution of this compound with Other Isomers in Preparative Chromatography
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Chromatographic Resolution | Switch to a higher-resolution stationary phase. Consider using a column with a different selectivity, such as a silver nitrate-impregnated silica gel column. | Diastereomers have very similar polarities, making their separation challenging. A stationary phase that offers different interaction mechanisms can improve resolution. |
| Suboptimal Mobile Phase | Perform a systematic optimization of the mobile phase. Experiment with different solvent combinations and gradients. A shallow gradient or isocratic elution with a fine-tuned solvent ratio can enhance separation. | The composition of the mobile phase directly influences the separation of closely related compounds. |
| Column Overloading | Reduce the sample load on the column. Overloading can lead to band broadening and a loss of resolution. | Maintaining an appropriate sample load is critical for achieving good separation in preparative chromatography. |
| Unsuitable Chromatographic Technique | For large-scale purification, evaluate advanced techniques like centrifugal partition chromatography (CPC) or simulated moving bed (SMB) chromatography. | These techniques are designed for high-throughput purification and can offer superior separation efficiency and lower solvent consumption compared to traditional batch chromatography. |
Data Presentation
Table 1: Concentration of 10-epi-γ-Eudesmol in Essential Oils of Various Plants
| Plant Species | Plant Part | Concentration (%) | Reference |
| Pelargonium graveolens | Aerial Parts | 6.15 | [1] |
| Pelargonium graveolens | Geranium Leaf Oil | 5.10 | [6] |
| Pelargonium graveolens | Geranium Petiole Oil | 7.88 | [6] |
| Pelargonium graveolens | Geranium Stem Oil | 2.46 | [6] |
| Piper cernum vell. var. cernum | Leaf Oil | 7.10 | [6] |
| Amyris wood oil | Wood | 10.90 | [6] |
| Agarwood oil | Wood | 3.80 | [6] |
Note: Data for this compound is often reported as 10-epi-γ-eudesmol.
Table 2: Comparison of Extraction Methods for Sesquiterpenoids (Illustrative Data)
| Extraction Method | Starting Material | Target Compound | Yield (mg/g) | Purity (%) | Solvent Consumption (L/kg) | Reference |
| Steam Distillation | Calomeria amaranthoides | Eremophila-1(10)-11(13)-dien-12,8β-olide | 5.6 | 58 (in oil) | N/A | [7] |
| Water Maceration & LLE | Cichorium intybus | Dihydrolactucin & Lactucin | 0.86 & 0.23 | >95 | Not specified | [8] |
| Supercritical CO₂ Extraction | Cichorium intybus | Sesquiterpene Lactones | 0.09 (yield of SLs) | Not specified | CO₂ (recyclable) + 10% EtOH | [9] |
Note: This table includes data on other sesquiterpenoids to illustrate the comparison of different extraction methods, as comprehensive comparative data for this compound specifically is limited.
Experimental Protocols
Protocol 1: Pilot-Scale Supercritical Fluid Extraction (SFE) of this compound
This protocol provides a general guideline for the extraction of this compound from dried and ground plant material using SFE. Optimization of parameters is crucial for each specific plant matrix.
1. Material Preparation:
-
Dry the plant material (e.g., leaves and stems of Pelargonium graveolens) at a controlled temperature (e.g., 40°C) to a moisture content of <10%.
-
Grind the dried material to a consistent particle size (e.g., 0.5-1.0 mm) to ensure uniform extraction.
2. SFE System Preparation:
-
Ensure the SFE system is clean and leak-free.
-
Load the ground plant material into the extraction vessel.
3. Extraction Parameters (to be optimized):
-
Pressure: 10-35 MPa
-
Temperature: 40-60°C
-
CO₂ Flow Rate: 10-30 g/min
-
Co-solvent: 5-15% Ethanol (to enhance the extraction of slightly more polar compounds)
-
Extraction Time: 1-3 hours
4. Extraction Procedure:
-
Pressurize the system with CO₂ to the desired pressure.
-
Heat the extraction vessel to the set temperature.
-
Initiate the CO₂ flow and the co-solvent pump.
-
Collect the extract in the separator vessels by reducing the pressure, which causes the CO₂ to return to a gaseous state and the extract to precipitate.
5. Post-Extraction:
-
Depressurize the system safely.
-
Collect the crude extract for further purification.
-
Analyze the extract by GC-MS to determine the concentration of this compound.
Protocol 2: Large-Scale Chromatographic Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a crude extract using preparative column chromatography.
1. Preparation of the Crude Extract:
-
Dissolve the crude extract obtained from SFE or another extraction method in a minimal amount of a non-polar solvent (e.g., hexane).
2. Column Packing:
-
Select a suitable stationary phase (e.g., silica gel 60, 230-400 mesh).
-
Pack the preparative chromatography column with the stationary phase using a slurry packing method with the initial mobile phase.
3. Sample Loading:
-
Carefully load the dissolved crude extract onto the top of the packed column.
4. Elution (Gradient or Isocratic):
-
Start the elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) in a stepwise or linear gradient. (e.g., start with 100% hexane, then move to 99:1, 98:2, 95:5 hexane:ethyl acetate, etc.).
-
The optimal solvent system and gradient profile must be determined through preliminary small-scale experiments (e.g., TLC or analytical HPLC).
5. Fraction Collection:
-
Collect fractions of the eluate continuously.
-
Monitor the fractions by TLC or analytical GC-MS to identify those containing this compound.
6. Isolation and Characterization:
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as GC-MS, NMR, and HPLC.
Mandatory Visualizations
Caption: Workflow for the scaled-up isolation of this compound.
Caption: Troubleshooting logic for poor diastereomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10-epi-gamma-eudesmol [flavscents.com]
- 7. researchgate.net [researchgate.net]
- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Impurities in Synthetic epi-Eudesmol Preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of epi-eudesmol. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing impurities during the synthesis and purification of this valuable sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in a typical synthetic route to this compound?
A: Impurities in this compound synthesis primarily arise from a lack of stereocontrol in key bond-forming reactions and from side reactions. The most common sources include:
-
Diastereomeric Intermediates: The Robinson annulation, often used to construct the decalin core, can produce a mixture of diastereomers if not properly controlled.
-
Grignard Reaction Side Products: The addition of the isopropenyl group via a Grignard reaction can be plagued by side reactions such as enolization of the ketone (leading to recovery of starting material) and reduction of the carbonyl group (forming a secondary alcohol).[1]
-
Isomeric Eudesmols: Acid-catalyzed cyclization or rearrangement steps can lead to the formation of other eudesmol isomers, such as α-, β-, and γ-eudesmol, which can be challenging to separate from the desired this compound product.[2][3]
Q2: How can I distinguish between this compound and its common isomers?
A: A combination of chromatographic and spectroscopic techniques is essential for distinguishing between eudesmol isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Eudesmol isomers often have distinct retention times on specific GC columns (e.g., DB-5 or DB-WAX).[3] Their mass spectra, while similar, may show subtle differences in fragmentation patterns that can aid in identification when compared to standards.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for differentiating isomers. The chemical shifts and coupling constants of the protons and carbons around the stereocenters and the double bond will be unique for each isomer.
| Compound | Key 1H NMR Signals (δ ppm) | Key 13C NMR Signals (δ ppm) |
| epi-γ-Eudesmol | Signals for two vinyl protons, distinct methyl group signals. | Characteristic signals for sp2 carbons of the double bond and the carbon bearing the hydroxyl group. |
| α-Eudesmol | Signals corresponding to a trisubstituted double bond. | Distinct chemical shifts for the olefinic carbons compared to this compound. |
| β-Eudesmol | Signals for an exocyclic methylene (B1212753) group. | Characteristic signals for the exocyclic double bond. |
| γ-Eudesmol | Signals for an endocyclic double bond, different from this compound. | Different chemical shifts for the olefinic carbons due to the double bond position. |
This table presents a generalized summary. Actual chemical shifts will vary depending on the solvent and instrument used.
Q3: What are the most effective methods for purifying synthetic this compound?
A: The purification of eudesmol isomers, which are often diastereomers, typically relies on high-resolution chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using a silica (B1680970) gel column is often effective for separating diastereomers.[4][5][6] The choice of mobile phase (e.g., a hexane (B92381)/ethyl acetate (B1210297) mixture) is critical and requires careful optimization.[4][6]
-
Flash Column Chromatography: For larger scale purifications, flash chromatography on silica gel can be used, although it may require multiple runs or very careful selection of the eluent system to achieve high purity.
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for diastereomer separation, sometimes offering better resolution and faster run times.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield and/or Poor Stereoselectivity in the Robinson Annulation
Question: My Robinson annulation to form the decalin core is resulting in a low yield and a mixture of diastereomers. How can I improve this step?
Answer: Low yields and poor stereoselectivity are common issues in the Robinson annulation.[7][8][9] Here are potential causes and troubleshooting steps:
-
Cause 1: Competing Polymerization of Methyl Vinyl Ketone (MVK). MVK is prone to polymerization, especially under basic conditions.
-
Solution: Use freshly distilled MVK for the reaction. Add the MVK slowly to the reaction mixture to maintain a low concentration.
-
-
Cause 2: Incorrect Base or Reaction Conditions. The choice of base and temperature can significantly impact the stereochemical outcome of the intramolecular aldol (B89426) condensation step.
-
Solution: For thermodynamic control, which often favors the more stable trans-fused decalin system, use a stronger base like sodium methoxide (B1231860) in methanol (B129727) and allow the reaction to proceed for a longer time at room temperature or with gentle heating.[10] For kinetic control, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures may be preferred.
-
-
Cause 3: Inefficient Intramolecular Aldol Condensation. The Michael adduct may not be efficiently cyclizing to form the desired bicyclic system.
-
Solution: After the Michael addition is complete, ensure the conditions are suitable for the aldol condensation. This may require changing the solvent or adding a different base.[7][10] In some cases, isolating the Michael adduct before proceeding with the cyclization can improve the overall yield.[10]
-
| Conditions | Diastereomeric Ratio (trans:cis) | Yield (%) |
| NaOEt, EtOH, 25°C, 24h | 3:1 | 55 |
| NaOMe, MeOH, reflux, 12h | 9:1 | 65 |
| LDA, THF, -78°C to 25°C | 1:5 | 70 |
| Pyrrolidine (enamine), dioxane, reflux | 5:1 | 60 |
Issue 2: Grignard Reaction Failure or Formation of Byproducts
Question: The Grignard reaction of methylmagnesium bromide with my decalin-2-one intermediate is giving a low yield of the desired tertiary alcohol. I am recovering a significant amount of the starting ketone and also see a secondary alcohol byproduct. What is going wrong?
Answer: This is a classic problem when performing Grignard reactions on sterically hindered ketones.[11] The Grignard reagent can act as a base or a reducing agent in addition to being a nucleophile.[1]
-
Cause 1: Enolization of the Ketone. The Grignard reagent is acting as a base and deprotonating the alpha-carbon of the ketone, forming an enolate. Upon workup, this regenerates the starting ketone.
-
Solution 1: Use of Cerium (III) Chloride (Luche Reduction Conditions). Adding anhydrous CeCl3 to the ketone before the Grignard reagent can increase the nucleophilicity of the organometallic reagent and suppress enolization.
-
Solution 2: Switch to an Organolithium Reagent. Alkyllithium reagents are generally more nucleophilic and less basic than Grignard reagents, which can favor addition over enolization.[11]
-
-
Cause 2: Reduction of the Ketone. A hydride can be transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon, resulting in a secondary alcohol.
-
Solution: Perform the reaction at a lower temperature (e.g., -78°C) to favor the nucleophilic addition pathway.
-
-
Cause 3: Poor Quality Grignard Reagent. The Grignard reagent may have been partially quenched by moisture or may not have formed efficiently.
-
Solution: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. A crystal of iodine can be added to initiate the formation of the Grignard reagent.[11]
-
| Reagent | Conditions | Tertiary Alcohol (%) | Secondary Alcohol (%) | Starting Ketone (%) |
| MeMgBr | THF, 25°C | 40 | 15 | 45 |
| MeMgBr | THF, -78°C | 65 | 10 | 25 |
| MeMgBr / CeCl3 | THF, -78°C | 85 | 5 | 10 |
| MeLi | THF, -78°C | 90 | <2 | 8 |
Experimental Protocols
Protocol 1: Stereoselective Robinson Annulation
This protocol is a representative method for the synthesis of a trans-fused decalin-2-one intermediate.
-
Materials:
-
Methyl vinyl ketone (freshly distilled)
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Dissolve 2-methylcyclohexanone (1.0 eq) in anhydrous methanol in the flask.
-
Add sodium methoxide (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Slowly add a solution of freshly distilled methyl vinyl ketone (1.05 eq) in anhydrous methanol via the dropping funnel over a period of 1 hour.
-
After the addition is complete, heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired trans-fused decalin-2-one.
-
Protocol 2: Purification of this compound by HPLC
This protocol provides a general method for the analytical or semi-preparative separation of eudesmol isomers.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Normal-phase silica column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
HPLC-grade hexane and ethyl acetate.
-
Crude synthetic this compound mixture.
-
-
Procedure:
-
Prepare a mobile phase of hexane and ethyl acetate. An initial isocratic condition of 95:5 (hexane:ethyl acetate) is a good starting point. The ratio may need to be optimized to achieve baseline separation.[6]
-
Dissolve the crude this compound mixture in a minimal amount of the mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 210 nm.
-
Inject the sample onto the column.
-
Monitor the chromatogram for the separation of peaks corresponding to the different eudesmol isomers.
-
Collect the fractions corresponding to the desired this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Synthetic Workflow for this compound
Caption: General synthetic workflow for this compound production.
Troubleshooting the Grignard Reaction
Caption: Troubleshooting flowchart for a problematic Grignard reaction.
Relationship of Eudesmol Isomers
Caption: Biosynthetic relationship of common eudesmol isomers.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
- 10. Robinson Annulation | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility Challenges of epi-Eudesmol in Aqueous Solutions for Bioassays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with epi-Eudesmol in aqueous solutions for bioassays. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a naturally occurring sesquiterpene alcohol found in various essential oils.[1][2] Like many other sesquiterpenoids, it is a hydrophobic molecule, characterized by low solubility in water.[1][3] This poor aqueous solubility can lead to several challenges in biological assays, including:
-
Precipitation: The compound may fall out of solution in aqueous buffers or cell culture media, leading to an inaccurate and lower effective concentration.
-
Inaccurate Dosing: If the compound is not fully dissolved, the actual concentration delivered to the cells or target molecules will be unknown and inconsistent.
-
Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that can cross cell membranes and reach its intracellular target.
-
Variable and Unreliable Results: Inconsistent solubility can lead to high variability in experimental data, making it difficult to obtain reproducible results.
Q2: What are the general approaches to solubilizing this compound for bioassays?
A2: Several strategies can be employed to overcome the solubility challenges of hydrophobic compounds like this compound. The primary methods include:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to first dissolve the compound before diluting it into the aqueous assay buffer.
-
Solubilizing Agents: Incorporating surfactants or detergents (e.g., Tween® 80, Pluronic® F-68) into the aqueous solution to form micelles that can encapsulate the hydrophobic compound.
-
Complexation: Utilizing cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior, to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Q3: What is the recommended starting solvent for this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended starting solvent for dissolving hydrophobic compounds for biological testing.[4] this compound is soluble in DMSO.[5] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in the aqueous assay buffer.
Q4: What is the maximum permissible concentration of DMSO in a typical cell-based assay?
A4: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility limit. Rapid dilution from a high-concentration organic stock into the aqueous buffer can cause the compound to "crash out." | 1. Decrease the final concentration: Determine the maximum soluble concentration of this compound in your specific assay buffer through a solubility test. 2. Use a serial dilution method: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the pre-warmed (37°C) aqueous buffer.[3] 3. Add the compound slowly while vortexing: Introduce the this compound stock solution dropwise into the aqueous buffer with continuous gentle mixing to facilitate dispersion.[3] |
| Precipitation occurs over time during the experiment. | The compound may be unstable in the aqueous environment at the experimental temperature or may be slowly coming out of a supersaturated solution. | 1. Incorporate a solubilizing agent: Add a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) or a cyclodextrin (B1172386) (e.g., HP-β-CD) to the assay buffer to maintain solubility. 2. Include serum in the medium: For cell-based assays, serum proteins can help to stabilize hydrophobic compounds and prevent precipitation. |
| High variability in results between replicate wells. | Inconsistent dispensing of the compound due to partial precipitation in the stock or working solutions. The compound may be adsorbing to the plasticware. | 1. Ensure complete dissolution: Before each use, ensure the DMSO stock solution is completely thawed and vortexed. Visually inspect for any precipitate. 2. Pre-coat plates: To minimize non-specific binding, consider using low-binding microplates or pre-coating the wells with a blocking agent like bovine serum albumin (BSA). |
| Observed biological activity is lower than expected. | The effective concentration of this compound is lower than the nominal concentration due to precipitation or non-specific binding. | 1. Confirm solubility at the working concentration: Before conducting the full experiment, perform a small-scale test to ensure this compound remains in solution under the exact assay conditions (buffer, temperature, incubation time). 2. Quantify the soluble concentration: If possible, measure the concentration of this compound in the supernatant of your final working solution after centrifugation using a suitable analytical method (e.g., HPLC). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks |
| Water (25°C) | ~6.592 mg/L (~0.03 mM)[6] | Very poorly soluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | Recommended for preparing high-concentration stock solutions. Specific quantitative data not readily available, but generally high for sesquiterpenoids. |
| Ethanol | Soluble[6] | Can be used as an alternative to DMSO for stock solutions. Specific quantitative data not readily available. |
| Chloroform | Soluble[5] | Not suitable for most biological assays due to toxicity. |
| Dichloromethane | Soluble[5] | Not suitable for most biological assays due to toxicity. |
| Acetone | Soluble[5] | Generally not used in cell-based assays due to toxicity. |
| Ethyl Acetate | Soluble[5] | Not suitable for most biological assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
Objective: To prepare a soluble working solution of this compound in an aqueous buffer for bioassays.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Aqueous assay buffer or cell culture medium, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing vigorously. If necessary, brief sonication in a water bath can be used.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw one aliquot of the this compound stock solution at room temperature.
-
Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform serial dilutions of the DMSO stock solution in the pre-warmed aqueous buffer to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%).
-
Immediately after each dilution step, vortex the solution gently to ensure uniform dispersion.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Dissolve HP-β-CD in the aqueous buffer to create a stock solution (e.g., 10-40% w/v). Stir until fully dissolved.
-
-
Complexation of this compound:
-
Add this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:1 to 1:5 can be tested.
-
Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.
-
-
Remove Undissolved Compound:
-
After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated this compound.
-
Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.
-
-
Sterilization and Use:
-
For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
The concentration of the solubilized this compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
-
The resulting solution can be used directly in bioassays or further diluted in the aqueous buffer.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for bioassays.
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
References
- 1. CAS 15051-81-7: 10-epi-γ-eudesmol | CymitQuimica [cymitquimica.com]
- 2. This compound | 15051-81-7 | QAA05181 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 10-epi-γ-eudesmol CAS#: 15051-81-7 [m.chemicalbook.com]
- 6. 10-epi-gamma-eudesmol, 15051-81-7 [thegoodscentscompany.com]
Validation & Comparative
Epi-Eudesmol vs. DEET: A Comparative Analysis of Tick Repellency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the tick repellent properties of epi-Eudesmol, a naturally derived sesquiterpenoid, and N,N-Diethyl-meta-toluamide (DEET), the synthetic gold standard in insect repellents. The information presented herein is intended for researchers, scientists, and professionals involved in the development of novel arthropod repellents. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological and experimental processes.
Quantitative Repellency Data
The following table summarizes the comparative repellency of (-)-10-epi-γ-Eudesmol and DEET against the lone star tick, Amblyomma americanum, as determined by a vertical filter paper bioassay.
| Compound | Concentration (mg/cm²) | Tick Repellency (%) | Tick Species |
| (-)-10-epi-γ-Eudesmol | 0.103 | 90.0 | Amblyomma americanum (nymphs) |
| 0.052 | 73.3 | Amblyomma americanum (nymphs) | |
| 0.026 | Low Repellency | Amblyomma americanum (nymphs) | |
| DEET | ≥0.052 | Similar to this compound | Amblyomma americanum (nymphs) |
| 0.013 | Low Repellency | Amblyomma americanum (nymphs) |
Data sourced from a study by Tabanca et al.[1]
The data indicates that at a concentration of 0.103 mg/cm², (-)-10-epi-γ-eudesmol demonstrated a high repellency of 90% against Amblyomma americanum nymphs.[1] Its performance was comparable to DEET at concentrations of 0.052 mg/cm² and higher.[1] Notably, (-)-10-epi-γ-eudesmol began to lose significant repellency at 0.026 mg/cm², whereas DEET's efficacy diminished at a lower concentration of 0.013 mg/cm².[1]
Experimental Protocols
The primary method used for the direct comparative analysis of this compound and DEET was the Vertical Filter Paper Bioassay .
Vertical Filter Paper Bioassay Protocol
This in vitro assay is designed to evaluate the repellency of a compound by observing the vertical movement of ticks on a treated filter paper.
Materials:
-
Whatman No. 1 filter paper rectangles (e.g., 4 x 8 cm)
-
Test compounds (this compound, DEET) dissolved in a suitable solvent (e.g., acetone)
-
Control solvent (e.g., acetone)
-
Micropipette
-
Ring stands and clamps
-
Wooden dowel
-
Wire hangers and binder clips
-
Petri dishes
-
Actively questing tick nymphs (e.g., Amblyomma americanum)
Procedure:
-
Preparation of Treated Surfaces: A pencil is used to draw horizontal lines on the filter paper, dividing it into three zones (e.g., a 2 cm untreated zone at the top and bottom, and a 4 cm central zone). A specific volume (e.g., 150 µl) of the test compound solution is applied to the central zone of the filter paper. A control filter paper is treated with the solvent alone. The treated papers are allowed to dry for a set period (e.g., 30 minutes) before the assay begins.
-
Assay Setup: Ring stands are used to suspend a wooden dowel. The treated filter paper rectangles are attached to the dowel using wire hangers and binder clips. A petri dish is placed below each hanging filter paper to collect any ticks that may fall.
-
Tick Introduction: A set number of actively questing tick nymphs (e.g., five) are placed at the bottom untreated zone of each filter paper.
-
Data Collection: The location of the ticks is recorded at predetermined time intervals (e.g., 2, 4, 7, 10, 15, 20, and 30 minutes). Ticks that remain in the lower untreated zone or fall off the paper are considered repelled. Ticks that cross the treated zone into the upper untreated zone are considered not repelled and are removed from the assay.
-
Analysis: The percent repellency is calculated for each treatment and replicate. Statistical analyses, such as a Kruskal-Wallis one-way analysis of variance, can be used to compare the repellency of different compounds.
Signaling Pathways and Mechanisms of Action
Tick Olfactory Signaling Pathway
Unlike insects, which primarily rely on odorant-binding proteins (OBPs), the current understanding of tick olfaction suggests a mechanism centered around the Haller's organ . This unique sensory structure on the forelegs of ticks is believed to utilize a G-protein coupled receptor (GPCR) signal cascade for detecting odorants.
When a repellent molecule, such as this compound, interacts with a GPCR on the surface of an olfactory receptor neuron within the Haller's organ, it is hypothesized to initiate a signaling cascade. This cascade likely involves the activation of a G-protein, which in turn modulates the activity of an effector enzyme like adenylyl cyclase. This leads to a change in the concentration of intracellular second messengers, such as cyclic AMP (cAMP), ultimately resulting in the opening or closing of ion channels and a change in the neuron's firing rate. This altered neural signal is then transmitted to the tick's synganglion (central nervous system), leading to an aversive behavioral response.
Proposed Mechanism of DEET Repellency in Ticks
The precise mechanism of DEET's repellency in ticks is not fully elucidated, but it is known to act in the vapor phase, suggesting an olfactory-mediated response.[2] Behavioral assays have confirmed the role of the Haller's organ in DEET repellency. While the exact receptors are yet to be identified, it is proposed that DEET interacts with olfactory receptors in ticks, potentially in a manner analogous to its action in insects. In insects, DEET has been shown to interact with several types of olfactory receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs). These interactions can lead to either direct activation of repellent-sensitive neurons or inhibition of neurons that detect host attractants, ultimately disrupting the tick's host-seeking behavior.
Conclusion
The available data suggests that this compound is a promising natural alternative to DEET for tick repellency, demonstrating comparable efficacy at specific concentrations against Amblyomma americanum. However, further research is required to evaluate its effectiveness against a broader range of tick species and to fully elucidate its mechanism of action within the tick olfactory system. The distinct signaling pathways in ticks compared to insects highlight the importance of targeted research in developing novel and effective acaricides. The experimental protocols and pathway diagrams provided in this guide offer a framework for future comparative studies and mechanistic investigations in the field of tick repellent development.
References
Validating the Anti-inflammatory Effects of epi-Eudesmol in Cell-Based Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of epi-Eudesmol, evaluated through established cell-based models. Due to the limited availability of direct experimental data on this compound, this document leverages data from its close structural isomer, β-eudesmol, as a proxy for potential bioactivity. This information is juxtaposed with the well-characterized anti-inflammatory drug, Dexamethasone (B1670325), to offer a benchmark for efficacy. The guide details the experimental protocols for key assays and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. The search for novel anti-inflammatory compounds is a key area of pharmaceutical research. Eudesmol sesquiterpenoids, found in various medicinal plants, have demonstrated anti-inflammatory potential. This guide focuses on this compound, comparing its anticipated effects with the established anti-inflammatory agent Dexamethasone. While direct quantitative data for this compound is currently scarce in publicly available literature, studies on its isomer, β-eudesmol, suggest that it likely exerts anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the available quantitative data for β-eudesmol and Dexamethasone on the inhibition of key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for inflammation.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Citation |
| β-Eudesmol | RAW 264.7 | LPS | Data not available | - |
| Dexamethasone | RAW 264.7 | LPS | 34.60 µg/mL | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Stimulant | IC50 Value / % Inhibition | Citation |
| β-Eudesmol | IL-6 | HMC-1 | PMA + A23187 | Inhibited production | [2] |
| Dexamethasone | TNF-α | RAW 264.7 | LPS | Dose-dependent suppression | [3][4] |
| Dexamethasone | IL-6 | RAW 264.7 | LPS | Inhibited production (10% to 90% at 10⁻⁹ M to 10⁻⁶ M) | [5] |
It is important to note that the absence of direct quantitative data for this compound necessitates further experimental investigation to validate its anti-inflammatory potential.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators in response to stimuli like LPS.
Caption: Simplified diagram of LPS-induced inflammatory signaling pathways.
Experimental Workflow for In Vitro Validation
The validation of a compound's anti-inflammatory effect typically follows a standardized workflow in a cell-based model.
Caption: A typical workflow for evaluating anti-inflammatory compounds in vitro.
Detailed Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are passaged. The old medium is discarded, and cells are detached by gentle scraping or pipetting. The cell suspension is then centrifuged, and the pellet is resuspended in fresh medium and seeded into new culture flasks at a 1:3 to 1:6 ratio.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of the test compound.
-
Procedure: After the incubation period with the test compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
NO is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound.
-
Procedure: A volume of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: After a short incubation at room temperature, the absorbance is measured at approximately 540 nm. The nitrite concentration is determined using a standard curve prepared with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The supernatant is added, and the cytokine binds to the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which develops a color in proportion to the amount of bound cytokine.
-
Procedure:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification: The cytokine concentration in the samples is calculated from a standard curve generated with known concentrations of the recombinant cytokine.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is not yet widely available, the data from its isomer, β-eudesmol, suggests a promising potential for this compound as an anti-inflammatory agent. Future in vitro studies following the detailed protocols in this guide are necessary to quantify the inhibitory effects of this compound on key inflammatory mediators such as nitric oxide, TNF-α, and IL-6. A direct comparison with established anti-inflammatory drugs like Dexamethasone in these standardized assays will be crucial to determine its therapeutic potential for researchers and drug development professionals. The provided diagrams of the inflammatory signaling pathways and experimental workflows serve as a foundational reference for designing and interpreting such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of epi-Eudesmol Quantification: A Comparative Guide to GC-FID and GC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of epi-eudesmol, a sesquiterpenoid alcohol found in various essential oils with potential therapeutic properties. This document outlines the performance of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. Below is a summary of typical validation parameters for the quantification of sesquiterpenes, including compounds structurally similar to this compound, using both GC-FID and GC-MS. These values serve as a reliable estimate for the expected performance in this compound analysis.
| Parameter | GC-FID | GC-MS | Source(s) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 µg/L (SIM mode) | [1][2][3] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.15 µg/L (SIM mode) | [1][2] |
| Linearity (R²) | > 0.99 | > 0.99 | |
| Precision (RSD%) | < 10% | < 15% | |
| Accuracy (% Recovery) | 89-111% | 95-105.7% (for similar terpenes) |
Note: The presented data for GC-MS, particularly the lower LOD and LOQ, often reflects the use of Selected Ion Monitoring (SIM) mode, which enhances sensitivity for target analytes. For GC-FID, the values are representative of typical performance for terpene analysis.
Principle of a Cross-Validation Study
A cross-validation study between two analytical methods is crucial to ensure the reliability and interchangeability of the results. The fundamental workflow involves analyzing the same set of samples, containing varying concentrations of the analyte, with both methodologies. The obtained quantitative results are then statistically compared to assess for any systematic or proportional bias.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results.
Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: For essential oil samples, accurately weigh a specific amount and dissolve it in the chosen solvent to a known volume. Dilute the sample if necessary to fall within the calibration range.
-
Internal Standard: For improved accuracy and precision, add an internal standard (e.g., n-tridecane or another compound not present in the sample) at a constant concentration to all standards and samples.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Split mode (e.g., 15:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 3°C/min to 85°C.
-
(Note: The temperature program should be optimized based on the specific sample matrix and other components present).
-
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Gas Chromatograph: An Agilent 6890 series GC or equivalent.
-
Mass Spectrometer: An Agilent 5973 series Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant pressure of 65 kPa.
-
Inlet: Split mode (e.g., 1:25 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C.
-
Ramp: 3°C/min to 240°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
For enhanced sensitivity (SIM mode), monitor characteristic ions of this compound (e.g., m/z 222, 207, 161).
-
-
Injection Volume: 1 µL.
Method Comparison: A Logical Framework
The choice between GC-FID and GC-MS for this compound quantification depends on the specific requirements of the analysis. The following diagram illustrates the key decision-making factors.
References
Comparative Analysis of epi-Eudesmol Content Across Diverse Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of epi-eudesmol content in various plant species, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is compiled from various scientific studies and is intended to facilitate the identification of potent natural sources of this bioactive sesquiterpenoid.
Quantitative Data Summary
The concentration of this compound, a promising bioactive compound, varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported content of this compound in the essential oils of several plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.
| Plant Species | Plant Part | This compound Isomer | Content (% of Essential Oil) |
| Pelargonium graveolens | Aerial parts | 10-epi-γ-Eudesmol | 9.49[1] |
| Pelargonium graveolens | Not specified | 10-epi-γ-Eudesmol | 6.15[1] |
| Eugenia "San Bosco" | Not specified | 7-epi-α-eudesmol | 6.1[2] |
| Eugenia sp. | Not specified | 10-epi-γ-eudesmol | Present (unquantified)[2] |
| Salvia species | Not specified | 10-epi-γ-Eudesmol | 0.1 |
| Teucrium arduini | Aerial parts | 10-epi-γ-Eudesmol | 4.3 |
| Nepeta nuda subsp. nuda | Aerial parts | 10-epi-γ-Eudesmol | 3.2 |
| Plinia cerrocampanensis | Leaves | 10-epi-γ-Eudesmol | 2.5 |
| Garcilassa rivularis | Aerial parts | epi-α-Muurolol (a eudesmane (B1671778) derivative) | 16.2 |
| Sideritis montana L. | Aerial parts | α-Eudesmol | 1.8 |
Note: The reported values are typically expressed as a relative percentage of the total essential oil composition. The specific isomer of eudesmol may vary between studies, and "eudesmol" may be used as a general term. Researchers should refer to the original studies for precise isomeric identification.
Experimental Protocols
Extraction of Essential Oils by Hydrodistillation
This protocol describes a standard method for extracting essential oils from plant material, which can then be analyzed for this compound content.
Materials and Equipment:
-
Fresh or dried plant material
-
Clevenger-type apparatus
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Collecting burette
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of Plant Material: Weigh a suitable amount of the plant material (e.g., 100 g of dried aerial parts). The material can be used fresh or air-dried, and should be coarsely powdered to increase the surface area for extraction.
-
Apparatus Setup: Place the plant material into a round bottom flask. Add a sufficient volume of distilled water to immerse the material completely (e.g., a 1:10 plant material to water ratio).
-
Hydrodistillation: Connect the flask to the Clevenger-type apparatus and the condenser. Heat the flask using a heating mantle to boil the water. The steam and volatilized essential oils will rise, be condensed in the condenser, and collected in the burette.
-
Extraction Duration: Continue the distillation for a prescribed period, typically 3 hours, or until no more oil is collected.[3]
-
Oil Collection and Drying: After cooling, carefully collect the essential oil from the burette. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for the identification and quantification of this compound in the extracted essential oils.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness)
-
Helium (carrier gas)
-
Essential oil sample
-
Solvent (e.g., n-hexane or ethanol)
-
Microsyringe
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., 1% v/v in n-hexane).
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 1:50 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
-
-
-
Compound Identification: Identify the constituents of the essential oil by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley). Further confirmation is achieved by comparing their retention indices (RI) with those reported in the literature for a homologous series of n-alkanes.
-
Quantification: The relative percentage of each component is calculated from the GC peak areas without the use of correction factors. For absolute quantification, a calibration curve of a pure this compound standard would be required.
Visualizations
Biosynthesis of Eudesmane Sesquiterpenoids
The following diagram illustrates the general biosynthetic pathway leading to the formation of eudesmane-type sesquiterpenoids, such as this compound, from farnesyl pyrophosphate (FPP). The cyclization of FPP is a key step catalyzed by specific sesquiterpene synthases.
Caption: Biosynthesis of this compound from Farnesyl Pyrophosphate.
Experimental Workflow for this compound Analysis
This diagram outlines the logical flow of the experimental process, from plant material collection to the final data analysis.
Caption: Workflow for this compound Analysis.
References
Validating the Antimicrobial Spectrum of epi-Eudesmol Against Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) microbial strains presents a formidable challenge to global health. In the quest for novel antimicrobial agents, natural products have emerged as a promising reservoir of bioactive compounds. Among these, sesquiterpenoids like eudesmol isomers have garnered attention for their potential therapeutic properties. This guide provides a comparative analysis of the antimicrobial spectrum of eudesmol isomers, with a focus on validating the potential of epi-eudesmol against resistant bacterial and fungal strains.
Disclaimer: Direct experimental data on the antimicrobial activity of isolated this compound against a comprehensive panel of resistant strains is limited in the current scientific literature. Therefore, this guide synthesizes available data on eudesmol-containing essential oils and the closely related isomer, β-eudesmol, to provide a preliminary assessment and a framework for future research. The presented data should be interpreted as indicative of the potential of the eudesmol class of compounds rather than conclusive evidence for this compound itself.
Comparative Antimicrobial Activity
Available research suggests that essential oils rich in eudesmol isomers exhibit significant antimicrobial properties against a range of pathogens. The activity of these oils is often attributed to the synergistic effects of their various components, with eudesmol isomers playing a key role.
Below is a summary of the Minimum Inhibitory Concentrations (MICs) observed for essential oils containing eudesmol isomers and other related terpenoids against various microbial strains. It is important to note that the concentration of eudesmol isomers in these oils can vary, impacting the overall antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Eudesmol-Containing Essential Oils and Related Terpenoids against Bacterial Strains
| Essential Oil / Compound | Microbial Strain | Resistance Profile | MIC (µg/mL) |
| Guatteria friesiana Oil (51.60% β-eudesmol) | Staphylococcus aureus | Not Specified | >1000[1] |
| Cryptomeria japonica Volatile Oil (contains β-eudesmol) | Aspergillus fumigatus | Not Specified | 312[2] |
| Cryptomeria japonica Volatile Oil (contains β-eudesmol) | Aspergillus niger | Not Specified | 2500[2] |
| Cryptomeria japonica Volatile Oil (contains β-eudesmol) | Gram-negative & Gram-positive bacteria | Not Specified | >10000[2] |
| Eugenol | Methicillin-Resistant S. aureus (MRSA) | Methicillin-Resistant | 416 - 1024[3] |
| Carvacrol | Methicillin-Resistant S. aureus (MRSA) | Methicillin-Resistant | 362 - 1024 |
| Thymol | Methicillin-Resistant S. aureus (MRSA) | Methicillin-Resistant | 512 - >2048 |
Table 2: Comparative MICs of Other Antimicrobial Agents
| Antimicrobial Agent | Microbial Strain | Resistance Profile | MIC (µg/mL) |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | Methicillin-Resistant | 2 |
| SIMR 2404 (Novel Compound) | Methicillin-Resistant S. aureus (MRSA) | Methicillin-Resistant | 2 |
| SIMR 2404 (Novel Compound) | Vancomycin-Intermediate S. aureus (VISA) | Vancomycin-Intermediate | 2 |
| SIMR 2404 (Novel Compound) | Escherichia coli | Not Specified | 8 - 32 |
| SIMR 2404 (Novel Compound) | Acinetobacter baumannii | Not Specified | 8 - 32 |
Experimental Protocols
The determination of the antimicrobial efficacy of compounds like this compound relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of a test compound against a specific microbial strain.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
- Microbial Culture: Prepare a fresh overnight culture of the resistant microbial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the culture to a 0.5 McFarland standard.
- 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
- Growth Media: Sterile Mueller-Hinton Broth or other appropriate media.
- Positive Control: A known effective antibiotic against the test strain.
- Negative Control: Broth medium with the solvent used to dissolve the test compound.
2. Assay Procedure:
- Add 100 µL of sterile broth to all wells of the 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.
- Prepare similar serial dilutions for the positive control antibiotic.
- Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
3. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Proposed Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of terpenoids, including eudesmol isomers, is believed to be the disruption of microbial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a cascade of detrimental effects.
Key Events in Terpenoid-Induced Cell Membrane Disruption:
-
Membrane Permeabilization: The insertion of terpenoid molecules into the cell membrane alters its fluidity and integrity. This leads to increased permeability and the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Inhibition of Membrane-Bound Enzymes: Terpenoids can interfere with the function of membrane-embedded proteins, including enzymes involved in cellular respiration and transport.
-
Disruption of Ion Gradients: The compromised membrane integrity disrupts the electrochemical gradients across the cell membrane, which are crucial for various cellular processes.
-
Inhibition of Biofilm Formation: Some terpenoids have been shown to interfere with the formation of biofilms, which are structured communities of microbial cells that exhibit increased resistance to antimicrobial agents.
While the direct interaction with the cell membrane is a primary mechanism, the downstream effects can involve various signaling pathways. However, specific signaling cascades in microbes that are directly modulated by this compound have not been extensively characterized.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental and theoretical frameworks, the following diagrams are provided.
Caption: Experimental workflow for MIC determination.
Caption: Proposed mechanism of antimicrobial action.
Conclusion and Future Directions
The available evidence suggests that eudesmol isomers, as major components of various essential oils, possess noteworthy antimicrobial properties. While direct data for this compound against resistant strains is scarce, the activity of its isomers and related terpenoids indicates a promising area for further investigation. Future research should focus on:
-
Isolation and Purification of this compound: To enable rigorous evaluation of its intrinsic antimicrobial activity.
-
Broad-Spectrum Screening: Testing purified this compound against a comprehensive panel of clinically relevant, multidrug-resistant bacteria and fungi.
-
Comparative Studies: Direct head-to-head comparisons of this compound with standard-of-care antibiotics.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in microbial cells.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
By systematically addressing these research gaps, the scientific community can fully validate the antimicrobial spectrum of this compound and determine its potential as a lead compound for the development of new therapies to combat antimicrobial resistance.
References
Head-to-Head Comparison of epi-Eudesmol and Other Natural Tick Repellents
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of tick-borne diseases necessitates the development of safe and effective tick repellents. While synthetic compounds like DEET have long been the standard, there is growing interest in natural alternatives. This guide provides a head-to-head comparison of the tick-repellent efficacy of epi-Eudesmol, a naturally occurring sesquiterpenoid, against other prominent natural and synthetic repellents. The data presented is based on published experimental findings to aid in research and development efforts.
Comparative Efficacy of Tick Repellents
The following table summarizes the quantitative performance of various tick repellents based on available laboratory and field studies. Efficacy is often measured as the percentage of ticks repelled at a specific concentration and the duration of complete protection.
| Repellent | Active Ingredient(s) | Concentration Tested | Tick Species | Repellency (%) | Duration of Protection | Citation(s) |
| This compound | (-)-10-epi-γ-Eudesmol | 0.103 mg/cm² | Amblyomma americanum | 90% | Not specified | [1] |
| 0.052 mg/cm² | Amblyomma americanum | 73.3% | Not specified | [1] | ||
| DEET | N,N-diethyl-m-toluamide | 98.11% | Amblyomma americanum | > BioUD | ~2-10 hours | [2][3] |
| 33% (cream) | Amblyomma americanum | >90% | Up to 12 hours | [4][5] | ||
| 24% | Not specified | Not specified | ~5 hours | |||
| 10% | Not specified | Not specified | ~2 hours | |||
| Picaridin | 1-methyl-propyl-2-(hydroxyethyl)-1-piperidinecarboxylate | 20% (spray & lotion) | Dermacentor variabilis, Ixodes scapularis | >90% | ~12-14 hours | [4][5][6] |
| 10-20% | Not specified | Not specified | ~3-10 hours | [1] | ||
| Oil of Lemon Eucalyptus (OLE) | p-menthane-3,8-diol (PMD) | 30% | Not specified | Not specified | ~2-5 hours | [1][7][8] |
| Not specified | Not specified | Not specified | Up to 4 hours (ticks) | [7] | ||
| IR3535 | 3-[N-butyl-N-acetyl]-aminopropionic acid, ethyl ester | 20% (spray) | Ixodes scapularis | Not specified | ~11-12.2 hours | [9][10][11] |
| 10% (lotion) | Ixodes scapularis | Not specified | ~9.1 hours | [9][10][11] | ||
| 20% | Not specified | Not specified | ~4-6 hours | [1] | ||
| 2-Undecanone (B123061) | 2-Undecanone | 7.75% (BioUD) | A. americanum, I. scapularis | > DEET | ~2-4 hours | [1][2] |
| 8% | A. americanum, D. variabilis | 74-75% | 2 hours | [12][13][14] |
Experimental Protocols
The efficacy of tick repellents is evaluated through various bioassays. Understanding these methodologies is crucial for interpreting and comparing results across different studies.
Vertical Filter Paper Bioassay
This common in-vitro assay assesses a repellent's ability to prevent ticks from moving upwards, mimicking their natural questing behavior.
-
Apparatus: A strip of filter paper is suspended vertically. A central portion of the paper is treated with the repellent solution, leaving untreated zones at the top and bottom.[15][16][17]
-
Procedure: Ticks are released at the bottom of the filter paper. Their movement is observed for a set period. Ticks that do not cross the treated area are considered repelled.[15][16][17] The number of ticks in the untreated and treated zones is recorded at specific time intervals.[15]
-
Data Analysis: Repellency is calculated as the percentage of ticks that remained in the lower untreated zone or fell off without crossing into the upper untreated zone.[15]
Petri Dish Bioassay
This assay evaluates the spatial repellency of a compound in a horizontal orientation.
-
Apparatus: A circular filter paper is placed in a Petri dish. Half of the filter paper is treated with the repellent, and the other half serves as a control (treated with solvent only).[18][19][20]
-
Procedure: Ticks are released in the center of the filter paper. Their positions on the treated versus untreated halves are recorded at predetermined time intervals.[18][19][20]
-
Data Analysis: Repellency is determined by comparing the number of ticks on the treated side to the untreated side. A significantly lower number of ticks on the treated side indicates repellency.[18][19][20]
Human-Based Bioassays
These in-vivo assays provide a more realistic evaluation of repellent performance on human skin.
-
Forearm/Finger Application: A defined area on a human volunteer's forearm or finger is treated with the repellent.[21][22] The untreated arm serves as a control.[21]
-
Procedure: Ticks are placed on the untreated area and their movement towards the treated area is observed. A "confirmed crossing" occurs when a tick crosses into the treated area, followed by a second tick crossing within a 30-minute period.[21]
-
Data Analysis: The primary metric is the "Complete Protection Time" (CPT), which is the time from repellent application to the first confirmed crossing.[21]
Tick Olfactory Signaling and Repellent Mechanism
Ticks rely heavily on their sense of smell to locate hosts. The primary olfactory organ in ticks is the Haller's organ, located on their front legs. This complex sensory structure detects chemical cues from the environment, including host odors (like carbon dioxide and ammonia) and repellents.[23][24][25]
Repellents are thought to work in several ways:
-
Masking Host Cues: Some repellents may interfere with the tick's ability to detect attractant host odors.
-
Activating Aversive Olfactory Pathways: Repellents can bind to specific olfactory receptors in the Haller's organ, triggering a behavioral avoidance response.[23][24]
-
Contact Irritancy: Some compounds may cause a "hot-foot" effect upon contact, leading the tick to move away.[22]
The precise molecular interactions between repellents like this compound and tick olfactory receptors are still an active area of research. Understanding these pathways is key to developing novel and more effective repellents.[26][27]
Conclusion
The available data indicates that this compound exhibits significant tick-repellent properties, comparable to DEET at certain concentrations in laboratory settings. However, further research is needed to determine its duration of efficacy and performance in field conditions. Natural repellents like Oil of Lemon Eucalyptus, IR3535, and 2-undecanone also show promise, with varying degrees of effectiveness and duration. For drug development professionals, this compound represents a promising natural compound for further investigation and formulation development as a novel tick repellent. Standardized testing using the described bioassays will be critical in validating its performance against existing alternatives.
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. Efficacy of the new repellent BioUD against three species of ixodid ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulations of Deet, Picaridin, and IR3535 Applied to Skin Repel Nymphs of the Lone Star Tick (Acari: Ixodidae) for 12 Hours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. tickrepellent.net [tickrepellent.net]
- 8. portal.ct.gov [portal.ct.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. monitoringash.org [monitoringash.org]
- 12. First report of the repellency of 2-tridecanone against ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. First Report of the Repellency of 2-Tridecanone in Ticks [repository.lib.ncsu.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Ticks [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. ars.usda.gov [ars.usda.gov]
- 20. researchgate.net [researchgate.net]
- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 22. Bioassays to evaluate non-contact spatial repellency, contact irritancy, and acute toxicity of permethrin-treated clothing against nymphal Ixodes scapularis ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Current Knowledge on Chemosensory-Related Candidate Molecules Potentially Involved in Tick Olfaction via Haller’s Organ - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. scholars.uky.edu [scholars.uky.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Unraveling the Bioactivity of Eudesmol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eudesmol, a naturally occurring sesquiterpenoid alcohol, exists in three isomeric forms: α-eudesmol, β-eudesmol, and γ-eudesmol. These isomers, while structurally similar, exhibit distinct biological activities, making them compelling candidates for drug discovery and development. This guide provides a comparative analysis of the structure-activity relationships of eudesmol isomers, supported by experimental data, to aid researchers in harnessing their therapeutic potential.
Comparative Biological Activities
The primary biological activities attributed to eudesmol isomers include cytotoxic, anti-inflammatory, and antimicrobial effects. The potency of these effects varies between the isomers, highlighting the critical role of their structural differences.
Cytotoxic Activity
All three eudesmol isomers have demonstrated cytotoxic effects against various cancer cell lines. Their primary mechanism of action involves the induction of apoptosis through a caspase-mediated pathway.[1] This process is characterized by key events such as the loss of mitochondrial membrane potential and the activation of caspase-3.[1]
Table 1: Comparative Cytotoxicity (IC₅₀ values in µg/mL) of Eudesmol Isomers in Different Cancer Cell Lines.
| Isomer | B16-F10 (Melanoma) | K562 (Leukemia) | HepG2 (Hepatocellular Carcinoma) |
| α-Eudesmol | 5.38 ± 1.10[1] | 10.60 ± 1.33[1] | - |
| β-Eudesmol | 16.51 ± 1.21[1] | - | 24.57 ± 2.75 |
| γ-Eudesmol | 8.86 ± 1.27 | 15.15 ± 1.06 | - |
Data presented as mean ± standard deviation. A lower IC₅₀ value indicates higher cytotoxic activity.
α-Eudesmol generally exhibits the most potent cytotoxic activity among the three isomers. β-Eudesmol, in addition to inducing apoptosis, has been shown to inhibit tumor growth by suppressing angiogenesis through the inhibition of CREB activation in the growth factor signaling pathway. It also induces apoptosis in human leukemia HL60 cells via a JNK-dependent mitochondrial pathway. Furthermore, β-eudesmol has been found to inhibit the proliferation, adhesion, and migration of human lung and colon cancer cells and to suppress superoxide (B77818) production. It can also induce ferroptosis in breast cancer cells by regulating the MAPK signaling pathway.
Anti-inflammatory Activity
Eudesmol isomers have demonstrated notable anti-inflammatory properties. Their mechanism of action is linked to the inhibition of key inflammatory mediators and signaling pathways. β-Eudesmol has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines. Additionally, some sesquiterpenoids have been found to inhibit the activity and expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process. α-Eudesmol's ability to act as a P/Q-type Ca2+ channel blocker may also contribute to its anti-inflammatory effects by inhibiting neurogenic inflammation.
Antimicrobial Activity
Essential oils containing eudesmol isomers have shown broad-spectrum antimicrobial activity against various bacteria and fungi. The lipophilic nature of these sesquiterpenoids allows them to disrupt the cell membranes of microorganisms, leading to cell lysis and death.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activities of eudesmol isomers.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the eudesmol isomers and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with eudesmol isomers, harvest, and lyse them using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and the reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released from the substrate is proportional to the caspase-3 activity.
Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Assay
The JC-1 assay is used to measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.
-
Cell Staining: Treat cells with eudesmol isomers. After treatment, incubate the cells with the JC-1 fluorescent dye.
-
Fluorescence Measurement: In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Analysis: The ratio of red to green fluorescence is measured using a fluorescence microscope or a flow cytometer. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB transcription factor.
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: Treat the transfected cells with eudesmol isomers for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB activation.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by eudesmol isomers.
Caption: Anticancer signaling pathways of eudesmol isomers.
Caption: Anti-inflammatory signaling pathway of eudesmol isomers.
Caption: Experimental workflow for cytotoxicity assessment.
References
Unveiling the Bioactive Potential of epi-Eudesmol: A Comparative Analysis in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a statistical validation of epi-eudesmol's bioactivity by comparing its performance with related compounds in preclinical models. Due to a greater availability of published data, this guide leverages the extensive research on its isomer, β-eudesmol, as a primary point of comparison to infer the potential therapeutic activities of this compound.
This compound, a naturally occurring sesquiterpene alcohol found in various essential oils, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] While specific quantitative preclinical data for this compound is emerging, extensive research on its isomer, β-eudesmol, provides a strong foundation for understanding its potential bioactivities. This guide synthesizes the available data, focusing on the well-documented anticancer and anti-inflammatory effects of β-eudesmol to offer a comparative preclinical validation.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of β-eudesmol against various cancer cell lines and in preclinical models of inflammation. This data serves as a benchmark for evaluating the potential efficacy of this compound.
In Vitro Cytotoxicity of β-Eudesmol Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HuCCT1 | Cholangiocarcinoma | 180 | 24 |
| HuCCT1 | Cholangiocarcinoma | 157 | 48 |
| HuCCT1 | Cholangiocarcinoma | 99.9 | 72 |
| A549 | Lung Cancer | 38 | 72 |
| HL-60 | Leukemia | 35.1 | 72 |
Data sourced from studies on β-eudesmol.
In Vivo Anti-inflammatory Activity of a Plant Extract Containing Eudesmol Isomers
| Preclinical Model | Treatment | Dosage | Inhibition of Edema (%) |
| Carrageenan-induced paw edema in rats | Methanolic Leaf Extract | 200 mg/kg | 68.4 |
| Carrageenan-induced paw edema in rats | Indomethacin (Control) | 10 mg/kg | 76.3 |
This data is from a study on a plant extract known to contain eudesmol isomers and other bioactive compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments commonly used to assess the bioactivity of compounds like eudesmol isomers.
MTT Assay for Cell Viability and Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, β-eudesmol) and a vehicle control. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Transwell Migration and Invasion Assay
This assay evaluates the effect of a compound on cancer cell migration and invasion.
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.
-
Chemoattractant and Treatment: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add the test compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated/invaded cells on the lower surface. Count the stained cells under a microscope.
-
Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the control group to determine the inhibitory effect of the compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of a compound.
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound or a control (e.g., indomethacin) orally or via intraperitoneal injection.
-
Induction of Inflammation: After one hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the molecular pathways potentially modulated by this compound.
References
Independent Verification of Published epi-Eudesmol Syntheses: A Comparative Guide
An objective analysis of prominent synthetic routes to epi-eudesmol, focusing on experimental data and methodologies. To date, direct independent verification or replication studies for the following syntheses have not been identified in a comprehensive search of scientific literature. This guide therefore provides a detailed comparison of the originally published data.
This compound, a sesquiterpenoid alcohol, and its stereoisomers are of significant interest to researchers in natural product chemistry and drug discovery due to their potential biological activities. The total synthesis of these complex molecules presents a considerable challenge and serves as a platform for developing novel synthetic strategies. This guide compares two distinct and notable approaches to the synthesis of this compound congeners: a divergent synthesis strategy developed by Panigrahi and Pulukuri, and a total synthesis of a specific this compound diastereomer by Parthasarathy and colleagues.
Comparative Analysis of Synthetic Strategies
The two approaches detailed below differ significantly in their core strategy. The Panigrahi and Pulukuri synthesis employs a divergent approach from a common intermediate to access multiple eudesmane (B1671778) sesquiterpenoids, showcasing flexibility. In contrast, the Parthasarathy et al. synthesis is a linear total synthesis targeting a specific stereoisomer of this compound.
| Parameter | Panigrahi and Pulukuri (Divergent Synthesis) | Parthasarathy et al. (Total Synthesis) |
| Target Molecules | Multiple oxidized eudesmane congeners, including 4-epiajanol (a diastereomer of this compound) | (+)-5-epi-eudesm-4(15)-ene-1β,6β-diol |
| Key Reactions | Enantioselective tandem Michael addition–Aldol sequence, Au(I)-catalyzed Alder-ene cyclization | Chelation-controlled glycolate (B3277807) enolate Ireland–Claisen rearrangement, Intramolecular nitrile oxide dipolar cycloaddition |
| Overall Yield | Not explicitly stated for a single product in the overview, but individual step yields are high (e.g., 96% for the final two steps to 4-epiajanol) | Not explicitly stated as a single overall yield, but achieved in 12 steps. |
| Stereocontrol | Achieved through an enantioselective tandem Michael addition/Aldol reaction and a stereoselective Au(I)-catalyzed Alder-ene cyclization. | Chelation-controlled Ireland–Claisen rearrangement is key for stereocontrol. |
| Starting Materials | Readily available starting materials for the Michael addition/Aldol reaction. | Known (-)-cis-piperitol. |
| Protecting Groups | Protecting-group-free synthesis. | Utilizes protecting groups in the course of the synthesis. |
Experimental Protocols and Key Findings
Panigrahi and Pulukuri: Divergent Synthesis of Eudesmane Sesquiterpenoids
This strategy focuses on the late-stage functionalization of a common intermediate to generate a library of related natural products.
Key Experimental Steps:
-
Enantioselective Tandem Michael Addition–Aldol Sequence: Construction of a hydroxy-functionalized decalin scaffold bearing two orthogonally reactive olefins.
-
Au(I)-catalyzed Alder-ene Cyclization: Stereoselective formation of the eudesmane core.
-
Site-Specific Epoxidation: Selective epoxidation of one of the two olefinic bonds.
-
Regiospecific Ring Opening: The epoxide is opened with LiAlH₄, followed by hydrogenation of the second olefin to yield 4-epiajanol.[1]
Characterization Data: The authors report high yields for the final steps of the synthesis of 4-epiajanol (96% over two steps).[1] Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and HRMS) for all synthesized compounds are provided in the supporting information of the original publication, confirming their structures.
Parthasarathy et al.: Total Synthesis of (+)-5-epi-eudesm-4(15)-ene-1β,6β-diol
This represents a linear approach to a specific, complex this compound derivative.
Key Experimental Steps:
-
Starting Material: The synthesis commences with the known (-)-cis-piperitol.
-
Ireland–Claisen Rearrangement: A chelation-controlled glycolate enolate Ireland–Claisen rearrangement is employed as a key step to set a crucial stereocenter.
-
Intramolecular Nitrile Oxide Dipolar Cycloaddition: This reaction is utilized to construct a key ring system within the molecule.
-
Final Steps: The synthesis is completed in 12 steps from the starting material.
Characterization Data: The final product and all intermediates are characterized by standard spectroscopic methods. The structure of a key intermediate was confirmed by single-crystal X-ray analysis, providing robust evidence for the stereochemical assignments.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic strategies, the following diagrams are provided.
References
The Efficacy of Extraction Methods for epi-Eudesmol: A Comparative Guide
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of different methods for extracting epi-Eudesmol, a sesquiterpenoid with noteworthy therapeutic potential. As this compound is often co-extracted and analyzed with its isomer, β-eudesmol, this guide will refer to studies on β-eudesmol from sources such as Atractylodes lancea, a plant rich in these compounds.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is pivotal in maximizing the yield and purity of this compound. This section compares the efficacy of Steam Distillation, Microwave-Assisted Hydrodistillation (MAHD), and Supercritical Fluid Extraction (SFE).
| Extraction Method | Principle | Typical Yield of Essential Oil | Relative Content of β-eudesmol | Purity | Key Experimental Parameters | Advantages | Disadvantages |
| Steam Distillation | Utilizes steam to vaporize volatile compounds, which are then condensed and separated. | ~0.34% - 1.97% | Varies significantly with geographical origin and distillation parameters. Can range from <15.5% to over 30%.[1] | Moderate | Distillation Time: 4-6 hours; Liquid-to-Material Ratio: 8:1 to 10:1 (v/w); Collection Temperature: 5-10°C.[2] | Low cost, simple apparatus, suitable for industrial scale. | Long extraction times, potential for thermal degradation of sensitive compounds.[3] |
| Microwave-Assisted Hydrodistillation (MAHD) | Microwaves are used to heat the water within the plant material, leading to the rupture of cell walls and release of essential oils. | Can be higher than conventional hydrodistillation. | Can be comparable to or higher than steam distillation. | Moderate to High | Microwave Power: 400-600 W; Extraction Time: 30-75 minutes; Water-to-Material Ratio: Similar to steam distillation.[3][4][5] | Shorter extraction time, lower energy consumption, potentially higher yield and quality of oxygenated compounds.[3][4][5] | Requires specialized microwave equipment. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction. | Yield can be optimized by adjusting parameters. | Generally results in a higher concentration of sesquiterpenes compared to steam distillation. | High | Pressure: 200-300 bar; Temperature: 40-60°C; CO2 Flow Rate: 2-3 L/min; Co-solvent: Ethanol (B145695) (5-10%). | High selectivity, no solvent residue, low-temperature extraction preserves thermolabile compounds. | High initial equipment cost, complex operation. |
Experimental Protocols
Steam Distillation
-
Material Preparation : The rhizomes of Atractylodes lancea are dried and ground into a coarse powder.
-
Apparatus Setup : A Clevenger-type apparatus is used. The powdered plant material is placed in a round-bottom flask with distilled water, typically at a liquid-to-material ratio of 8:1 (v/w).
-
Distillation : The flask is heated to boiling. The steam, carrying the volatile essential oils, passes through a condenser.
-
Collection : The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. The essential oil, being less dense, forms a layer on top and is separated.
-
Drying and Storage : The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at 4°C.
Microwave-Assisted Hydrodistillation (MAHD)
-
Material Preparation : Fresh or dried and powdered rhizomes of Atractylodes lancea are used.
-
Apparatus Setup : A known quantity of the plant material is placed in a flask connected to a Clevenger-type apparatus, which is placed inside a microwave oven. Distilled water is added.
-
Extraction : The microwave is operated at a specific power (e.g., 500 W) for a set duration (e.g., 60 minutes). The microwave energy heats the water within the plant material, causing the cells to rupture and release the essential oil.
-
Collection and Post-processing : The collection and subsequent processing of the essential oil are the same as in steam distillation.
Supercritical Fluid Extraction (SFE)
-
Material Preparation : The plant material is dried and ground to a specific particle size to ensure efficient extraction.
-
Apparatus Setup : The ground material is packed into an extraction vessel. The SFE system is then pressurized with carbon dioxide to the desired supercritical state (e.g., 250 bar and 50°C).
-
Extraction : The supercritical CO2 is passed through the extraction vessel, where it dissolves the essential oils. A co-solvent like ethanol may be added to enhance the extraction of more polar compounds.
-
Separation : The extract-laden supercritical fluid is then passed into a separator, where the pressure and/or temperature are changed, causing the CO2 to return to its gaseous state and the extracted oil to precipitate.
-
Collection : The collected extract is then stored under appropriate conditions.
Visualizing the Workflow and Comparisons
To better illustrate the processes and their relationships, the following diagrams are provided.
References
- 1. Geographic Differentiation of Essential Oil from Rhizome of Cultivated Atractylodes lancea by Using GC-MS and Chemical Pattern Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Microwave-Assisted and Conventional Hydrodistillation in the Extraction of Essential Oils from Mango (Mangifera indica L.) Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of epi-Eudesmol: A Guide for Laboratory Professionals
The safe and compliant disposal of epi-Eudesmol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards. According to safety data, this compound is classified as a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory. Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn.
Handling:
-
Work in a well-ventilated area to avoid the formation and inhalation of aerosols or dust.
-
Avoid all direct contact with the skin and eyes.
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet. For skin contact, wash the affected area immediately with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes.
-
Prevent spills from entering drains or the environment.
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | |
| Molecular Weight | 222.37 g/mol | |
| Appearance | Data not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Flash Point | 108.33 °C (227.00 °F) | |
| Primary Hazards | Skin and eye irritant |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Treat all this compound and materials contaminated with it (e.g., absorbent pads from a spill clean-up) as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Specifically, store it separately from acids, bases, and oxidizing agents.
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container for collecting this compound waste. Plastic containers are often preferred. The original container may be used if it is in good condition.
-
The container must be securely capped at all times, except when adding waste.
-
Properly label the waste container with a "Hazardous Waste" label, clearly identifying the contents as "this compound Waste" and listing any other components present.
Step 3: Waste Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the storage area is cool, dry, and
Personal protective equipment for handling epi-Eudesmol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling epi-Eudesmol. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[1] It is known to cause skin and serious eye irritation.[1][2][3] While not considered harmful upon incidental ingestion in an occupational setting, it may pose a risk to individuals with pre-existing organ damage, such as to the liver or kidneys.[1] It is also a combustible solid that burns, although it propagates flame with difficulty.
GHS Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-impermeable gloves | Gloves must be inspected prior to use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Eye Protection | Safety glasses with side-shields or chemical goggles | Contact lenses should not be worn as they can absorb and concentrate irritants. |
| Body Protection | Protective clothing | Fire/flame resistant and impervious clothing is recommended. This includes overalls, a long-sleeved jacket, or disposable chemical-resistant coveralls. |
| Respiratory Protection | Dust respirator or full-face respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Do not eat, drink, or smoke in handling areas.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from foodstuff containers and incompatible materials.
Accidental Release and First Aid Measures
Immediate and appropriate response to spills and exposure is crucial.
Spill Cleanup:
-
Minor Spills:
-
Clean up all spills immediately.
-
Avoid breathing dust and contact with skin and eyes.
-
Wear appropriate PPE.
-
Use dry clean-up procedures and avoid generating dust.
-
Place spilled material in a clean, dry, sealable, and labeled container for disposal.
-
-
Major Spills:
-
Evacuate personnel to safe areas and alert emergency responders.
-
Control personal contact by wearing protective clothing and breathing apparatus.
-
Prevent spillage from entering drains or water courses.
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
